molecular formula C10H6BrNO2 B1348292 3-bromo-1-phenyl-1H-pyrrole-2,5-dione CAS No. 72000-67-0

3-bromo-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B1348292
CAS No.: 72000-67-0
M. Wt: 252.06 g/mol
InChI Key: XPWBLMOTTABVDZ-UHFFFAOYSA-N
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Description

3-Bromo-1-phenyl-1H-pyrrole-2,5-dione is a brominated maleimide derivative offered as a high-purity building block for research and development. Compounds based on the 1H-pyrrole-2,5-dione (maleimide) scaffold are extensively investigated in medicinal chemistry for their diverse biological activities . The bromine atom at the 3-position makes this compound a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships . Research on analogous 1H-pyrrole-2,5-diones has demonstrated significant potential in various therapeutic areas. These include serving as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell (PBMC) cultures , and as central nervous system (CNS) active agents with observed anxiolytic activity in vivo . Furthermore, pyrrole-2,5-dione analogs have also been studied as promising antioxidant agents for their free radical scavenging activity . This specific compound, with its reactive bromine handle and phenyl substitution, is designed for use in organic synthesis and drug discovery programs aimed at developing new pharmacologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-phenylpyrrole-2,5-dione
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InChI

InChI=1S/C10H6BrNO2/c11-8-6-9(13)12(10(8)14)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XPWBLMOTTABVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50326085
Record name 3-bromo-1-phenylpyrrole-2,5-dione
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Molecular Weight

252.06 g/mol
Source PubChem
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CAS No.

72000-67-0
Record name 72000-67-0
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Record name 3-bromo-1-phenylpyrrole-2,5-dione
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Record name 3-bromo-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Discovery of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole-2,5-dione Core

The 1-phenyl-1H-pyrrole-2,5-dione scaffold, commonly known as N-phenylmaleimide, and its derivatives are of considerable interest in medicinal chemistry and materials science. These compounds serve as versatile building blocks in organic synthesis, largely due to the reactive nature of the maleimide double bond, which readily participates in various reactions, including Diels-Alder cycloadditions and Michael additions. The introduction of a bromine atom at the 3-position of the pyrrole-2,5-dione ring, yielding 3-bromo-1-phenyl-1H-pyrrole-2,5-dione, further enhances its synthetic utility and modulates its biological activity. This guide provides a comprehensive overview of the synthesis and historical context of this important chemical entity.

The Genesis of N-Phenylmaleimide: A Historical Perspective

The study of imides, the class of compounds to which 1-phenyl-1H-pyrrole-2,5-dione belongs, has its roots in the foundational period of organic chemistry. The pioneering work of French chemists Auguste Laurent and Charles Gerhardt in the mid-19th century was instrumental in elucidating the structures and reactions of many organic compounds, including amides and imides.[1][2] Their contributions to the theory of chemical types and the classification of organic compounds laid the groundwork for understanding the nature of the imide functional group.[3][4][5]

The first synthesis of N-phenylmaleimide itself is not definitively attributed to a single discovery but emerged from the broader exploration of reactions between anhydrides and amines. A well-established and widely recognized method for its preparation involves the reaction of maleic anhydride with aniline.[6][7][8]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the N-phenylmaleimide precursor.

Step 1: Synthesis of N-phenylmaleimide

The initial step involves the formation of maleanilic acid through the reaction of maleic anhydride with aniline, followed by cyclodehydration to yield N-phenylmaleimide.[9]

Reaction Scheme:

Synthesis_of_N_phenylmaleimide maleic_anhydride Maleic Anhydride step1_conditions + Aniline Ether, rt, 1h aniline Aniline maleanilic_acid Maleanilic Acid step2_conditions Acetic Anhydride Sodium Acetate Heat, 30 min maleanilic_acid->step2_conditions n_phenylmaleimide N-phenylmaleimide step1_conditions->maleanilic_acid step2_conditions->n_phenylmaleimide

Synthesis of N-phenylmaleimide from Maleic Anhydride and Aniline.

Experimental Protocol: Synthesis of N-phenylmaleimide [9]

  • Formation of Maleanilic Acid:

    • In a suitable reaction vessel equipped with a stirrer, dissolve maleic anhydride (1.0 eq) in diethyl ether at room temperature.

    • Slowly add a solution of aniline (1.0 eq) in diethyl ether to the maleic anhydride solution with continuous stirring.

    • A thick suspension will form. Continue stirring at room temperature for 1 hour.

    • Cool the mixture in an ice bath and collect the precipitated maleanilic acid by suction filtration. The product is a fine, cream-colored powder.

  • Cyclodehydration to N-phenylmaleimide:

    • In a separate flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate.

    • Add the dried maleanilic acid to this mixture and heat gently (e.g., on a steam bath) with swirling for approximately 30 minutes until the solid dissolves.

    • Cool the reaction mixture to near room temperature and then pour it into ice-water to precipitate the N-phenylmaleimide.

    • Collect the crude product by suction filtration and wash thoroughly with cold water.

    • Further purification can be achieved by recrystallization from a suitable solvent such as cyclohexane to yield canary-yellow needles of N-phenylmaleimide.

Causality Behind Experimental Choices:

  • Solvent: Diethyl ether is used in the first step as it is a good solvent for both maleic anhydride and aniline, and the resulting maleanilic acid is insoluble, allowing for easy isolation.

  • Dehydrating Agent: Acetic anhydride, in the presence of a weak base like sodium acetate, is a classic and effective reagent for the cyclodehydration of the amic acid intermediate to the imide. The heat applied accelerates this conversion.

  • Precipitation: Pouring the reaction mixture into ice-water serves to both quench the reaction and precipitate the less water-soluble N-phenylmaleimide, while the more soluble byproducts remain in the aqueous phase.

Step 2: Bromination of N-phenylmaleimide

The second and final step is the regioselective bromination of N-phenylmaleimide at the 3-position of the pyrrole-2,5-dione ring. This is an electrophilic aromatic substitution reaction where the double bond of the maleimide ring acts as the nucleophile.

Reaction Scheme:

Bromination_of_N_phenylmaleimide n_phenylmaleimide N-phenylmaleimide reaction_conditions Solvent (e.g., CHCl₃) Heat brominating_agent Br₂ or NBS bromo_product 3-bromo-1-phenyl-1H- pyrrole-2,5-dione reaction_conditions->bromo_product

Bromination of N-phenylmaleimide.

Experimental Protocol: Synthesis of this compound

Proposed Protocol using Bromine:

  • Dissolution: Dissolve N-phenylmaleimide (1.0 eq) in a suitable inert solvent, such as chloroform or acetic acid, in a reaction vessel protected from light.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in the same solvent to the N-phenylmaleimide solution at a controlled temperature (e.g., 0 °C to room temperature) with continuous stirring. The reaction progress can be monitored by the disappearance of the bromine color.

  • Work-up: After the reaction is complete, the mixture can be washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Self-Validating System and Mechanistic Insights:

The progress of the bromination can be visually monitored by the consumption of the reddish-brown bromine. The regioselectivity of the bromination at the 3-position is governed by the electronic nature of the N-phenylmaleimide ring. The electron-withdrawing carbonyl groups deactivate the double bond towards electrophilic attack, but the lone pair of electrons on the nitrogen atom can participate in resonance, directing the electrophilic attack to the beta-carbon (C-3).

Discovery and Characterization

The exact date and discoverer of this compound are not prominently documented in the readily available historical chemical literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number: 72000-67-0.[1][6] The characterization of this compound relies on modern spectroscopic techniques.

Spectroscopic Data:

While specific, detailed 1H and 13C NMR spectra for this compound were not found in the searched literature, the expected shifts can be predicted based on the structure and data from analogous compounds.[13][14][15][16][17][18][19][20]

  • ¹H NMR: The spectrum is expected to show a singlet for the proton at the 4-position of the pyrrole-2,5-dione ring, likely in the region of 7.0-7.5 ppm. The phenyl protons would appear as a multiplet in the aromatic region (typically 7.2-7.6 ppm).

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons (around 165-175 ppm), the brominated carbon (C-3), the other vinylic carbon (C-4), and the carbons of the phenyl ring.

Quantitative Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-phenylmaleimideC₁₀H₇NO₂173.17941-69-5
This compoundC₁₀H₆BrNO₂252.0772000-67-0[1][6]

Applications in Drug Development and Research

Derivatives of maleimide are widely utilized in bioconjugation chemistry to link molecules to proteins and other biomolecules. The presence of the bromine atom in this compound opens up possibilities for further functionalization through cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrrole-2,5-dione core itself is found in various biologically active compounds.

Conclusion

The synthesis of this compound is a straightforward two-step process starting from readily available starting materials. While the historical details of its discovery are not widely documented, its synthesis builds upon the foundational principles of organic chemistry established in the 19th century. The compound's structure, featuring a reactive brominated maleimide core, makes it a valuable tool for synthetic chemists and drug development professionals in the creation of novel molecules with diverse applications. Further research into the specific reaction conditions for its synthesis and a more detailed exploration of its reactivity and biological properties are warranted.

References

  • Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. [Link]

  • Organic Syntheses. N-Phenylmaleimide. [Link]

  • Rehman, S., et al. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC, 2000(3), 382-392. [Link]

  • Sarraute, R. (2000). Auguste Laurent (1807-1853), forerunner of the organic chemistry and the atomic theory. Revue d'Histoire de la Pharmacie, 48(327), 331-340. [Link]

  • Dabkowska, M., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 453-465. [Link]

  • Rossi, S., et al. (2016). Synthesis of Next-Generation Maleimide Radical Labels. Organic Letters, 18(15), 3790-3793. [Link]

  • Fisher, N. W. (2023, December 12). Auguste Laurent. Encyclopedia Britannica. [Link]

  • Bastin, L. D., et al. (2024, October 10). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. VIPEr. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

  • Papakyriakou, M., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(19), 6901. [Link]

  • PrepChem. Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. [Link]

  • Fisher, N. W. (2023, December 12). Charles Gerhardt. Encyclopedia Britannica. [Link]

  • ChemistryViews. (2016, August 21). 200th Birthday: Charles Frédéric Gerhardt. [Link]

  • Stoyanov, S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(5), 63. [Link]

  • Google Patents. CN104892484A - Synthesis method for N-phenylmaleimide.
  • IOSR Journal of Applied Chemistry. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR-JAC, 12(10), 45-51. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. Molecules, 28(13), 5086. [Link]

  • Encyclopedia.com. (2018, May 29). Charles Frederic Gerhardt. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • Chen, X., et al. (2015). Synthesis and characterization of 1,3,4,6-tetraarylpyrrolo[3,2-b]-pyrrole-2,5-dione (isoDPP)-based donor–acceptor polymers with low band gap. Polymer Chemistry, 6(20), 3744-3753. [Link]

  • Royal Society of Chemistry. Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Journal of Chemistry, 2022, 1-10. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. [Link]

  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

Sources

An In-depth Technical Guide to 3-bromo-1-phenyl-1H-pyrrole-2,5-dione (CAS: 72000-67-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The document delves into the compound's chemical and physical properties, provides detailed synthesis protocols for its precursor and the target molecule, and explores its reactivity, with a focus on its utility in constructing complex molecular architectures. Furthermore, this guide highlights its applications as a scaffold for biologically active compounds, particularly in the development of kinase inhibitors. Safety and handling protocols are also addressed to ensure its proper use in a research setting. This document is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery.

Introduction

This compound, also known as N-phenylbromomaleimide, is a halogenated derivative of N-phenylmaleimide. The maleimide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine atom onto the pyrrole-2,5-dione core significantly enhances the synthetic utility of this scaffold, providing a reactive handle for a variety of chemical transformations. This guide will elucidate the synthesis, reactivity, and applications of this important building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 72000-67-0[2]
Molecular Formula C₁₀H₆BrNO₂[3]
Molecular Weight 252.07 g/mol [3]
Appearance Yellow to orange solid[No specific citation found]
Boiling Point 326.5 °C at 760 mmHg (Predicted)[No specific citation found]
Density 1.767 g/cm³ (Predicted)[No specific citation found]
SMILES BrC1=CC(=O)N(C2=CC=CC=C2)C1=O[3]
InChIKey XPWBLMOTTABVDZ-UHFFFAOYSA-N[No specific citation found]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process starting from maleic anhydride and aniline to first form the N-phenylmaleimide precursor, followed by bromination.

Synthesis of the Precursor: N-Phenylmaleimide

The synthesis of N-phenylmaleimide is a well-established two-step, one-pot procedure involving the formation of maleanilic acid followed by cyclodehydration.[2][4]

Reaction Scheme:

N-Phenylmaleimide Synthesis MaleicAnhydride Maleic Anhydride MaleanilicAcid Maleanilic Acid (intermediate) MaleicAnhydride->MaleanilicAcid Acylation Aniline Aniline Aniline->MaleanilicAcid NPhenylmaleimide N-Phenylmaleimide MaleanilicAcid->NPhenylmaleimide Cyclodehydration Reagents1 Solvent (e.g., Toluene) Reagents2 Dehydrating Agent (e.g., Acetic Anhydride/Sodium Acetate)

Figure 1: Synthesis of N-Phenylmaleimide.

Experimental Protocol:

  • Acylation: In a suitable reaction vessel, maleic anhydride is dissolved in an aromatic solvent such as toluene. Aniline is then added, often dropwise, to the solution. The reaction is typically carried out at room temperature to form the intermediate, N-phenylmaleanilic acid, which often precipitates from the solution.

  • Cyclodehydration: Without isolating the intermediate, a dehydrating agent, commonly a mixture of acetic anhydride and sodium acetate, is added to the reaction mixture. The mixture is then heated to induce cyclization and the elimination of water, yielding N-phenylmaleimide.

  • Workup and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[2]

Bromination of N-Phenylmaleimide

Proposed Reaction Scheme:

Bromination of N-Phenylmaleimide NPhenylmaleimide N-Phenylmaleimide Product This compound NPhenylmaleimide->Product BrominatingAgent NBS / Radical Initiator

Figure 2: Proposed Bromination of N-Phenylmaleimide.

Hypothetical Experimental Protocol (based on analogy):

  • Reaction Setup: N-phenylmaleimide is dissolved in a suitable solvent, such as carbon tetrachloride or acetonitrile, in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagents: N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN, are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of time, which would require optimization. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Disclaimer: This protocol is a proposed method based on standard organic chemistry principles for the bromination of similar substrates and has not been directly extracted from a peer-reviewed source for this specific compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the electrophilic nature of the double bond and the presence of a reactive carbon-bromine bond. This dual reactivity makes it a valuable building block for the synthesis of a wide range of polysubstituted pyrrole derivatives.

Reactions at the Carbon-Bromine Bond

The bromine atom at the 3-position is susceptible to displacement by nucleophiles and can participate in various palladium-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the two carbonyl groups activates the carbon-bromine bond towards nucleophilic attack. Reactions with various nucleophiles, such as amines, thiols, and alkoxides, can lead to the corresponding 3-substituted N-phenylmaleimides.[8]

Reaction Scheme with Amines:

Nucleophilic Substitution StartingMaterial This compound Product 3-(dialkylamino)-1-phenyl-1H-pyrrole-2,5-dione StartingMaterial->Product Nucleophile R₂NH

Figure 3: Nucleophilic Substitution with an Amine.

Experimental Protocol (General):

  • To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO), the amine nucleophile is added.

  • The reaction may proceed at room temperature or require heating, depending on the nucleophilicity of the amine.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.

  • The product is then purified by column chromatography.

The C-Br bond provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the formation of carbon-carbon bonds.[9]

  • Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl or vinyl substituents at the 3-position.[9]

  • Heck Coupling: Reaction with alkenes under palladium catalysis can be used to introduce alkenyl groups.

Workflow for Suzuki Coupling:

Suzuki Coupling Workflow Start This compound Reaction Reaction Mixture Start->Reaction Reactants Arylboronic Acid (R-B(OH)₂) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Heating Heating Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3-aryl-1-phenyl-1H-pyrrole-2,5-dione Purification->Product

Figure 4: General Workflow for Suzuki Coupling.

Reactions of the Maleimide Double Bond

The electron-deficient double bond of the maleimide ring is a potent dienophile and a Michael acceptor.

N-phenylmaleimide and its derivatives are excellent dienophiles in [4+2] cycloaddition reactions with a wide range of dienes to form complex cyclic structures.[10] The presence of the bromine atom can influence the reactivity and selectivity of the Diels-Alder reaction.

Experimental Protocol (General for Diels-Alder):

  • This compound and the diene are dissolved in a suitable solvent, such as toluene.

  • The reaction mixture is heated to reflux for a specified period.

  • The solvent is removed under reduced pressure, and the resulting cycloadduct is purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole-2,5-dione scaffold is a key component of numerous biologically active molecules. The ability to functionalize the 3-position of the N-phenylmaleimide core via the bromo-intermediate opens up avenues for the synthesis of novel compounds with potential therapeutic applications.

Kinase Inhibitors

The pyrrole-2,5-dione moiety is found in several kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in neurodegenerative diseases and diabetes.[11] The synthesis of such inhibitors often involves the modification of the pyrrole ring, where a bromo-intermediate can be a crucial starting point for introducing diverse substituents to probe the kinase's active site.

Antimicrobial Agents

Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial activities.[12] The lipophilicity and electronic properties of the N-phenylmaleimide core can be modulated by substitution at the 3-position to optimize antibacterial and antifungal potency.

Spectroscopic Characterization

¹H NMR Spectroscopy

For the precursor, N-phenylmaleimide, the two equivalent vinyl protons of the maleimide ring typically appear as a singlet at around 6.8 ppm in CDCl₃.[14] The phenyl protons usually appear as a multiplet between 7.3 and 7.5 ppm.[14] For this compound, the singlet for the vinyl protons would be replaced by a singlet for the single remaining vinyl proton, likely shifted downfield due to the electronic effect of the adjacent bromine atom. The phenyl protons would remain in a similar region.

¹³C NMR Spectroscopy

In N-phenylmaleimide, the carbonyl carbons typically resonate around 170 ppm, and the vinyl carbons appear at approximately 134 ppm.[15] The phenyl carbons show signals in the aromatic region (126-132 ppm). For the 3-bromo derivative, the carbon bearing the bromine atom would be expected to have a significantly different chemical shift compared to the unsubstituted vinyl carbon, and the other vinyl carbon would also be affected.

Infrared (IR) Spectroscopy

The IR spectrum of N-phenylmaleimide shows characteristic strong absorption bands for the imide carbonyl groups, typically in the region of 1700-1780 cm⁻¹. Similar characteristic peaks would be expected for the 3-bromo derivative.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 251 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[16] Based on the safety data for the closely related 3-bromo-1H-pyrrole-2,5-dione, this compound may cause skin and eye irritation, as well as respiratory irritation.[7] Avoid inhalation of dust and contact with skin and eyes.[16] In case of accidental exposure, follow standard first-aid procedures. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual reactivity, stemming from the electrophilic double bond and the reactive carbon-bromine bond, allows for the construction of a diverse array of complex molecules. Its utility as a scaffold for the development of new therapeutic agents, particularly kinase inhibitors, makes it a compound of significant interest to the drug discovery community. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, and is intended to serve as a practical resource for researchers in the field.

References

  • Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135.
  • PubChem. (n.d.). N-Phenylmaleimide. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 22, 2026, from [Link]

  • ChemicalBook. (2026).
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The Strategic Versatility of the C-Br Bond in 3-Bromo-1-phenyl-1H-pyrrole-2,5-dione: A Hub for Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged N-Phenylmaleimide Scaffold and the Impact of Bromination

The 1-phenyl-1H-pyrrole-2,5-dione, commonly known as N-phenylmaleimide, represents a cornerstone scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and inherent reactivity have made it a valuable component in the design of novel therapeutics, particularly kinase inhibitors, and advanced polymers.[2][3] The introduction of a bromine atom at the 3-position to yield 3-bromo-1-phenyl-1H-pyrrole-2,5-dione dramatically amplifies the synthetic utility of this scaffold, creating a highly versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the reactivity and electrophilicity of the carbon-bromine (C-Br) bond in this molecule, offering insights into its behavior in key chemical transformations and its strategic importance in drug discovery.

The core of the N-phenylmaleimide structure is an α,β-unsaturated carbonyl system, which inherently possesses electrophilic character at the β-carbon, making it susceptible to nucleophilic attack.[4][5] The strategic placement of a bromine atom on the double bond further enhances the electrophilic nature of the ring system and introduces a reactive handle for a diverse array of chemical modifications. The C-Br bond in this compound is not merely a leaving group; it is a gateway to intricate molecular designs, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision and control.

This guide will delve into the electronic properties that govern the reactivity of the C-Br bond, explore its participation in pivotal palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols for its functionalization. Furthermore, we will examine the application of the resulting derivatives in the context of drug development, underscoring the strategic value of this brominated scaffold.

Section 1: Unraveling the Electrophilicity of the C-Br Bond

The reactivity of the C-Br bond in this compound is a consequence of the interplay of several electronic factors within the molecule. The two carbonyl groups act as powerful electron-withdrawing groups, significantly polarizing the π-system of the maleimide ring.[4] This electron withdrawal creates a degree of electron deficiency at the carbon atoms of the double bond, including the carbon atom bonded to the bromine.

The bromine atom itself exerts a dual electronic effect: a -I (negative inductive) effect due to its high electronegativity, and a +M (positive mesomeric) effect through its lone pairs of electrons. In the context of the electron-deficient maleimide ring, the inductive withdrawal of electron density by the bromine atom is the dominant factor, further enhancing the electrophilic character of the C-Br bond. This heightened electrophilicity makes the carbon atom susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution: A Gateway to Diverse Functionality

The pronounced electrophilicity of the C-3 position facilitates nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. This reactivity is particularly evident in reactions with soft nucleophiles, such as thiols. For instance, the reaction of bromomaleimides with cysteine residues in proteins is a well-established bioconjugation strategy, highlighting the susceptibility of the C-Br bond to nucleophilic attack.[6]

While direct SNAr-type (addition-elimination) mechanisms can be proposed, the reaction with nucleophiles can also proceed via a Michael addition to the β-carbon, followed by elimination of the bromide. The specific pathway is often dependent on the nature of the nucleophile and the reaction conditions.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

The C-Br bond in this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations have become indispensable tools in modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[7][8]

The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organic halide, is a powerful method for constructing biaryl and vinyl-substituted aromatic systems.[9] this compound is a competent substrate for this reaction, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

A critical consideration in the Suzuki coupling of maleimide-containing substrates is the potential for hydrolysis of the imide ring under the basic conditions typically employed in the reaction.[2] Therefore, careful selection of the base is crucial for achieving high yields. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide. The choice of palladium catalyst and ligand is also paramount for efficient coupling.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O901275
Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Dioxane100888
PEPPSI-IPr (3)-Cs₂CO₃ (2)THF80692

Note: This data is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), the selected palladium catalyst (as per Table 1), and the appropriate base (2.0 mmol).

  • Add the chosen solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Catalytic Cycle Substrate 3-Bromo-N-phenylmaleimide OxAdd Oxidative Addition Intermediate Substrate->OxAdd Oxidative Addition BoronicAcid R-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Pd_0 Pd(0)Ln Pd_0->OxAdd OxAdd->Transmetalation Product_Pd Product-Pd Complex Transmetalation->Product_Pd Product 3-Aryl-N-phenylmaleimide Product_Pd->Product Reductive Elimination Pd_0_regen Pd(0)Ln (regenerated) Product_Pd->Pd_0_regen

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Heck Reaction: A Versatile Tool for Olefination

The Heck reaction provides a means to couple the C-Br bond of this compound with a variety of alkenes, leading to the formation of 3-vinyl-substituted maleimides.[10][11] This reaction is particularly valuable for introducing functionalized side chains and extending the molecular framework.

Similar to the Suzuki coupling, the choice of base is critical to avoid hydrolysis of the maleimide ring. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed. The regioselectivity of the Heck reaction is generally high, with the aryl group adding to the less substituted carbon of the alkene.

Experimental Protocol: Heck Reaction

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Add a polar aprotic solvent such as DMF or NMP (10 mL) and the organic base (e.g., Et₃N, 2.0 mmol).

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the desired product.

Heck_Reaction cluster_workflow Heck Reaction Catalytic Cycle Substrate 3-Bromo-N-phenylmaleimide OxAdd Oxidative Addition Intermediate Substrate->OxAdd Oxidative Addition Alkene Alkene Coordination Alkene Coordination Alkene->Coordination Base Base (e.g., Et₃N) Pd_0_regen Pd(0)Ln (regenerated) Base->Pd_0_regen Pd_0 Pd(0)Ln Pd_0->OxAdd OxAdd->Coordination Insertion Migratory Insertion Coordination->Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride Product 3-Vinyl-N-phenylmaleimide BetaHydride->Product BetaHydride->Pd_0_regen

Caption: Catalytic cycle of the Heck reaction.

Section 3: Strategic Applications in Drug Discovery and Development

The functionalized N-phenylmaleimide derivatives synthesized from this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors.[2] The pyrrole-indolin-2-one scaffold, which can be accessed from these derivatives, is a key structural motif in several approved and investigational anti-cancer drugs.[2]

The ability to introduce a diverse range of substituents at the 3-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR). By modifying the size, shape, and electronic properties of the substituent, medicinal chemists can fine-tune the binding affinity and selectivity of the molecule for its biological target. For example, the introduction of specific aryl or heteroaryl groups can lead to enhanced interactions with the ATP-binding pocket of various kinases.[12]

Table 2: Examples of Bioactive Compounds Derived from 3-Substituted N-Phenylmaleimides

DerivativeBiological TargetTherapeutic Area
3-(Indol-3-yl)-N-phenylmaleimideGlycogen Synthase Kinase 3β (GSK-3β)Neurological Disorders
3-(4-Aminophenyl)-N-phenylmaleimideVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Oncology
3-(Thiophen-2-yl)-N-phenylmaleimidep38 Mitogen-Activated Protein KinaseInflammatory Diseases

Conclusion: A Versatile Building Block for Future Innovation

This compound is a testament to the power of strategic halogenation in organic synthesis. The C-Br bond, activated by the electron-withdrawing maleimide core, provides a versatile handle for a multitude of chemical transformations. Its predictable reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the construction of complex and functionally diverse molecules. For researchers in drug discovery and materials science, a thorough understanding of the reactivity and electrophilicity of this key intermediate opens up a vast chemical space for exploration and innovation. The continued development of novel synthetic methodologies centered around this scaffold will undoubtedly lead to the discovery of new therapeutic agents and advanced materials with tailored properties.

References

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A Technical Guide to the Solubility and Stability of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Building Block

In the realm of drug discovery and materials science, the utility of a synthetic intermediate is intrinsically linked to its fundamental physicochemical properties. 3-bromo-1-phenyl-1H-pyrrole-2,5-dione, a substituted N-phenylmaleimide, represents a versatile scaffold for the synthesis of more complex molecules, including those with potential biological activity. The successful application of this compound in any synthetic route or formulation is predicated on a thorough understanding of its behavior in various solvent systems. This guide provides a comprehensive framework for evaluating the solubility and stability of this compound, offering both theoretical insights and practical, field-tested methodologies. While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust roadmap for researchers to generate this critical information in their own laboratories.

Physicochemical Profile of this compound

A foundational understanding of a compound's intrinsic properties is the first step in predicting its behavior.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 72000-67-0[1][2]
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.07 g/mol [1]
Boiling Point 326.5°C at 760 mmHg[2]
Density 1.767 g/cm³[2]
Flash Point 151.3°C[2]

Solubility Profiling: A Method-Centric Approach

The solubility of an active pharmaceutical ingredient (API) or synthetic intermediate is a critical parameter that influences its bioavailability, reaction kinetics, and ease of formulation.[3][4] For this compound, a systematic evaluation of its solubility in a range of common organic solvents is essential for its effective utilization.

Theoretical Considerations

The principle of "like dissolves like" is a useful starting point. The polarity of this compound, with its polar dione moiety and nonpolar phenyl and bromo substituents, suggests it will exhibit varied solubility across the solvent spectrum. We can anticipate moderate to good solubility in polar aprotic solvents and potentially lower solubility in highly nonpolar or highly polar protic solvents.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility, providing a reliable measure of the saturation point of a compound in a solvent at a given temperature.[5][6]

Workflow for Solubility Determination

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. Common solvents for screening include:

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone

    • Polar Protic: Ethanol, Methanol

    • Nonpolar: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).[6]

  • Sampling: After equilibration, cease agitation and allow the excess solid to sediment.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved solids. This step is critical to prevent artificially high results.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound is required for accurate quantification.

  • Calculation: Determine the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Anticipated Solubility Profile

Table 2: Template for Recording Solubility Data

SolventSolvent TypeExpected SolubilityExperimental Solubility (mg/mL at 25°C)Observations
DMSOPolar AproticHighRecord Data Heree.g., Clear solution, no precipitate
DMFPolar AproticHighRecord Data Here
AcetonePolar AproticModerate to HighRecord Data Here
AcetonitrilePolar AproticModerateRecord Data Here
THFModerately PolarModerateRecord Data Here
DichloromethaneNonpolarModerateRecord Data Here
EthanolPolar ProticLow to ModerateRecord Data Here
MethanolPolar ProticLow to ModerateRecord Data Here
TolueneNonpolarLowRecord Data Here
WaterPolar ProticVery LowRecord Data Here

Stability Assessment: Uncovering Potential Liabilities

The chemical stability of a compound in solution is paramount for its storage, handling, and application in multi-step syntheses or as a formulated product. N-substituted maleimides are known to be susceptible to certain degradation pathways, and it is prudent to assume that this compound shares these characteristics.

Predicted Degradation Pathways

The maleimide ring is susceptible to hydrolysis, particularly under neutral to basic pH conditions, leading to the opening of the ring to form the corresponding maleamic acid derivative.[7][8] This is often an undesirable side reaction that consumes the active maleimide. The presence of the electron-withdrawing bromine atom may influence the reactivity of the maleimide system.

Experimental Design for a Solution Stability Study

A well-designed stability study will expose the compound to a range of conditions over time to identify potential degradation.[9][10]

Workflow for Solution Stability Study

Caption: Workflow for conducting a solution stability study.

Detailed Protocol:

  • Solution Preparation: Prepare solutions of this compound in a selection of solvents (based on solubility data) at a known concentration (e.g., 1 mg/mL).

  • Storage: Aliquot the solutions into vials and store them under various conditions:

    • Temperature: 25°C (room temperature) and 40°C (accelerated condition).[9]

    • Light: Wrap a set of vials in aluminum foil to protect from light and leave a parallel set exposed to ambient light.

  • Time Points: Analyze the samples at predetermined time intervals, for example: 0, 24, 48, 72 hours, and 7 days. The frequency of testing should be sufficient to establish a stability profile.[11]

  • Analytical Method: A stability-indicating HPLC method is required. This is an analytical procedure that can accurately quantify the parent compound and separate it from any potential degradation products.

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

  • Data Analysis: At each time point, calculate the percentage of the parent compound remaining relative to the initial (T=0) concentration. Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.

Interpreting Stability Data

The results of the stability study will provide a clear picture of the compound's robustness in different chemical environments.

Table 3: Template for Recording Stability Data (Example for 40°C)

SolventTime (hours)% Parent RemainingNew Peaks Observed (Retention Time)Observations
DMSO 0100NoneClear, colorless solution
24Record DataRecord Datae.g., Slight yellowing
72Record DataRecord Data
168 (7 days)Record DataRecord Data
Acetonitrile 0100NoneClear, colorless solution
24Record DataRecord Data
72Record DataRecord Data
168 (7 days)Record DataRecord Data
Methanol 0100NoneClear, colorless solution
24Record DataRecord Data
72Record DataRecord Data
168 (7 days)Record DataRecord Data

A significant decrease in the parent compound percentage or the appearance of new peaks would indicate instability under those conditions. This information is crucial for selecting appropriate solvents for reactions, purification, and long-term storage.

Conclusion and Recommendations

A comprehensive understanding of the solubility and stability of this compound is not merely academic; it is a prerequisite for its successful application in any research or development setting. This guide has provided a robust framework, grounded in established scientific principles and methodologies, for researchers to systematically characterize this important molecule.

Key Recommendations for Researchers:

  • Prioritize Experimental Data: While theoretical predictions are useful, they are no substitute for empirical data. The protocols outlined herein should be followed to generate reliable solubility and stability profiles.

  • Use a Stability-Indicating Analytical Method: The ability to distinguish the parent compound from its degradants is essential for accurate stability assessment.

  • Document All Observations: Changes in color, the formation of precipitates, and other visual cues can provide valuable qualitative information to complement quantitative data.

  • Consider the Impact of pH: For applications in buffered or aqueous environments, the stability of the maleimide ring to hydrolysis should be carefully evaluated as a function of pH.

By undertaking these systematic studies, researchers can de-risk their synthetic and formulation efforts, ensuring the reliable and reproducible use of this compound in their pursuit of scientific innovation.

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Unveiling the Electronic Landscape of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione: A Technical Guide to Theoretical Calculations for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione, a molecule of significant interest in medicinal chemistry and materials science. Recognizing the pivotal role of electronic properties in dictating molecular reactivity, intermolecular interactions, and ultimately, biological activity, this document outlines a robust computational workflow employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for in-silico analysis. By elucidating the molecule's frontier molecular orbitals, electrostatic potential, and key reactivity descriptors, we aim to provide a foundational understanding that can accelerate the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Electronic Structure in Drug Design

The N-phenylmaleimide scaffold, of which this compound is a derivative, is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. The introduction of a bromine atom to the pyrrole-2,5-dione core significantly influences the molecule's electronic distribution, thereby modulating its reactivity and potential as a covalent inhibitor or its non-covalent interactions with biological targets. A thorough understanding of its electronic structure is therefore not merely an academic exercise but a critical step in the rational design of more potent and selective drug candidates.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful lens through which to inspect the intricate details of a molecule's electronic landscape.[1] These in-silico methods provide insights that are often difficult or impossible to obtain through experimental techniques alone. This guide will focus on the application of Density Functional Theory (DFT), a computational method that balances accuracy with computational cost, making it a workhorse for the study of medium-sized organic molecules.[2]

Theoretical Methodology: A Self-Validating Computational Approach

The cornerstone of a reliable computational study is a well-defined and validated methodology. The choice of the functional and basis set in DFT calculations is paramount to achieving results that are both accurate and reproducible.[3]

Geometry Optimization: Finding the Ground State

The initial and most critical step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the minimum energy structure on the potential energy surface.

Protocol 1: Ground State Geometry Optimization

  • Input Structure Generation: The initial molecular structure of this compound (CAS: 72000-67-0) can be built using molecular modeling software such as GaussView or Avogadro.[4][5]

  • Computational Method Selection:

    • Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing a good balance of accuracy for both structural and electronic properties.

    • Basis Set: The 6-31G(d) basis set is a suitable starting point for geometry optimization. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.

  • Software Implementation (Gaussian): The following is a sample input file for a geometry optimization and frequency calculation using the Gaussian software package.[6]

G cluster_workflow Computational Workflow Input_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (B3LYP/6-31G(d)) Frequency_Calculation Frequency Calculation Electronic_Properties Electronic Property Calculation (HOMO-LUMO, MEP) Data_Analysis Data Analysis & Interpretation

Analysis of the Electronic Frontier: HOMO-LUMO and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these frontier molecular orbitals (FMOs) provide profound insights into the molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A smaller gap suggests higher reactivity.

Protocol 2: Frontier Molecular Orbital Analysis

  • Calculation: The HOMO and LUMO energies and orbitals are obtained from the output of the geometry optimization calculation performed in Protocol 1.

  • Visualization: Molecular orbital surfaces can be visualized using software like GaussView or MOLDEN to understand their spatial distribution. [7][8]3. Calculation of Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Electrophilicity Index (ω) = χ² / (2η)

DescriptorFormulaInterpretation
Ionization Potential (I)≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)(I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons.

Mapping the Electrostatic Landscape: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for understanding and predicting how a molecule will interact with other molecules, particularly in a biological context. [9]The MEP is the potential experienced by a positive point charge at a particular location near a molecule. It provides a visual representation of the charge distribution and is invaluable for identifying regions of a molecule that are rich or deficient in electrons.

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, which are attractive to electrophiles and are potential hydrogen bond acceptor sites.

  • Positive Regions (Blue): Indicate electron-deficient areas, which are attractive to nucleophiles and are potential hydrogen bond donor sites.

  • Neutral Regions (Green): Represent areas with a relatively neutral electrostatic potential.

Protocol 3: Molecular Electrostatic Potential Mapping

  • Calculation: The MEP is calculated from the converged wavefunction obtained after the geometry optimization.

  • Visualization: The MEP is typically mapped onto the molecule's electron density surface to provide a three-dimensional representation of its electrostatic properties. This can be done using software like GaussView or Spartan.

G cluster_mep MEP Interpretation MEP_Surface Molecular Electrostatic Potential Surface Negative_Region Negative Potential (Red) Electron-rich Positive_Region Positive Potential (Blue) Electron-deficient Neutral_Region Neutral Potential (Green) Van der Waals surface

Advanced Analysis: Time-Dependent DFT (TD-DFT) for Excited States

To understand the photophysical properties of this compound, such as its absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are necessary. TD-DFT is an extension of DFT that can predict the energies of electronic transitions, which correspond to the absorption of light. [10] Protocol 4: TD-DFT Calculation for UV-Vis Spectrum Prediction

  • Input Preparation: Use the optimized ground-state geometry from Protocol 1 as the input for the TD-DFT calculation.

  • Calculation: Perform a TD-DFT calculation to obtain the excitation energies and oscillator strengths of the lowest-lying electronic transitions.

  • Spectrum Generation: The calculated excitation energies (wavelengths) and oscillator strengths (intensities) can be used to generate a theoretical UV-Vis absorption spectrum.

Conclusion: From Theoretical Insights to Practical Applications

The theoretical calculations outlined in this guide provide a powerful and cost-effective means to probe the electronic structure of this compound. The insights gained from analyzing its frontier molecular orbitals, molecular electrostatic potential, and reactivity descriptors can be instrumental in:

  • Predicting Reactivity: Identifying the most likely sites for electrophilic and nucleophilic attack, which is crucial for understanding its mechanism of action as a potential covalent inhibitor.

  • Guiding Drug Design: Optimizing non-covalent interactions with target proteins by modifying the electrostatic and steric properties of the molecule.

  • Understanding Bioavailability: The electronic properties can be correlated with physicochemical properties like lipophilicity, which influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

By integrating these computational approaches into the drug discovery pipeline, researchers can make more informed decisions, leading to the faster and more efficient development of novel and effective therapeutics.

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potential biological activities of N-phenylbromomaleimide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of N-Phenylmaleimide Derivatives

Executive Summary

N-phenylmaleimide derivatives represent a versatile class of compounds characterized by a reactive maleimide core attached to a phenyl ring. This scaffold has garnered significant attention in medicinal chemistry due to its ability to engage in covalent interactions with biological macromolecules, primarily through Michael addition with nucleophilic residues like cysteine. This guide synthesizes current research to provide a comprehensive overview of the diverse biological activities of these derivatives, with a primary focus on their potential as anticancer, antimicrobial, and specific enzyme-inhibiting agents. We will explore the underlying mechanisms of action, present key quantitative data, detail relevant experimental protocols, and discuss the structure-activity relationships that govern their therapeutic potential.

Introduction: The Maleimide Scaffold in Drug Discovery

The maleimide motif is a five-membered dicarboximide ring containing a reactive carbon-carbon double bond. This electrophilic center is susceptible to nucleophilic attack, most notably from the thiol groups of cysteine residues found in proteins. This reactivity forms the basis of their primary mechanism of action: the formation of stable, covalent bonds with target proteins, leading to irreversible inhibition.

The attachment of an N-phenyl group to the maleimide core significantly influences the molecule's steric and electronic properties, affecting its solubility, cell permeability, and binding affinity for specific protein targets. Further substitutions on this phenyl ring allow for fine-tuning of these properties, making N-phenylmaleimide derivatives a highly adaptable scaffold for developing targeted therapeutics.

cluster_Maleimide N-Phenylmaleimide Core cluster_Target Biological Target M Maleimide Ring P N-Phenyl Group M->P Modulates Properties Cys Cysteine Residue in Protein M->Cys Michael Addition (Covalent Bonding) Inhibit Irreversible Enzyme Inhibition Cys->Inhibit Leads to Activity Biological Activity Inhibit->Activity Results in

Caption: Logical relationship of the N-phenylmaleimide scaffold to biological activity.

Anticancer Activity: Mechanisms and Pathways

N-phenylmaleimide derivatives and related compounds have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic enzymes.[1]

Induction of Apoptosis

A primary mechanism for the anticancer effect of these derivatives is the induction of programmed cell death, or apoptosis. Studies on analogous structures have shown that these compounds can trigger the intrinsic apoptotic pathway.[1] This is often initiated by cellular stress, such as DNA damage or the inhibition of critical survival proteins.[2] A key event in this pathway is the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[1][3]

The pro-apoptotic activity can be further enhanced by the molecule's ability to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.

Compound N-Phenylmaleimide Derivative Target Cellular Target (e.g., Kinase, DNA) Compound->Target Inhibition Stress Cellular Stress (e.g., DNA Damage) Target->Stress Casp9 Caspase-9 Activation Stress->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by N-phenylmaleimide derivatives.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer, making them prime therapeutic targets.[4][5] N-phenyl substituted compounds have been successfully developed as potent kinase inhibitors.[4][6] For example, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora A and B kinases, which are key regulators of mitosis.[6] Inhibition of these kinases leads to mitotic failure and subsequent cell death in cancer cells.[6] The N-phenyl group often plays a critical role in binding to the ATP-binding pocket of the kinase.

In Vitro Cytotoxicity

The anticancer potential of these derivatives is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Phenylthiazole DerivativesSKNMC (Neuroblastoma)Varies (e.g., 4c: best activity)[3]
Hep-G2 (Hepatocarcinoma)Moderate Susceptibility[3]
MCF-7 (Breast Cancer)Most Resistant[3]
Coumarin-3-CarboxamidesHepG-24.5[7]
Diarylthiourea DerivativeMCF-7338.33[1]
Naphthalimide DerivativesA549 (Lung Cancer)Potent Activity[2]

Note: The table presents data for structurally related N-phenyl compounds to illustrate the potential of the broader class.

Antimicrobial Properties

The search for new antimicrobial agents is critical due to rising antibiotic resistance.[8] N-phenyl substituted heterocyclic compounds, including maleimides and related structures like phthalimides and pyrazoles, have shown promising activity against a range of pathogens.[9][10]

Spectrum of Activity

The antimicrobial activity often varies depending on the specific derivative and the target microorganism.

  • Antibacterial: Many derivatives show greater efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) than Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae).[8][11] The outer membrane of Gram-negative bacteria often presents a significant permeability barrier.

  • Antifungal: Significant activity has been observed against pathogenic yeasts like Candida albicans and molds such as Aspergillus.[10][12]

Quantitative Evaluation

The minimum inhibitory concentration (MIC) is the standard measure of a compound's antimicrobial potency. It is defined as the lowest concentration of the agent that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC Range (µg/mL)Reference
N-(2-Bromo-phenyl)-2-hydroxy-benzamidesGram-positive bacteria2500 - 5000[8]
Thiazolidinone DerivativesS. aureus, B. subtilis0.4 - 1000[11]
Phthalimide Schiff BasesPseudomonas aeruginosa, Streptococcus pyogenes, Candida albicansHigh Activity[9]
Phenylpyrazole DerivativesCandida albicans, AspergillusExcellent Activity[10]

Enzyme Inhibition as a Core Mechanism

The ability of N-phenylmaleimides to act as irreversible inhibitors is central to their biological effects. The maleimide's electrophilic double bond readily reacts with nucleophilic cysteine residues in enzyme active sites or allosteric pockets.

Mechanism of Irreversible Inhibition

cluster_Reaction Covalent Modification Workflow start Enzyme with Active Site Cysteine binding Non-covalent Binding start->binding compound N-Phenylmaleimide Derivative compound->binding reaction Michael Addition Reaction binding->reaction Proximity & Orientation product Covalently Modified, Inactive Enzyme reaction->product

Caption: Workflow of irreversible enzyme inhibition by a maleimide derivative.

This covalent modification permanently inactivates the enzyme, a mechanism often referred to as "suicide inhibition."[13] This contrasts with reversible inhibitors, which bind and dissociate from the enzyme.[14]

Specific Enzyme Targets
  • Monoamine Oxidase B (MAO-B): N-Methyl-2-phenylmaleimides have been shown to be potent, competitive inhibitors of MAO-B, an enzyme involved in neurotransmitter metabolism and a target for treating neurodegenerative diseases.[15] The maleimide system's ability to act as a hydrogen bond acceptor contributes to its high potency.[15]

  • Cholinesterases: Related N-phenylsulfonamide derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in Alzheimer's disease therapy.[16]

  • Demethylases: Certain naphthalimide derivatives, which share structural similarities, act as inhibitors of the human demethylase FTO (fat mass and obesity-associated protein), an enzyme implicated in cancer progression.[2]

Key Experimental Protocols

Reproducibility and accuracy are paramount in drug discovery research. The following are standard, self-validating protocols for assessing the biological activities discussed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the N-phenylmaleimide derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using the broth medium.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at a suitable temperature for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Perspectives

N-phenylmaleimide derivatives are a promising class of compounds with a broad range of demonstrable biological activities. Their inherent reactivity, which allows for covalent modification of protein targets, makes them particularly attractive as irreversible enzyme inhibitors for applications in oncology and infectious diseases. The core scaffold is highly amenable to synthetic modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Target Identification: Elucidating the specific protein targets for derivatives that show potent phenotypic effects (e.g., cytotoxicity).

  • Selectivity Profiling: Screening lead compounds against panels of kinases and other enzymes to understand their selectivity and potential off-target effects.

  • In Vivo Efficacy: Advancing the most promising compounds from in vitro studies into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetics.

  • Bromo-substituent Impact: Systematically investigating the role of the bromo-substituent on the phenyl ring to understand its contribution to the molecule's overall activity profile.

Through continued, focused research, the therapeutic potential of N-phenylmaleimide derivatives can be fully realized, paving the way for novel and effective treatments for a range of human diseases.

References

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The Ascendance of Brominated Maleimides: A Technical Guide to their Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical synthesis, particularly at the interface of chemistry and biology, the demand for versatile and highly specific reagents is paramount. Among the elite class of such molecules, brominated maleimides have carved out a significant niche. Their unique electronic and steric properties make them not just another set of reactants, but a sophisticated toolkit for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the synthetic utility of brominated maleimides, moving beyond simple protocols to elucidate the underlying principles that govern their reactivity and empower their diverse applications.

The Brominated Maleimide Core: A Hub of Tunable Reactivity

The synthetic prowess of brominated maleimides stems from the interplay of the electron-deficient maleimide ring and the strategic placement of one or two bromine atoms. This arrangement confers a multi-faceted reactivity profile that can be finely tuned for a variety of applications. Unlike their non-brominated counterparts that primarily undergo Michael addition with thiols, brominated maleimides engage in a rapid addition-elimination reaction. This seemingly subtle difference is the cornerstone of their advanced applications.

The bromine atom acts as a leaving group, a critical feature that preserves the double bond of the maleimide ring post-reaction with a thiol. This retained unsaturation in the resulting thiomaleimide opens up possibilities for subsequent reactions, a feature absent in the saturated succinimide products formed from conventional maleimides.[1]

Bioconjugation: Precision Engineering of Biomolecules

The most profound impact of brominated maleimides has been in the realm of bioconjugation, where the precise and stable linkage of synthetic molecules to proteins, peptides, and other biomolecules is essential.

Cysteine-Specific Modification: Beyond Simple Linkage

The selective reaction of brominated maleimides with the thiol side chain of cysteine residues is a cornerstone of their utility.[1][] This specificity allows for site-selective modification of proteins, a crucial requirement for creating well-defined bioconjugates with preserved biological activity.

The reaction proceeds via an initial nucleophilic attack of the thiolate on one of the olefinic carbons of the maleimide, followed by the elimination of the bromide ion. This process is remarkably efficient and can be performed under mild, biocompatible conditions. Monobromomaleimides are particularly valuable in this context, offering a stable linkage that is less susceptible to the retro-Michael reaction that can plague traditional maleimide conjugates.[1]

Experimental Protocol: Cysteine-Specific Protein Labeling with a Monobromomaleimide

Objective: To fluorescently label a cysteine-containing protein.

Materials:

  • Cysteine-containing protein (e.g., Bovine Serum Albumin) in phosphate-buffered saline (PBS), pH 7.2-7.4.

  • Monobromomaleimide-functionalized fluorescent dye (e.g., N-(fluorescein-5-yl)bromomaleimide) dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) to ensure free thiol groups.

  • Size-exclusion chromatography column for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in PBS to a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.

  • Reagent Preparation: Prepare a stock solution of the bromomaleimide reagent in DMSO or DMF at a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the bromomaleimide reagent to the protein solution. The reaction is typically rapid and can be allowed to proceed for 1-2 hours at room temperature or 4°C to minimize potential side reactions.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess bromomaleimide.

  • Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye at its specific excitation wavelength.

Disulfide Bridging: Stabilizing and Functionalizing Proteins

Dibromomaleimides have emerged as powerful reagents for bridging disulfide bonds in proteins and peptides.[3][4] This strategy involves the reduction of a native disulfide bond to generate two free cysteine residues, which then react with the dibromomaleimide to form a stable, thioether-linked bridge. This approach is particularly valuable for stabilizing proteins and for the construction of antibody-drug conjugates (ADCs).[5][6]

The ability to re-bridge the disulfide bond maintains the structural integrity of the protein, which is often crucial for its biological function.[6] Furthermore, the maleimide core of the bridge can be functionalized with other molecules, such as polyethylene glycol (PEG) for improved pharmacokinetics, or cytotoxic drugs for targeted cancer therapy.[6]

Workflow for Disulfide Bridging using Dibromomaleimide

G cluster_0 Protein with Disulfide Bond cluster_1 Reduction cluster_2 Bridging Reaction P_SS Protein-S-S-Protein P_SH Protein-SH HS-Protein P_SS->P_SH Reducing Agent (e.g., TCEP) Bridged_P Protein-S-(Maleimide)-S-Protein P_SH->Bridged_P Addition-Elimination DBM Dibromomaleimide DBM->Bridged_P

Caption: Disulfide bridging workflow.

Fluorescent Probes: Illuminating Biological Processes

Brominated maleimides have been ingeniously employed in the design of "turn-on" fluorescent probes for the detection of thiols.[7][8] In these systems, a fluorophore is covalently attached to the bromomaleimide scaffold. The maleimide moiety acts as a fluorescence quencher. Upon reaction with a thiol, the electronic properties of the maleimide are altered, leading to a disruption of the quenching mechanism and a subsequent increase in fluorescence emission.[7][8] This strategy has been successfully used for sensing biologically important thiols like glutathione and for intracellular imaging.

A Versatile Scaffold in Organic Synthesis

Beyond their applications in bioconjugation, brominated maleimides are valuable intermediates in organic synthesis. Their electron-poor nature makes them excellent dienophiles in Diels-Alder reactions, allowing for the construction of complex polycyclic systems.[9][10][11][12] The bromine atoms can also participate in various cross-coupling reactions, providing a handle for further molecular elaboration.[13]

Furthermore, brominated maleimides serve as precursors for the synthesis of other important classes of compounds, such as bisindolyl maleimides, which are known for their potent biological activities, including protein kinase inhibition.[14]

Polymer Chemistry: Crafting Functional Materials

The reactivity of brominated maleimides has also been harnessed in polymer chemistry. They can be incorporated into polymer chains as monomers or used for the post-polymerization modification of polymers. This allows for the introduction of specific functionalities, such as biomolecules or cross-linking agents, to create advanced materials with tailored properties. Dibromomaleimides have been used as RAFT agents and ATRP initiators, demonstrating their versatility in controlled polymerization techniques.[4]

Summary of Key Synthetic Applications

Application AreaKey Feature of Brominated MaleimideOutcome
Bioconjugation Selective reaction with thiols; bromine as a leaving groupSite-specific protein modification, stable bioconjugates[][15]
Disulfide Bridging Two bromine atoms for reaction with two thiolsProtein stabilization, antibody-drug conjugates[3][6]
Fluorescent Probes Fluorescence quenching ability relieved upon reaction"Turn-on" fluorescence for thiol sensing[7][8]
Organic Synthesis Electron-deficient dienophile, handle for cross-couplingSynthesis of complex cyclic systems, bioactive molecules[13][14][16]
Polymer Chemistry Reactive handle for polymerization and modificationFunctional polymers, controlled polymer architectures[4]

Conclusion

Brominated maleimides represent a class of reagents that have transcended their initial promise to become indispensable tools in modern chemical synthesis. Their unique reactivity, born from the strategic incorporation of bromine onto the maleimide scaffold, has enabled significant advancements in bioconjugation, drug development, diagnostics, and materials science. The ability to precisely control their reactions, coupled with their versatility as synthetic intermediates, ensures that brominated maleimides will continue to be a focal point of innovation for researchers and scientists pushing the boundaries of what is synthetically achievable.

References

  • Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Applications of dibromomaleimide in the synthesis of therapeutic peptide conjugates (A) ADCs with improved efficacy. (n.d.). ResearchGate. [Link]

  • Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. (2023, August 22). MDPI. [Link]

  • Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. (2014, January 28). Europe PMC. [Link]

  • Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. (2013, November 25). Royal Society of Chemistry. [Link]

  • Synthesis of biological active compounds based on derivatives of maleimide. (2022, December 3). ResearchGate. [Link]

  • Synthesis of maleimide-functionalized carboranes and their utility in Michael addition reactions. (2021, June 23). Royal Society of Chemistry. [Link]

  • ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. (2025, August 7). ResearchGate. [Link]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. (2010, January 21). ACS Publications. [Link]

  • In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. (n.d.). ACS Publications. [Link]

  • Recent advances in the transformation of maleimides via annulation. (2024, November 12). Royal Society of Chemistry. [Link]

  • Synthesis of maleimides. (n.d.). Organic Chemistry Portal. [Link]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. (n.d.). ResearchGate. [Link]

  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. (n.d.). ACS Publications. [Link]

  • Direct Diels–Alder reactions of furfural derivatives with maleimides. (n.d.). Royal Society of Chemistry. [Link]

  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (n.d.). ResearchGate. [Link]

  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024, February 5). MDPI. [Link]

  • Aryloxymaleimides for cysteine modification, disulfide bridging and the dual functionalization of disulfide bonds. (n.d.). Royal Society of Chemistry. [Link]

  • Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi.... (2024, June 18). Pearson+. [Link]

  • Mal-Alkyl-Bromide. (n.d.). AxisPharm. [Link]

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The Versatile Virtuoso: A Technical Guide to 3-bromo-1-phenyl-1H-pyrrole-2,5-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Simple Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular frameworks emerge not merely as structural components, but as versatile platforms for innovation. 3-bromo-1-phenyl-1H-pyrrole-2,5-dione, a substituted N-phenylmaleimide, represents one such privileged scaffold. Its inherent reactivity, meticulously balanced between sites ripe for functionalization, provides a powerful toolkit for the modern drug discovery professional. This guide eschews a rigid, templated approach to instead offer an in-depth exploration of this building block's strategic applications, grounded in the principles of synthetic utility and biological relevance. We will delve into the causality behind its reactivity, providing not just protocols, but a strategic understanding of how to harness its potential in the synthesis of novel therapeutic agents.

Core Molecular Attributes and Synthesis

1.1. Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of approximately 252.07 g/mol .[1] The key to its utility lies in the electronic landscape of the maleimide ring, which is rendered electron-deficient by the two flanking carbonyl groups. This feature activates the carbon-carbon double bond for nucleophilic attack. The strategic placement of a bromine atom at the C-3 position introduces a reactive handle for a diverse array of cross-coupling reactions, making it a bifunctional building block of significant value.

1.2. Synthesis of the Precursor: N-phenylmaleimide

The journey to our target molecule begins with the synthesis of its precursor, N-phenylmaleimide. A robust and scalable method involves a two-step, one-pot reaction from maleic anhydride and aniline.

Experimental Protocol: Synthesis of N-phenylmaleimide

  • Step 1: Acylation. In a reaction vessel equipped with a stirrer and a reflux condenser, maleic anhydride (1.0 eq) is dissolved in a suitable solvent such as anhydrous toluene. Aniline (1.0 eq) is then added portion-wise, controlling the exothermic reaction. The mixture is stirred at room temperature to form the intermediate, maleanilic acid.

  • Step 2: Cyclodehydration. To the same reaction mixture, a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq), and a dehydrating agent like acetic anhydride (1.5 eq) are added. The mixture is then heated to reflux (approximately 110-120 °C) for 2-4 hours. The water generated during the cyclization is removed azeotropically.

  • Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-phenylmaleimide as a crystalline solid.

1.3. Synthesis of this compound

The direct bromination of N-phenylmaleimide provides access to the target building block. This reaction leverages the reactivity of the enolizable proton at the C-3 position.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup. N-phenylmaleimide (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a flask protected from light.

  • Bromination. To this solution, a brominating agent such as N-bromosuccinimide (NBS) (1.05 eq) is added, along with a radical initiator like a catalytic amount of benzoyl peroxide or AIBN. The reaction mixture is then heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification. After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining succinimide and acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

The Duality of Reactivity: A Medicinal Chemist's Playground

The synthetic power of this compound stems from its two distinct reactive sites: the vinyl bromide moiety at C-3 and the electrophilic double bond. This duality allows for a sequential and controlled introduction of diverse functionalities, a key strategy in building molecular complexity for drug discovery.

Caption: Synthetic route and primary reaction pathways of the core building block.

2.1. Palladium-Catalyzed Cross-Coupling at the C-3 Position

The vinyl bromide at the C-3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, a common strategy in the development of kinase inhibitors and other targeted therapies.[2]

Causality Behind the Choice: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup. In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq) or potassium phosphate, are combined in a suitable solvent system like 1,4-dioxane or a mixture of toluene and water.[3]

  • Reaction Execution. The reaction mixture is degassed and then heated to 80-100 °C for 4-12 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 3-aryl-1-phenyl-1H-pyrrole-2,5-dione derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1,3-diphenyl-1H-pyrrole-2,5-dione85
24-Methoxyphenylboronic acid3-(4-methoxyphenyl)-1-phenyl-1H-pyrrole-2,5-dione92
3Pyridin-3-ylboronic acid1-phenyl-3-(pyridin-3-yl)-1H-pyrrole-2,5-dione78

2.2. Michael Addition to the Electron-Deficient Double Bond

The electron-deficient nature of the maleimide's double bond makes it an excellent Michael acceptor for a variety of soft nucleophiles, most notably thiols.[4] This reaction is highly efficient and proceeds under mild, often physiological, conditions, making it a cornerstone of bioconjugation chemistry and for the synthesis of compounds designed for covalent interactions with biological targets.[5]

Causality Behind the Choice: The thiol-Michael addition is a "click chemistry" reaction, characterized by its high yield, selectivity, and simple reaction conditions.[4] This makes it ideal for late-stage functionalization and for the synthesis of bioconjugates. The reaction is typically base-catalyzed, with the thiolate anion being the active nucleophile.

Experimental Protocol: Thiol-Michael Addition to this compound

  • Reaction Setup. this compound (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

  • Nucleophilic Addition. The desired thiol (1.05 eq) is added to the solution, followed by a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq), to facilitate the formation of the thiolate. The reaction is typically rapid and can be monitored by TLC.

  • Work-up and Purification. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the 3-bromo-4-thioether-1-phenylpyrrolidine-2,5-dione product.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Compounds Using 3-bromo-1-phenyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the maleimide core is a recurring motif in a multitude of biologically active compounds. Its inherent reactivity and structural rigidity make it an ideal scaffold for the development of targeted therapies. The strategic introduction of a bromine atom at the 3-position of the 1-phenyl-1H-pyrrole-2,5-dione ring system creates a highly versatile building block, poised for a variety of chemical transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione in the synthesis of novel bioactive compounds. We will delve into detailed protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, supported by mechanistic insights and practical considerations to ensure experimental success.

The presence of the electron-withdrawing phenyl group and the dicarbonyl functionality enhances the electrophilicity of the maleimide double bond, while the bromine atom serves as an excellent leaving group for cross-coupling and substitution reactions. This unique combination of features allows for the selective functionalization of the maleimide core, enabling the creation of diverse molecular architectures with a wide range of pharmacological activities, from protein kinase inhibitors to potent antimicrobial and anticancer agents.[1][2][3]

Core Synthetic Strategies and Protocols

This guide will focus on three principal synthetic strategies for the derivatization of this compound:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of C-C bonds and the introduction of aryl and heteroaryl moieties.

  • Nucleophilic Substitution Reactions: For the introduction of heteroatoms and the synthesis of key pharmacophores like indolylmaleimides.

  • Palladium-Catalyzed Heck Reaction: For the formation of C-C bonds with alkenes, leading to further structural diversification.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds with high efficiency and functional group tolerance.[4][5] In the context of this compound, this reaction provides a direct route to 3-aryl- and 3-heteroaryl-1-phenyl-1H-pyrrole-2,5-diones, which are precursors to a variety of bioactive molecules.[6][7]

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃, is essential for the catalytic cycle. The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) or SPhos are often effective for cross-coupling with aryl bromides.[8][9][10]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃ or Cs₂CO₃ are commonly used.[10] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A polar aprotic solvent like dioxane, THF, or DMF is typically used to ensure the solubility of the reactants and catalyst. The addition of water can sometimes accelerate the reaction.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reagents: - this compound - Arylboronic acid - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., PCy₃) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Combine reagents in a reaction vessel reagents->setup 1. Preparation reaction Reaction: - Heat to 80-100 °C - Monitor by TLC or LC-MS setup->reaction 2. Execution workup Workup: - Quench with water - Extract with organic solvent - Dry and concentrate reaction->workup 3. Isolation purification Purification: - Column chromatography workup->purification 4. Purification product Product: - 3-aryl-1-phenyl-1H-pyrrole-2,5-dione purification->product 5. Characterization Indolylmaleimide_Synthesis reagents This compound + Indole product 3-(Indol-3-yl)-1-phenyl-1H-pyrrole-2,5-dione reagents->product Nucleophilic Substitution conditions Base (e.g., NaH) Solvent (e.g., THF) conditions->reagents Heck_Reaction_Workflow reagents Reagents: - this compound - Alkene (e.g., n-butyl acrylate) - Pd Catalyst (e.g., Pd(OAc)₂) - Base (e.g., Et₃N) - Solvent (e.g., DMF) setup Reaction Setup: - Inert atmosphere - Combine reagents reagents->setup 1. Preparation reaction Reaction: - Heat to 100-120 °C - Monitor by TLC or LC-MS setup->reaction 2. Execution workup Workup: - Filter off palladium black - Aqueous workup reaction->workup 3. Isolation purification Purification: - Column chromatography workup->purification 4. Purification product Product: - 3-alkenyl-1-phenyl-1H-pyrrole-2,5-dione purification->product 5. Characterization

Sources

Suzuki coupling protocol with "3-bromo-1-phenyl-1H-pyrrole-2,5-dione" for C-C bond formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1-phenyl-1H-pyrrole-2,5-diones

Introduction: Bridging Scaffolds for Advanced Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency and reliability in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become an indispensable tool in both academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1] At its core, the reaction forges a new C-C bond by coupling an organoboron species, typically a boronic acid, with an organohalide.[3]

The 1-phenyl-1H-pyrrole-2,5-dione (or N-phenylmaleimide) scaffold is a privileged structure in medicinal chemistry. Its derivatives are integral to a wide array of biologically active compounds, demonstrating potential as cholesterol absorption inhibitors, anti-inflammatory agents, and anticancer therapeutics.[4][5][6] The ability to precisely functionalize this core at the 3-position opens a gateway to novel chemical entities with tailored pharmacological profiles.

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and discuss critical parameters that ensure high-yield, reproducible outcomes for researchers in synthetic chemistry and drug development.

The Catalytic Cycle: A Mechanistic Blueprint

The efficacy of the Suzuki coupling lies in a well-defined, palladium-mediated catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

  • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting itself into the carbon-bromine bond of the this compound. This step, often rate-determining, results in the formation of a square planar Pd(II) intermediate.[3][8]

  • Transmetalation: This crucial step involves the transfer of the aryl group from the boron atom of the boronic acid to the palladium center. This process is not spontaneous; it requires activation by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [Ar-B(OH)₃]⁻), which then readily exchanges its aryl group with the bromide ligand on the Pd(II) complex.[1][10]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands (the pyrrole-dione and the newly transferred aryl group) on the palladium center. This forms the desired C-C bond, yielding the 3-aryl-1-phenyl-1H-pyrrole-2,5-dione product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add_label Oxidative Addition pd0->oxidative_add_label pd2_oxidative L₂Pd(II)(Br)(Pyrrole) (Oxidative Addition Intermediate) transmetalation_label Transmetalation pd2_oxidative->transmetalation_label pd2_transmetalation L₂Pd(II)(Aryl)(Pyrrole) (Transmetalation Intermediate) reductive_elim_label Reductive Elimination pd2_transmetalation->reductive_elim_label reductive_elim_label->pd0 Product Out: Aryl-Pyrrole oxidative_add_label->pd2_oxidative Reactant In: Br-Pyrrole transmetalation_label->pd2_transmetalation [Ar-B(OH)₃]⁻ In Br⁻ Out boronic_acid Ar-B(OH)₂ + Base boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Aryl-1-phenyl-1H-pyrrole-2,5-dione

This protocol provides a reliable method for the coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ ([Pd(dppf)Cl₂]·CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate, reagent grade

  • Brine (saturated aq. NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Magnetic stirrer with heating plate

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Quantitative Data Summary

The following table outlines the quantities for a standard 1.0 mmol reaction. Adjustments can be made proportionally for different scales.

ReagentMW ( g/mol )Amount (mmol)Amount (mg)Equivalents
This compound266.081.02661.0
Arylboronic AcidVaries1.2Varies1.2
[Pd(dppf)Cl₂]·CH₂Cl₂816.640.0324.50.03
Potassium Carbonate (K₂CO₃)138.212.02762.0
1,4-Dioxane (anhydrous)--10 mL-
Water (degassed)--2 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (266 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and [Pd(dppf)Cl₂]·CH₂Cl₂ (24.5 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) followed by degassed deionized water (2 mL) via syringe. The mixture will typically appear as a dark red or brown suspension.

  • Heating and Reaction: Attach a condenser to the flask (under inert gas flow) and lower the flask into a preheated oil bath at 85-90 °C. Stir the reaction vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting bromopyrrole spot indicates reaction completion. This typically takes 4-12 hours.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (30 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-phenyl-1H-pyrrole-2,5-dione product.

Experimental Workflow Visualization

The entire process, from initial setup to final product, can be visualized as a clear, sequential workflow.

Experimental_Workflow setup 1. Reaction Setup (Add Solids to Schlenk Flask) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvents 3. Solvent Addition (Anhydrous Dioxane & Degassed H₂O) inert->solvents react 4. Heating & Stirring (85-90 °C) solvents->react monitor 5. Monitoring (TLC Analysis) react->monitor workup 6. Work-up & Extraction (EtOAc / H₂O) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Figure 2: Step-by-step workflow for the Suzuki coupling protocol.

Key Considerations and Field-Proven Insights

  • Catalyst Choice: While the classic Pd(PPh₃)₄ can be effective, catalysts bearing electron-rich, bulky phosphine ligands like dppf (Pd(dppf)Cl₂) often provide superior results for heteroaryl halides.[11] They promote faster oxidative addition and are generally more stable, leading to higher yields and cleaner reactions.

  • Importance of Inert Conditions: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state, halting the catalytic cycle. Meticulous exclusion of air through proper Schlenk line techniques is critical for reproducibility.

  • The Role of Water: While anhydrous solvents are used, the addition of a small amount of water is crucial. It aids in dissolving the inorganic base (K₂CO₃), which facilitates the formation of the active boronate species required for transmetalation.[7] Ensure the water is degassed (by sparging with N₂/Ar or through freeze-pump-thaw cycles) to avoid introducing oxygen.

  • Base Selection: Potassium carbonate is a cost-effective and generally effective base. For more challenging couplings or sensitive substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may improve reaction rates and yields.[12]

  • Potential Side Reactions: The primary side reactions to be aware of are the homocoupling of the boronic acid (forming a biaryl byproduct) and potential debromination of the starting material.[7][13] Using the correct stoichiometry (a slight excess of the boronic acid) and a robust catalyst system like Pd(dppf)Cl₂ helps to minimize these pathways.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile method for the arylation of the this compound core. The protocol detailed herein is robust, scalable, and leverages modern catalytic systems to provide efficient access to a diverse library of 3-aryl substituted maleimides. By understanding the underlying mechanism and adhering to key experimental considerations, researchers can confidently employ this reaction to accelerate the discovery and development of novel therapeutic agents.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Martín, R., & Buchwald, S. L. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry. [Link]

  • Tron, G. C., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Li, W., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]

  • Hussain, A., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]

  • Zala, P., et al. (2022). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules. [Link]

  • ResearchGate. Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • Guchhait, G., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. [Link]

  • Tron, G. C., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Denmark Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

Sources

Application Notes and Protocols for the Heck Reaction: Arylation of Alkenes with 3-bromo-1-phenyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation via the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex organic molecules, finding widespread application in the development of pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-couplings in organic synthesis.[4]

This guide focuses on the application of the Heck reaction for the arylation of alkenes using 3-bromo-1-phenyl-1H-pyrrole-2,5-dione as the arylating agent. The maleimide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The ability to functionalize the 3-position of the maleimide ring through C-C bond formation opens up avenues for the synthesis of novel derivatives with potentially enhanced therapeutic properties. The electron-deficient nature of the this compound substrate presents unique considerations for the optimization of the Heck reaction conditions, which will be a central theme of this technical guide.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The generally accepted mechanism comprises four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a square planar palladium(II) species. The reactivity of the aryl halide in this step is influenced by the electronic nature of its substituents; electron-withdrawing groups on the aromatic ring can facilitate this process.[5]

  • Migratory Insertion (Carbopalladation): The alkene substrate then coordinates to the palladium(II) complex, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond and generates a new palladium-carbon σ-bond.

  • β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a β-hydride elimination must occur from the newly formed alkyl-palladium intermediate. This requires the presence of a hydrogen atom on a carbon atom beta to the palladium center. The elimination is typically syn-periplanar and leads to the formation of a palladium-hydride complex and the release of the arylated alkene product.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the palladium-hydride complex, a process that is facilitated by a stoichiometric amount of base. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck_Reaction_Mechanism cluster_product Product Release Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkene Alkene Complex PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl R-Pd(II)L2(Br) PdII_Alkene->PdII_Alkyl Migratory Insertion Pd_Hydride H-Pd(II)L2(Br) PdII_Alkyl->Pd_Hydride Syn β-Hydride Elimination Product Ar-Alkene PdII_Alkyl->Product Pd_Hydride->Pd0 Reductive Elimination (+ Base, - H-Base+Br-)

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to the Diels-Alder Reaction of N-Phenylbromomaleimide with Dienes for Cycloadduct Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Phenylbromomaleimide in Cycloaddition Chemistry

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and elegant method for the construction of six-membered rings with high stereocontrol.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has seen extensive application in the synthesis of complex natural products and novel materials.[2] Within the vast arsenal of dienophiles, N-substituted maleimides are particularly noteworthy for their high reactivity and the versatile functionality of their resulting cycloadducts.

This guide focuses on a specific, yet highly valuable dienophile: N-phenylbromomaleimide. The incorporation of a bromine atom on the phenyl ring introduces a key functional handle into the resulting Diels-Alder adducts. This seemingly subtle modification opens up a world of possibilities for further chemical transformations, making these cycloadducts attractive scaffolds in medicinal chemistry and drug development. The bromine atom can serve as a site for cross-coupling reactions, allowing for the introduction of additional molecular complexity, or it can be utilized to modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.[3]

These application notes provide a comprehensive overview of the synthesis of N-phenylbromomaleimide and its subsequent Diels-Alder reactions with a selection of representative dienes. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the characterization and potential applications of the resulting cycloadducts, with a particular focus on their relevance to researchers, scientists, and drug development professionals.

Mechanistic Insights: Stereoselectivity and the Role of the Bromine Substituent

The Diels-Alder reaction proceeds through a concerted mechanism, meaning that the new sigma bonds are formed in a single step.[1] This concerted nature is responsible for the high degree of stereospecificity observed in the reaction. The relative stereochemistry of the substituents on both the diene and the dienophile is retained in the cycloadduct.[4]

A key stereochemical consideration in the Diels-Alder reaction is the preference for the endo or exo product. In many cases, the endo product is the kinetically favored product, formed faster due to secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile. However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. The reaction conditions, particularly temperature, can influence the ratio of these two isomers.[5]

The presence of the bromine atom on the phenyl ring of N-phenylbromomaleimide is not expected to dramatically alter the fundamental mechanism of the Diels-Alder reaction. However, its electronic and steric effects can influence the reaction rate and, to some extent, the endo/exo selectivity. The electron-withdrawing nature of the bromine atom can further activate the dienophile, potentially leading to faster reaction rates compared to the unsubstituted N-phenylmaleimide.[6]

Experimental Protocols

Part 1: Synthesis of N-(4-Bromophenyl)maleimide

This protocol outlines the two-step synthesis of N-(4-bromophenyl)maleimide from maleic anhydride and 4-bromoaniline.[7][8]

Materials:

  • Maleic anhydride

  • 4-Bromoaniline

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

Step 1: Synthesis of N-(4-Bromophenyl)maleamic acid

  • In a 250 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in glacial acetic acid (2.5 mL per gram of maleic anhydride) with gentle warming.

  • In a separate beaker, dissolve 4-bromoaniline (1.0 eq) in glacial acetic acid (2.5 mL per gram of aniline).

  • Slowly add the 4-bromoaniline solution to the maleic anhydride solution with continuous stirring.

  • An exothermic reaction will occur, and a precipitate of N-(4-bromophenyl)maleamic acid will form.

  • Continue stirring for 30 minutes at room temperature to ensure complete reaction.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold deionized water to remove any residual acetic acid.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Step 2: Cyclization to N-(4-Bromophenyl)maleimide

  • In a 100 mL round-bottom flask, combine the dried N-(4-bromophenyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (0.2 eq).

  • Add acetic anhydride (2.0 eq) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 80-90°C with stirring for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water with vigorous stirring to precipitate the N-(4-bromophenyl)maleimide.

  • Collect the yellow solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure N-(4-bromophenyl)maleimide.

Characterization:

  • Melting Point: 127-131°C[9]

  • Appearance: Pale yellow crystals or powder[10]

  • ¹H NMR: The proton NMR spectrum should show signals corresponding to the aromatic protons of the bromophenyl group and the vinyl protons of the maleimide ring.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic peaks for the C=O stretching of the imide group and C=C stretching of the alkene.

Part 2: Diels-Alder Reaction of N-(4-Bromophenyl)maleimide with Dienes

The following are generalized protocols for the Diels-Alder reaction of N-(4-bromophenyl)maleimide with furan, cyclopentadiene, and anthracene. The reaction conditions may require optimization depending on the specific diene and desired outcome (e.g., endo/exo ratio).

General Materials:

  • N-(4-Bromophenyl)maleimide

  • Diene (Furan, Cyclopentadiene, or Anthracene)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, or neat for furan)

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

Protocol A: Reaction with Furan

This reaction is often performed neat (without solvent) and can produce a mixture of endo and exo isomers.[11][12]

  • In a small, clean round-bottom flask, dissolve N-(4-bromophenyl)maleimide (1.0 eq) in an excess of furan (e.g., 10-20 eq).

  • Stir the mixture at room temperature. The reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).[12] The product cycloadduct will have a lower Rf value than the starting N-(4-bromophenyl)maleimide.

  • The reaction may take several hours to days to go to completion. In some cases, gentle warming (e.g., 40-50°C) can accelerate the reaction, but this may also favor the formation of the thermodynamically more stable exo product.

  • Once the reaction is complete (as indicated by TLC), remove the excess furan under reduced pressure using a rotary evaporator.

  • The resulting solid is a mixture of endo and exo cycloadducts. These can often be separated by column chromatography on silica gel.

Protocol B: Reaction with Cyclopentadiene

Cyclopentadiene is highly reactive and the reaction is typically fast at room temperature. Cyclopentadiene is usually generated fresh by cracking its dimer, dicyclopentadiene.

  • Freshly crack dicyclopentadiene by heating it to its boiling point (~170°C) and collecting the cyclopentadiene monomer by distillation. Keep the collected cyclopentadiene on ice.

  • In a round-bottom flask, dissolve N-(4-bromophenyl)maleimide (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of freshly prepared cyclopentadiene (e.g., 1.1 eq) to the cooled solution with stirring.

  • Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature for an additional 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting solid is predominantly the endo cycloadduct. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol C: Reaction with Anthracene

This reaction typically requires heating due to the lower reactivity of anthracene compared to furan or cyclopentadiene.[13]

  • In a round-bottom flask equipped with a reflux condenser, combine N-(4-bromophenyl)maleimide (1.0 eq) and anthracene (1.0 eq).

  • Add a high-boiling solvent such as toluene or xylene.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • Reflux for several hours until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution upon cooling.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.

  • Further purification can be achieved by recrystallization.

Data Presentation: Summary of Reaction Conditions

DieneDienophileSolventTemperatureTypical Reaction TimeKey Considerations
FuranN-(4-Bromophenyl)maleimideNeat or DichloromethaneRoom Temperature12-48 hoursCan produce a mixture of endo and exo isomers.
CyclopentadieneN-(4-Bromophenyl)maleimideDichloromethane or Ethyl Acetate0°C to Room Temperature2-4 hoursHighly reactive; use freshly cracked cyclopentadiene. Predominantly forms the endo adduct.
AnthraceneN-(4-Bromophenyl)maleimideToluene or XyleneReflux4-24 hoursRequires heating due to lower reactivity of anthracene.

Visualization of Workflow and Mechanism

Workflow for Cycloadduct Synthesis

G cluster_0 Synthesis of N-(4-Bromophenyl)maleimide cluster_1 Diels-Alder Reaction cluster_2 Purification and Characterization a Maleic Anhydride + 4-Bromoaniline b Formation of N-(4-Bromophenyl)maleamic acid a->b c Cyclization with Acetic Anhydride b->c d Purification (Recrystallization) c->d e Pure N-(4-Bromophenyl)maleimide d->e f N-(4-Bromophenyl)maleimide + Diene e->f g Reaction Setup (Solvent, Temperature) f->g h Reaction Monitoring (TLC) g->h i Work-up and Isolation h->i j Crude Cycloadduct i->j k Purification (Column Chromatography/Recrystallization) j->k l Characterization (NMR, IR, MS, MP) k->l m Pure Cycloadduct l->m

Caption: General workflow for the synthesis and purification of Diels-Alder cycloadducts from N-(4-bromophenyl)maleimide.

Mechanism of the Diels-Alder Reaction

G Diene Diene (4π electrons) TransitionState [Transition State] Diene->TransitionState [4+2] Cycloaddition Dienophile N-Phenylbromomaleimide (2π electrons) Dienophile->TransitionState Cycloadduct Cycloadduct (Six-membered ring) TransitionState->Cycloadduct

Caption: Concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.

Applications in Drug Development

The cycloadducts synthesized from N-phenylbromomaleimide are valuable scaffolds in drug discovery for several reasons:

  • Three-Dimensionality: The bicyclic nature of the Diels-Alder adducts provides a rigid, three-dimensional framework. This is a desirable feature in modern drug design, as it can lead to higher binding affinities and selectivities for biological targets compared to flat, aromatic molecules.[14]

  • Introduction of a Halogen Atom: The bromine atom serves as a versatile functional handle. It can be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[3]

  • Modulation of Physicochemical Properties: The presence of a bromine atom can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters in determining its drug-likeness and pharmacokinetic profile.

  • Bioisosteric Replacement: The rigid scaffold of the cycloadduct can be considered as a bioisosteric replacement for other cyclic or aromatic systems in known bioactive molecules, potentially leading to improved properties.

The maleimide moiety itself is found in a number of biologically active compounds and can participate in important interactions with biological targets.[15] By combining this privileged substructure with the versatility of the brominated phenyl ring and the three-dimensionality of the Diels-Alder adduct, researchers can explore a rich chemical space for the discovery of new therapeutic agents.

Conclusion

The Diels-Alder reaction of N-phenylbromomaleimide with various dienes provides a reliable and efficient method for the synthesis of complex, three-dimensional molecular scaffolds. The presence of the bromine atom offers a strategic advantage for further functionalization, making these cycloadducts highly attractive building blocks for medicinal chemistry and drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to explore the potential of these versatile compounds in their own research endeavors.

References

  • The Royal Society of Chemistry. (2017). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene.
  • Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127–135. [Link]

  • Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127–135. [Link]

  • Chavez-Hernandez, R., et al. (2023). Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions. Molbank, 2023(4), M1784. [Link]

  • Bastin, L., & Nigam, M. (2024). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. [Link]

  • Uhlemann, M., et al. (2009). The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions. Dalton Transactions, (47), 10550-10562. [Link]

  • Alanazi, A. M. (2023). Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. Journal of the Mexican Chemical Society, 67(3), 193-205. [Link]

  • Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. (2023). Advanced Functional Materials. [Link]

  • Liu, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 398. [Link]

  • Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. (2020). RSC Advances. [Link]

  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • NIST. (n.d.). N-(4-Bromophenyl)maleimide. NIST Chemistry WebBook. [Link]

  • Dezotti, F., et al. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5069–5073. [Link]

  • Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Majer, P., et al. (2022). Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations. Molecules, 27(19), 6262. [Link]

  • Scribd. (n.d.). Expt4 Diels - Alder Anthracene W23. [Link]

  • Chemistry LibreTexts. (2022, January 24). 16.11 Rules of the Diels–Alder Reaction. [Link]

  • Potential use of the Diels-Alder Reaction in Biomedical and Nanomedicine Applications. (2021). Journal of Functional Biomaterials. [Link]

  • Merbouh, N., et al. (2020). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. Journal of Laboratory Chemical Education, 8(2), 35-41. [Link]

Sources

The Versatile Synthesis of Substituted Pyrrole-2,5-diones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrole-2,5-dione Scaffold

The 1-phenyl-1H-pyrrole-2,5-dione (N-phenylmaleimide) core is a privileged scaffold in medicinal chemistry and materials science. Its inherent biological activity and versatile chemical handles make it an attractive starting point for the synthesis of a diverse array of functionalized molecules. Compounds bearing this moiety have demonstrated a wide range of biological activities, including as kinase inhibitors, cytotoxic agents, and anti-inflammatory molecules.[1][2][3][4] The strategic introduction of substituents onto the pyrrole ring allows for the fine-tuning of a compound's physicochemical properties and biological targets.

This guide provides an in-depth exploration of synthetic methodologies for the derivatization of a key building block: 3-bromo-1-phenyl-1H-pyrrole-2,5-dione . We will delve into the practical application and mechanistic underpinnings of several powerful synthetic transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, and Sonogashira) and nucleophilic substitution reactions. Each section is designed to provide researchers, scientists, and drug development professionals with the detailed protocols and theoretical understanding necessary to confidently employ these methods in their own synthetic endeavors.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For the functionalization of this compound, these reactions provide a direct and modular approach to introduce aryl, vinyl, and alkynyl substituents at the C-3 position. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X R-Pd(II)Ln-X R-Pd(II)Ln-X Oxidative_Addition->R-Pd(II)Ln-X Transmetalation Transmetalation (e.g., with R'-M) R-Pd(II)Ln-X->Transmetalation R-Pd(II)Ln-R' R-Pd(II)Ln-R' Transmetalation->R-Pd(II)Ln-R' Reductive_Elimination Reductive Elimination R-Pd(II)Ln-R'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R-R' R-R' Reductive_Elimination->R-R' Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation (Ar'-B(OH)2 / Base) Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Ar-Ar' 3-Aryl-N-phenylmaleimide Reductive_Elimination->Ar-Ar' Ar-Br 3-Bromo-N-phenylmaleimide Ar-Br->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation

Figure 2: Simplified mechanism of the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (or another suitable solvent system)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Toluene/H₂O90685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane100880-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O851275-85

Table 1: Representative examples of Suzuki-Miyaura coupling with this compound.

B. Heck Reaction: Formation of Carbon-Carbon Bonds with Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. [5][6]This reaction is particularly useful for the synthesis of substituted alkenes and has found widespread application in the synthesis of complex molecules.

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a hydridopalladium complex. The final step is the reductive elimination of HBr by a base to regenerate the Pd(0) catalyst.

Heck_Reaction_Mechanism cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Migratory_Insertion Migratory Insertion (Alkene) Ar-Pd(II)-Br->Migratory_Insertion Intermediate Alkyl-Pd(II) Complex Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0) Base (-HBr) Product Substituted Alkene Beta_Hydride_Elimination->Product Ar-Br 3-Bromo-N-phenylmaleimide Ar-Br->Oxidative_Addition Alkene Alkene Alkene->Migratory_Insertion

Figure 3: Simplified mechanism of the Heck reaction.

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base

  • N,N-Dimethylformamide (DMF) or another suitable solvent

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).

  • Add triethylamine (2.0 eq) and N,N-dimethylformamide.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2)DMF1101870-85
2Methyl acrylatePdCl₂(PPh₃)₂ (5)-NaOAc (2)DMA1202465-80
3n-Butyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)NMP1001670-80

Table 2: Representative examples of the Heck reaction with this compound.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. [7][8][9]This reaction provides a direct route to alkynyl-substituted N-phenylmaleimides.

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-C≡CR' Ar-Pd(II)-C≡CR' Transmetalation->Ar-Pd(II)-C≡CR' Cu(I)X Cu(I)X Transmetalation->Cu(I)X Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR'->Reductive_Elimination Reductive_Elimination->Pd(0) Product 3-Alkynyl-N-phenylmaleimide Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination (R'-C≡CH / Base) Cu(I)X->Alkyne_Coordination Cu(I)-C≡CR' Cu(I) Acetylide Alkyne_Coordination->Cu(I)-C≡CR' Cu(I)-C≡CR'->Transmetalation Ar-Br 3-Bromo-N-phenylmaleimide Ar-Br->Oxidative_Addition R'-C≡CH Terminal Alkyne R'-C≡CH->Alkyne_Coordination

Figure 4: Simplified mechanism of the Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF25480-90
21-HexynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene60675-85
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile50385-95

Table 3: Representative examples of the Sonogashira coupling with this compound.

II. Nucleophilic Substitution Reactions: A Direct Approach to Functionalization

Nucleophilic substitution reactions offer a straightforward method for introducing heteroatom-containing functional groups at the C-3 position of the N-phenylmaleimide scaffold. [7][10][11]The electron-deficient nature of the double bond in the maleimide ring makes it susceptible to attack by nucleophiles.

A. Nucleophilic Substitution with Amines

Primary and secondary amines can readily displace the bromide at the C-3 position to form 3-amino-N-phenylmaleimide derivatives. [12][13]

The reaction proceeds through a nucleophilic addition-elimination mechanism. The amine attacks the C-3 position, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the bromide ion restores the double bond and yields the substituted product.

Nucleophilic_Substitution_Amine Start 3-Bromo-N-phenylmaleimide Addition Nucleophilic Addition (R₂NH) Start->Addition Intermediate Tetrahedral Intermediate Addition->Intermediate Elimination Elimination (-HBr) Intermediate->Elimination Product 3-Amino-N-phenylmaleimide Elimination->Product

Figure 5: Mechanism of nucleophilic substitution with an amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add the amine (1.1 eq) and triethylamine (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

EntryAmineBase (eq)SolventTemp (°C)Time (h)Yield (%)
1AnilineEt₃N (1.2)DCM25290-98
2MorpholineEt₃N (1.2)THF25192-99
3PiperidineK₂CO₃ (1.5)Acetonitrile40388-95

Table 4: Representative examples of nucleophilic substitution with amines.

Conclusion and Future Outlook

The methodologies outlined in this guide demonstrate the remarkable versatility of this compound as a scaffold for the synthesis of a wide range of substituted pyrrole derivatives. The palladium-catalyzed cross-coupling reactions provide powerful tools for the construction of C-C bonds, enabling the introduction of diverse aryl, vinyl, and alkynyl functionalities. In parallel, nucleophilic substitution reactions offer a direct and efficient route for the incorporation of heteroatomic substituents.

The continued exploration of these and other synthetic transformations will undoubtedly lead to the discovery of novel compounds with significant potential in drug discovery and materials science. As our understanding of structure-activity relationships grows, the ability to precisely modify the N-phenylmaleimide core will be crucial for the development of next-generation therapeutics and functional materials.

References

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). Molecules. [Link] [14][15]2. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). Green Chemistry Letters and Reviews. [Link] [1][2][3]3. Multiple nucleophilic substitution - halogenoalkanes and ammonia. (n.d.). Chemguide. [Link] 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). National Center for Biotechnology Information. [Link] [14]5. 11.1: The Discovery of Nucleophilic Substitution Reactions. (2020). Chemistry LibreTexts. [Link] [11]6. Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). ACS Publications. [Link] 7. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). ResearchGate. [Link] [2]8. Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link] [7]9. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). Figshare. [Link] [3]10. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. (n.d.). ResearchGate. [Link] [5]11. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. (2019). Semantic Scholar. [Link] [16]12. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2008). ResearchGate. [Link] [12]13. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2018). RSC Publishing. [Link] [17]14. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). MDPI. [Link] [18]15. Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases. (1996). PubMed. [Link] [4]16. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link] [6]17. Nucleophilic Substitution with amines. (2021). YouTube. [Link] [13]18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Center for Biotechnology Information. [Link]

  • Heck reaction of aryl halides and styrenes a. (n.d.). ResearchGate. [Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link] [8]23. The Sonogashira coupling reactions of aryl halides with phenylacetylene. (n.d.). ResearchGate. [Link] [9]24. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). National Center for Biotechnology Information. [Link]

  • Sonogashira Coupling. (2021). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: Leveraging 3-bromo-1-phenyl-1H-pyrrole-2,5-dione in Multicomponent Reactions for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Multicomponent Reactions in Drug Discovery

In the landscape of modern drug discovery, the efficient synthesis of diverse and complex molecular libraries is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy, enabling the construction of intricate molecular architectures in a single, one-pot operation from three or more starting materials. This approach offers significant advantages over traditional linear synthesis, including increased efficiency, atom economy, and reduced waste generation. The pyrrolidine and pyrrole-2,5-dione scaffolds are of particular interest in medicinal chemistry, appearing in a wide array of biologically active compounds with applications as anticancer, anti-inflammatory, antiviral, and anticonvulsant agents.[1][2] The strategic incorporation of versatile building blocks into MCRs allows for the rapid generation of novel compound libraries for high-throughput screening and lead optimization.

This guide focuses on the application of a highly versatile building block, 3-bromo-1-phenyl-1H-pyrrole-2,5-dione , in multicomponent reactions for the synthesis of diverse heterocyclic libraries. Its unique combination of an electrophilic double bond and a reactive carbon-bromine bond provides multiple points for molecular diversification, making it an ideal substrate for innovative MCRs.

Core Chemistry and Mechanistic Insights

The reactivity of this compound in multicomponent reactions is governed by two primary features: the electron-deficient alkene and the labile C-Br bond. This dual reactivity allows for a range of transformations, including Michael additions, cycloadditions, and domino reactions.

A key mechanistic pathway involves the initial reaction of a nucleophile with the bromomaleimide core, followed by subsequent intramolecular or intermolecular reactions to build complexity. For instance, in a domino reaction, the initial nucleophilic attack can trigger a cascade of bond-forming events, leading to the rapid assembly of complex heterocyclic systems.

MCR_Mechanism reagent This compound intermediate1 Intermediate A reagent->intermediate1 + Nu1 nuc1 Nucleophile 1 (Nu1) comp2 Component 2 intermediate2 Intermediate B intermediate1->intermediate2 + Component 2 product Diverse Heterocyclic Library intermediate2->product Cyclization/ Rearrangement

Figure 1: Generalized multicomponent reaction workflow utilizing this compound.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: this compound

A reliable synthesis of N-substituted maleimides is a prerequisite for their use in MCRs. The following protocol is adapted from established methods for the synthesis of N-phenylmaleimide and can be modified for the brominated analog.[3]

Materials:

Reagent/SolventMolecular WeightQuantity (mmol)Mass/Volume
Maleic Anhydride98.06 g/mol 504.90 g
Aniline93.13 g/mol 504.66 g (4.55 mL)
Toluene--100 mL
Acetic Anhydride102.09 g/mol 757.66 g (7.1 mL)
Sodium Acetate82.03 g/mol 100.82 g
N-Bromosuccinimide (NBS)177.98 g/mol 508.90 g
Azobisisobutyronitrile (AIBN)164.21 g/mol 2.50.41 g
Carbon Tetrachloride--100 mL

Procedure:

Step 1: Synthesis of N-phenylmaleimide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (4.90 g, 50 mmol) in 50 mL of toluene.

  • Slowly add aniline (4.55 mL, 50 mmol) to the solution at room temperature. An exothermic reaction will occur, and a precipitate of N-phenylmaleamic acid will form.

  • Stir the mixture for 30 minutes.

  • Add acetic anhydride (7.1 mL, 75 mmol) and sodium acetate (0.82 g, 10 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 110-120 °C) for 2-3 hours. The reaction can be monitored by TLC until the starting maleamic acid is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the N-phenylmaleimide.

  • Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum.

Step 2: Bromination of N-phenylmaleimide

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the synthesized N-phenylmaleimide (50 mmol) in 100 mL of carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (8.90 g, 50 mmol) and a catalytic amount of AIBN (0.41 g, 2.5 mmol).

  • Heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Protocol 2: Domino Reaction for the Synthesis of Polyhydrogenated Pyrrolo[3,4-b]pyrroles

This protocol describes a domino reaction between 1-aryl-3-bromo-1H-pyrrole-2,5-diones and aminocrotonic acid esters, leading to the formation of a library of polyhydrogenated pyrrolo[3,4-b]pyrroles. This reaction proceeds in a highly chemo- and stereoselective manner.

Experimental_Workflow start Combine Reactants: - this compound - Aminocrotonic Acid Ester - Solvent (e.g., Acetonitrile) reaction Heat and Stir (e.g., 80°C, 4-6 h) start->reaction workup Reaction Work-up: - Cool to room temperature - Filter the precipitate - Wash with cold solvent reaction->workup analysis Analysis and Characterization: - NMR Spectroscopy - Mass Spectrometry - X-ray Crystallography workup->analysis

Figure 2: Experimental workflow for the synthesis of polyhydrogenated pyrrolo[3,4-b]pyrroles.

Materials:

Reagent/SolventMolecular WeightExample Quantity (mmol)Example Mass/Volume
This compound252.07 g/mol 1.0252 mg
Ethyl 3-aminocrotonate129.16 g/mol 2.0258 mg
Acetonitrile--10 mL

Procedure:

  • To a 25 mL round-bottom flask, add this compound (252 mg, 1.0 mmol) and acetonitrile (10 mL).

  • Add ethyl 3-aminocrotonate (258 mg, 2.0 mmol) to the solution.

  • Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate with a small amount of cold acetonitrile and dry under vacuum to obtain the pure polyhydrogenated pyrrolo[3,4-b]pyrrole derivative.

Data Presentation: Library Synthesis Scope

The versatility of this domino reaction allows for the creation of a diverse library of compounds by varying the substituents on both the N-aryl maleimide and the aminocrotonate.

EntryN-Aryl SubstituentAminocrotonate N-SubstituentProduct Yield (%)
1PhenylPhenyl53
24-ChlorophenylPhenyl58
34-MethoxyphenylPhenyl62
4Phenyl4-Tolyl55
5Phenyl4-Methoxyphenyl60
Protocol 3: Three-Component Reaction via Azomethine Ylide Cycloaddition

This protocol outlines a three-component reaction involving an amino acid, an aldehyde, and this compound to generate highly substituted pyrrolidines. The reaction proceeds through the in-situ formation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the bromomaleimide.[4]

Materials:

Reagent/SolventMolecular WeightExample Quantity (mmol)Example Mass/Volume
This compound252.07 g/mol 1.0252 mg
Sarcosine (N-methylglycine)89.09 g/mol 1.2107 mg
Benzaldehyde106.12 g/mol 1.2127 mg (0.12 mL)
Toluene--15 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (252 mg, 1.0 mmol), sarcosine (107 mg, 1.2 mmol), and benzaldehyde (0.12 mL, 1.2 mmol) in 15 mL of toluene.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Continue refluxing for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to afford the desired functionalized pyrrolidine.

Applications and Future Directions

The multicomponent reactions of this compound provide a rapid and efficient route to novel heterocyclic scaffolds with high potential for biological activity. The resulting libraries of polyhydrogenated pyrrolo[3,4-b]pyrroles and functionalized pyrrolidines can be screened for a variety of therapeutic targets. The pyrrolo[3,4-b]pyrrole core, for instance, is found in compounds with potential as inhibitors of protein methyltransferases and glycosyltransferases.

The modular nature of these MCRs allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of substituents. Further diversification of the synthesized scaffolds can be achieved through post-MCR modifications, leveraging the remaining functional groups. The continued development of novel MCRs utilizing versatile building blocks like this compound will undoubtedly accelerate the discovery of new therapeutic agents.

References

  • Choi, A., & Coldham, I. (2019). Three-component couplings for the synthesis of pyrroloquinoxalinones by azomethine ylide 1,3-dipolar cycloaddition chemistry. Tetrahedron Letters, 60(37), 151023. [Link]

  • Ciulla, M. G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6203. [Link]

  • Dömling, A. (2013). Chemistry and Biology Of Multicomponent Reactions. Georg Thieme Verlag KG.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Google Patents. (2015). CN104892484A - Synthesis method for N-phenylmaleimide.
  • Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(52), 10205-10240.
  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499.
  • Royal Society of Chemistry. (2017). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. [Link]

  • Rybka, S., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(16), 4967. [Link]

  • White Rose Research Online. (2019). Three-component couplings for the synthesis of pyrroloquinoxalinones by azomethine ylide 1,3-dipolar cycloaddition chemistry. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Maleimide Scaffold in Modern Chemistry

The maleimide motif is a cornerstone in contemporary chemical and biomedical research. Its inherent reactivity, particularly as a Michael acceptor for thiol bioconjugation, has cemented its role in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1][2] The functionalization of the maleimide core itself, however, opens a new dimension of chemical diversity, allowing for the generation of novel molecular architectures with significant potential in drug discovery, materials science, and organic synthesis.[3]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions starting from 3-bromo-1-phenyl-1H-pyrrole-2,5-dione (also known as 3-bromo-N-phenylmaleimide). This readily accessible building block serves as a versatile platform for introducing a wide array of substituents at the C3-position of the maleimide ring, thereby enabling the synthesis of complex and functionally diverse molecules.[2][3]

Palladium-catalyzed cross-coupling reactions represent a revolution in C-C and C-heteroatom bond formation, recognized with the 2010 Nobel Prize in Chemistry.[4] These reactions are characterized by their high efficiency, functional group tolerance, and predictable stereochemistry, making them indispensable tools for the modern synthetic chemist.[4][5] In this document, we will delve into the practical application of several key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—for the derivatization of this compound.

Core Concepts: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and adapting the protocols outlined below. The catalytic cycle typically involves a Pd(0)/Pd(II) interconversion through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[6]

  • Transmetalation (for Suzuki, Sonogashira): The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the bromide.[6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Each of the following sections will provide specific insights into the nuances of these steps for the respective reactions.

Diagram: General Palladium Cross-Coupling Cycle

Palladium Cross-Coupling Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br (Substrate) Pd(II)_Intermediate R-Pd(II)-Br Intermediate Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (or other coupling step) Pd(II)_Intermediate->Transmetalation R'-M (Coupling Partner) Coupled_Intermediate R-Pd(II)-R' Intermediate Transmetalation->Coupled_Intermediate Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Forms R-R' Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Sonogashira Workflow cluster_workflow Sonogashira Protocol Flow start Start: Assemble Reactants (Bromomaleimide, Alkyne) inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm add_solvents Add Degassed Solvents (THF, DIPA) inert_atm->add_solvents add_catalysts Add Catalysts (Pd(PPh3)2Cl2, CuI) add_solvents->add_catalysts reaction Stir at Room Temperature (2-6 hours) add_catalysts->reaction workup Aqueous Workup (NH4Cl wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Alkynylmaleimide purification->product

Sources

Application Notes and Protocols: The Domino Reaction of 3-Bromo-1-phenyl-1H-pyrrole-2,5-dione for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Heterocyclic Complexity with a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and elegant strategies to construct complex molecular architectures remains a paramount objective. Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful tool in this endeavor, allowing for the formation of multiple chemical bonds in a single synthetic operation without the need to isolate intermediates.[1] This approach not only enhances synthetic efficiency by reducing the number of purification steps, saving time and resources, but also aligns with the principles of green chemistry.

At the heart of many successful domino strategies lies the judicious choice of a versatile starting material. 3-Bromo-1-phenyl-1H-pyrrole-2,5-dione, also known as 3-bromo-N-phenylmaleimide, is one such pivotal building block. Its unique structural features, including an electrophilic double bond, a reactive carbon-bromine bond, and two carbonyl groups, provide multiple sites for reactivity, making it an ideal candidate for initiating domino sequences. The pyrrole-2,5-dione core is a prevalent motif in numerous biologically active compounds, further underscoring the importance of developing synthetic routes to its derivatives.[2]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging the domino reactions of this compound for the synthesis of diverse and complex heterocyclic frameworks. We will delve into specific protocols, explore the underlying reaction mechanisms, and present data in a clear and accessible format to facilitate the adoption of these powerful synthetic strategies in the laboratory.

Core Concept: The Power of Sequential Reactivity

The synthetic utility of this compound in domino reactions stems from its ability to undergo a sequence of transformations, where the product of one reaction becomes the substrate for the next. This orchestrated series of events allows for the rapid construction of intricate molecular scaffolds from simple precursors.

A key and well-documented example of this is the reaction with β-enaminones, such as aminocrotonic acid esters. This domino process leads to the formation of highly substituted polyhydrogenated pyrrolo[3,4-b]pyrroles, a scaffold of significant interest in medicinal chemistry.[3]

Domino Reaction with β-Enaminones: Synthesis of Polyhydrogenated Pyrrolo[3,4-b]pyrroles

This section details a metal-free domino reaction between 3-bromo-1-phenyl-1H-pyrrole-2,5-diones and N-substituted esters of β-aminocrotonic acid. This reaction proceeds via a Hantzsch-type mechanism to afford polyfunctional hexahydropyrrolo[3,4-b]pyrroles with high chemo- and stereoselectivity.[3]

Reaction Mechanism: A Step-by-Step Cascade

The proposed mechanism for this domino reaction involves a sequence of nucleophilic addition and intramolecular cyclization steps, as illustrated below. The causality behind this pathway lies in the complementary reactivity of the two starting materials. The electron-rich enamine of the aminocrotonate acts as the initial nucleophile, attacking the electron-deficient double bond of the bromomaleimide.

G cluster_start Starting Materials cluster_steps Domino Cascade cluster_end Final Product A 3-Bromo-1-phenyl-1H- pyrrole-2,5-dione C Michael Addition: Nucleophilic attack of enamine on the C=C bond A->C Reactant B β-Aminocrotonic Acid Ester (β-enaminone) B->C Reactant D Intermediate A C->D Forms E Intramolecular Nucleophilic Substitution: Attack of the nitrogen on the C-Br bond D->E Undergoes F Intermediate B (Cyclized Product) E->F Forms G Tautomerization & Protonation F->G Undergoes H Polyhydrogenated Pyrrolo[3,4-b]pyrrole G->H Yields

Sources

Application Notes & Protocols: Leveraging 3-bromo-1-phenyl-1H-pyrrole-2,5-dione for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Maleimide Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 1-phenyl-1H-pyrrole-2,5-dione (N-phenylmaleimide) core is one such scaffold. Its derivatives are noted for a spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide focuses on a particularly valuable synthon: 3-bromo-1-phenyl-1H-pyrrole-2,5-dione . The strategic placement of the bromine atom on the pyrrole ring transforms this molecule into a versatile electrophilic building block, opening a gateway to a diverse library of potential therapeutic agents.

This document serves as a comprehensive technical guide, detailing the scientific rationale, synthetic strategies, and practical laboratory protocols for utilizing this compound in the discovery of new anti-inflammatory compounds.

The Starting Material: Physicochemical Profile

A thorough understanding of the starting material is fundamental to its successful application.

PropertyValueSource
CAS Number 72000-67-0[4]
Molecular Formula C₁₀H₆BrNO₂[4]
Molecular Weight 252.07 g/mol [4]
Appearance Solid (Typical)[5]
SMILES BrC1=CC(=O)N(C2=CC=CC=C2)C1=O[4]

Scientific Rationale: Targeting Inflammation with Pyrrole-2,5-dione Derivatives

Inflammation is a complex biological response mediated by a cascade of signaling molecules and enzymes. A primary strategy in anti-inflammatory drug design is the inhibition of key enzymes responsible for producing pro-inflammatory mediators.

2.1. The Cyclooxygenase (COX) Pathway The most well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes.[6] These enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[7][8]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing PGs that maintain gastric mucosal integrity and regulate kidney function.[6]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines.[6] It is the primary source of PGs that drive the inflammatory response.

The N-phenylmaleimide scaffold can be functionalized to selectively inhibit COX-2 over COX-1, a highly desirable trait that can reduce the gastrointestinal side effects associated with traditional NSAIDs.[9] The substituents introduced onto the pyrrole-2,5-dione core play a crucial role in defining this selectivity and potency.

2.2. Other Inflammatory Mediators Beyond COX, pyrrole-dione and related phthalimide structures have been shown to modulate other critical inflammatory pathways, including the inhibition of:

  • Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in systemic inflammation.[10][11]

  • 5-Lipoxygenase (5-LOX): An enzyme that produces leukotrienes, another class of inflammatory mediators.[12]

The versatility of the this compound synthon allows for the rational design of molecules that can potentially target one or more of these pathways.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs_Physiological Physiological Prostaglandins (e.g., Gastric Protection) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->PGs_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Inhibitor Pyrrole-2,5-dione Derivatives Inhibitor->COX2 Inhibition (Primary Target) Inhibitor->LOX Inhibition (Potential)

Figure 1: The Arachidonic Acid inflammatory cascade. Pyrrole-2,5-dione derivatives can be designed to selectively inhibit COX-2.

Synthetic Strategy: The Chemistry of this compound

The synthetic power of this compound lies in its multiple electrophilic centers. The bromine atom at the C3 position makes it an excellent substrate for nucleophilic substitution reactions, which is the primary strategy for diversification.

Key Reaction Pathways:

  • Nucleophilic Aromatic Substitution (SNA_r): The bromine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups that can interact with the target enzyme's active site.

  • Domino Reactions: The maleimide core can participate in more complex cascade reactions with di-nucleophiles, leading to the formation of fused heterocyclic systems with unique pharmacological profiles.[13]

Synthetic_Pathways cluster_reactions Reaction Types cluster_products Derivative Classes Start 3-bromo-1-phenyl-1H- pyrrole-2,5-dione NucSub Nucleophilic Substitution Start->NucSub R-NH₂ R-SH R-OH Domino Domino / Cyclization Start->Domino Di-nucleophile AmineDeriv 3-Amino Derivatives NucSub->AmineDeriv ThiolDeriv 3-Thio Derivatives NucSub->ThiolDeriv FusedSys Fused Heterocycles Domino->FusedSys

Figure 2: General synthetic routes using the target bromo-maleimide.

Experimental Protocols

Disclaimer: All laboratory work must be conducted in a properly ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of this compound

Causality: This protocol describes the direct bromination of N-phenylmaleimide. The reaction proceeds via an electrophilic addition of bromine across the double bond, followed by the elimination of hydrogen bromide (HBr), often facilitated by a base or thermal conditions, to re-establish the aromatic pyrrole-dione ring.

  • Reagents & Materials:

    • N-phenylmaleimide

    • Bromine (Br₂)

    • Acetic Acid (Glacial)

    • Sodium Acetate (anhydrous)

    • Ice bath

    • Round-bottom flask with stir bar

    • Dropping funnel

  • Procedure:

    • Dissolve N-phenylmaleimide (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 0-5 °C using an ice bath.

    • In a separate dropping funnel, prepare a solution of Bromine (1.05 eq) in glacial acetic acid.

    • Add the bromine solution dropwise to the stirred N-phenylmaleimide solution over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, add sodium acetate (1.5 eq) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Workup: Pour the reaction mixture slowly into a beaker of ice-cold water.

    • The solid precipitate is collected by vacuum filtration and washed thoroughly with water to remove acetic acid.

    • The crude product is dried and can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the title compound.

Protocol 2: Synthesis of a 3-(Arylamino)-1-phenyl-1H-pyrrole-2,5-dione Derivative

Causality: This protocol exemplifies the nucleophilic substitution pathway. The lone pair of the arylamine attacks the electron-deficient carbon bearing the bromine atom. A base is used to neutralize the HBr generated in situ, driving the reaction to completion.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Acetonitrile (ACN) or Tetrahydrofuran (THF) (anhydrous)

    • Nitrogen or Argon atmosphere

    • Standard reflux setup or sealed vial for microwave synthesis

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous solvent (e.g., ACN).

    • Add the substituted aniline followed by the base (e.g., Triethylamine).

    • Heat the reaction mixture to 60-80 °C (or use microwave irradiation at 100-120 °C for faster reaction times) and stir for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay (General Workflow)

Causality: This assay measures the ability of a test compound to inhibit the enzymatic activity of COX-1 and COX-2. The assay quantifies the production of Prostaglandin E₂ (PGE₂), a primary product of the COX pathway. A reduction in PGE₂ levels in the presence of the test compound indicates inhibition.

  • Materials:

    • Purified human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compounds (dissolved in DMSO)

    • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

    • PGE₂ ELISA kit

    • 96-well plates and plate reader

  • Workflow:

    • Enzyme Incubation: In separate wells of a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound (at various concentrations) or a reference inhibitor in a suitable buffer.

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Reaction Termination: After a set incubation period (e.g., 10-15 minutes), stop the reaction using a quenching solution (e.g., HCl).

    • Quantification: Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Plot the percentage of inhibition versus the compound concentration. Calculate the IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2.

    • Selectivity Index (SI): The COX-2 selectivity is determined by calculating the ratio: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Data Interpretation and Characterization

For a newly synthesized derivative, a full characterization is essential to confirm its structure and purity.

Table of Expected Data for a Hypothetical Derivative: 3-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrrole-2,5-dione

ParameterExpected Result
Yield 60-85% (post-chromatography)
Appearance Yellow to Orange Solid
¹H NMR (CDCl₃, 400 MHz) δ 7.5-6.8 (m, 9H, Ar-H), 6.2 (s, 1H, vinyl-H), 3.8 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 170-165 (C=O), 158-114 (Ar-C), 105 (vinyl-C), 55.5 (OCH₃)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₇H₁₄N₂O₃

Conclusion and Future Directions

This compound is a powerful and versatile starting material for the development of novel anti-inflammatory agents. Its reactivity allows for the straightforward synthesis of large libraries of derivatives through nucleophilic substitution. By systematically modifying the substituent introduced at the C3 position, researchers can fine-tune the pharmacological properties of the resulting compounds, aiming for high potency and selectivity against key inflammatory targets like COX-2.

Future work in this area should focus on expanding the range of nucleophiles used, exploring domino reactions to create more rigid and structurally complex molecules, and correlating the structure-activity relationship (SAR) data with in silico molecular docking studies to enable more rational drug design.

References

  • Noldin, V. F., et al. (2011). N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation. Pharmacological Reports, 63(3), 772-80. Available from: [Link]

  • Chemical Synthesis Database. (n.d.). This compound. Available from: [Link]

  • Siodłowska, B., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(11), 3373. Available from: [Link]

  • Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-73. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of action of Anti-inflammatory drugs. Available from: [Link]

  • MBB College. (n.d.). Reactions of Pyrrole. Available from: [Link]

  • Alila Medical Media. (2020). Anti-inflammatory (NSAIDs) Drugs, Pharmacology, Animation. YouTube. Available from: [Link]

  • de Faria, A. R., et al. (2024). Phthalimides as anti-inflammatory agents. Journal of Inflammation Research, 17, 1-26. Available from: [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 23(1), 159. Available from: [Link]

  • Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47 Suppl 2, S78-87. Available from: [Link]

  • Youssef, A. M., et al. (2019). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 24(18), 3376. Available from: [Link]

  • Wikipedia. (n.d.). Pyrrole. Available from: [Link]

  • Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. PubMed. Available from: [Link]

  • News-Medical.Net. (n.d.). Ibuprofen Mechanism. Available from: [Link]

  • Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 875-883. Available from: [Link]

  • Samshuddin, S., et al. (2014). Synthesis, Molecular Modeling, and Biological Evaluation of Novel 1,3-Diphenyl-2-propen-1-one Based Pyrazolines as Anti-inflammatory Agents. Chemical Biology & Drug Design, 85(3), 324-334. Available from: [Link]

  • Pestov, A. V., et al. (2020). A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. Molecules, 25(21), 5195. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. Available from: [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega. Available from: [Link]

  • Guchhait, G., & Roy, A. (2023). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 28(14), 5519. Available from: [Link]

Sources

Application Notes and Protocols: Leveraging 3-bromo-1-phenyl-1H-pyrrole-2,5-dione for the Development of Novel Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for New Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. The pyrrole-2,5-dione core, particularly the maleimide substructure, represents a promising class of compounds due to its inherent reactivity and biological activity.[1] The maleimide ring system, a key feature of various natural and synthetic bioactive molecules, is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[1]

This document provides a detailed guide for researchers on the utilization of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione as a versatile starting material for the synthesis and evaluation of new antibacterial agents. The presence of the bromine atom at the 3-position and the activated double bond within the maleimide ring offers multiple avenues for chemical modification, allowing for the generation of diverse compound libraries. The core hypothesis is that the electrophilic nature of this scaffold can be exploited to covalently modify essential bacterial proteins, leading to cell death.

We will delve into the synthetic pathways for derivatization, provide comprehensive protocols for antibacterial and cytotoxicity testing, and discuss the underlying principles of the structure-activity relationship (SAR) and the putative mechanism of action.

Chemical Synthesis and Derivatization

The strategic positioning of the bromine atom on the pyrrole-2,5-dione ring makes this compound an excellent electrophilic precursor for developing a library of antibacterial candidates. The primary routes for derivatization involve nucleophilic substitution at the C3 position and Michael addition across the C3-C4 double bond.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-arylmaleimides.[2][3][4] The synthesis is a two-step process starting from 3-bromomaleic anhydride and aniline.

Step 1: Synthesis of 3-bromo-N-phenylmaleanilic acid

  • In a 250 mL round-bottom flask, dissolve 3-bromomaleic anhydride (10 mmol) in 100 mL of diethyl ether.

  • While stirring at room temperature, add a solution of aniline (10 mmol) in 20 mL of diethyl ether dropwise over 30 minutes.

  • A precipitate will form upon addition of aniline. Continue stirring the suspension at room temperature for an additional 1 hour.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether (3 x 20 mL).

  • Dry the resulting white to off-white powder, 3-bromo-N-phenylmaleanilic acid, under vacuum. The product is typically used in the next step without further purification.

Step 2: Cyclodehydration to this compound

  • To a 250 mL Erlenmeyer flask, add acetic anhydride (70 mL) and anhydrous sodium acetate (6.5 g).

  • Add the 3-bromo-N-phenylmaleanilic acid (from Step 1) to the flask.

  • Heat the mixture on a steam bath with swirling for 30-45 minutes until the solid dissolves.

  • Cool the reaction mixture to room temperature and then pour it slowly into 200 mL of ice-water with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold petroleum ether.

  • Dry the crude product under vacuum. Recrystallization from a suitable solvent like cyclohexane or ethanol can be performed to obtain pure this compound as a crystalline solid.

Protocol 2: Derivatization via Nucleophilic Substitution

The bromine atom at the C3 position can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functional groups.

  • Dissolve this compound (1 mmol) in a suitable aprotic solvent (e.g., acetonitrile, THF, DMF) (20 mL).

  • Add the desired nucleophile (e.g., a primary or secondary amine, a thiol) (1.1 mmol) to the solution.

  • If the nucleophile is an amine, add a non-nucleophilic base such as triethylamine (1.2 mmol) to scavenge the HBr byproduct.

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-substituted-1-phenyl-1H-pyrrole-2,5-dione derivative.

Biological Evaluation: Protocols and Methodologies

A systematic evaluation of the antibacterial activity and potential toxicity of the synthesized compounds is crucial for identifying promising lead candidates.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines for antimicrobial susceptibility testing and is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compounds and positive control antibiotic (e.g., vancomycin, ciprofloxacin)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compounds. This will bring the final volume to 200 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Protocol 4: Cytotoxicity Assessment using MTT Assay

It is essential to evaluate the toxicity of promising antibacterial compounds against mammalian cells to assess their therapeutic potential.[7][8] The MTT assay is a colorimetric assay that measures cell metabolic activity.[8]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from the dose-response curve.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound scaffold allows for the elucidation of key structural features required for potent antibacterial activity.

Key Observations from Literature:
  • The Maleimide Double Bond is Crucial: Studies have shown that maleimides are significantly more active than their saturated succinimide counterparts, indicating that the α,β-unsaturated carbonyl system is essential for antibacterial activity.[9]

  • Substituents on the N-Phenyl Ring: The introduction of both electron-donating and electron-withdrawing substituents on the N-phenyl ring has been observed to decrease antibacterial activity, suggesting that steric hindrance may play a significant role in the interaction with the biological target.[9]

  • Lipophilicity and Reactivity: The antibacterial activity of neutral maleimides is influenced by their chemical reactivity and lipophilicity, which affects their ability to penetrate bacterial cell membranes.[10]

Data Presentation: SAR Table
Compound IDR1 (at C3)R2 (on Phenyl Ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. HEK293
Parent BrHData to be generatedData to be generatedData to be generated
1a -NH-CH₂-PhH
1b -S-CH₂-PhH
1c -O-CH₂-PhH
2a Br4-Cl
2b Br4-OCH₃
2c Br4-NO₂

This table should be populated with experimentally derived data to build a comprehensive SAR profile.

Mechanism of Action: The Role of Michael Addition

The potent biological activity of maleimides is largely attributed to their ability to act as Michael acceptors. The electron-deficient double bond of the maleimide ring is susceptible to nucleophilic attack by thiol groups present in the cysteine residues of essential bacterial enzymes and proteins.[11]

Proposed Antibacterial Mechanism:
  • Cellular Entry: The lipophilic nature of the N-phenylmaleimide scaffold facilitates its diffusion across the bacterial cell membrane.[12]

  • Covalent Modification: Once inside the cell, the maleimide derivative can react with nucleophilic residues, primarily the thiol groups of cysteine, in key bacterial proteins via a Michael addition reaction.[11]

  • Enzyme Inhibition and Cellular Disruption: This irreversible covalent modification can lead to the inhibition of critical enzymes involved in various cellular processes such as cell wall synthesis, DNA replication, or metabolic pathways, ultimately leading to bacterial cell death.[10][13]

dot digraph "Proposed_Antibacterial_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot

Caption: Proposed mechanism of antibacterial action.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from the synthesis of the parent compound to the biological evaluation of its derivatives.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot

Caption: Overall experimental workflow.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile scaffold for the development of novel antibacterial agents. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for generating extensive compound libraries. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and evaluation of these compounds. Future work should focus on expanding the library of derivatives to build a more comprehensive SAR, identifying the specific bacterial protein targets through proteomic approaches, and optimizing the lead compounds for improved efficacy and reduced cytotoxicity.

References

  • Cechinel Filho, V., Pinheiro, T., Nunes, R. J., Yunes, R. A., Cruz, A. B., & Moretto, E. (1994). Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships. Il Farmaco, 49(10), 675–677. [Link]

  • Misiek, M., Heczko, P. B., & Strzalka, K. (2000). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of applied microbiology, 88(5), 845–852. [Link]

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Application Notes and Protocols for the Synthesis of Novel Anxiolytic Agents from 3-bromo-1-phenyl-1H-pyrrole-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrrole-2,5-dione Scaffolds in Anxiolytic Drug Discovery

The quest for novel anxiolytic agents with improved efficacy and favorable side-effect profiles is a cornerstone of modern medicinal chemistry. The 1-phenyl-1H-pyrrole-2,5-dione (N-phenylmaleimide) core is a privileged scaffold, demonstrating a wide array of biological activities. Its rigid, planar structure allows for specific interactions with biological targets, making it an attractive starting point for the design of new therapeutics. This document provides a comprehensive guide for the synthesis and preclinical evaluation of a novel class of potential anxiolytic agents derived from 3-bromo-1-phenyl-1H-pyrrole-2,5-dione.

The rationale behind this synthetic endeavor is twofold. Firstly, the pyrrole-2,5-dione moiety is a known pharmacophore in compounds targeting the central nervous system. Secondly, the strategic functionalization of the C3-position of the pyrrole-2,5-dione ring via nucleophilic substitution of the bromo-substituent allows for the introduction of diverse chemical moieties. This chemical diversity is paramount in modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds, with the ultimate goal of identifying potent and selective anxiolytic agents. These agents may exert their effects through various mechanisms, including modulation of GABA-A receptors, serotonin receptors, or other CNS targets.[1]

This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol for the synthesis, purification, and characterization of a lead compound, followed by a standardized in-vivo protocol for the assessment of its anxiolytic activity.

Synthetic Pathway and Experimental Protocols

The synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction at the C3 position of the electron-deficient 1-phenyl-1H-pyrrole-2,5-dione ring system. The bromine atom serves as a good leaving group, and its displacement by a suitable nucleophile is the key bond-forming step. For this protocol, we will utilize a primary amine as the nucleophile to generate a 3-amino-1-phenyl-1H-pyrrole-2,5-dione derivative.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow A This compound (Starting Material) C Nucleophilic Aromatic Substitution (SNA_r_ Reaction) A->C B Primary Amine (R-NH2) (Nucleophile) B->C D Crude Product Mixture C->D Reaction Work-up E Column Chromatography (Purification) D->E F Pure 3-(alkylamino)-1-phenyl-1H-pyrrole-2,5-dione (Final Product) E->F G Spectroscopic Characterization (¹H NMR, ¹³C NMR, MS) F->G H In-vivo Anxiolytic Activity Assay (Elevated Plus Maze) F->H

Caption: A generalized workflow for the synthesis and evaluation of anxiolytic agents.

Part 1: Synthesis of 3-(butylamino)-1-phenyl-1H-pyrrole-2,5-dione

This protocol details the synthesis of a representative anxiolytic candidate. The choice of n-butylamine as the nucleophile is illustrative; a variety of primary and secondary amines can be employed to generate a library of analogues for structure-activity relationship (SAR) studies.

Materials and Reagents:

  • This compound

  • n-Butylamine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Mass spectrometer

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 3.97 mmol) in anhydrous DMF (20 mL).

  • Addition of Reagents: To the stirred solution, add potassium carbonate (1.10 g, 7.94 mmol) followed by n-butylamine (0.44 g, 0.59 mL, 5.95 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexane:EtOAc). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Isolation and Characterization: Collect the fractions containing the pure product and concentrate under reduced pressure to yield 3-(butylamino)-1-phenyl-1H-pyrrole-2,5-dione as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: In-vivo Evaluation of Anxiolytic Activity using the Elevated Plus Maze (EPM) Test

The Elevated Plus Maze is a widely used behavioral assay for assessing the anxiolytic or anxiogenic effects of pharmacological agents in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Animals:

  • Male Swiss albino mice (25-30 g)

  • Animals should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to food and water.

  • All experiments should be conducted in accordance with institutional animal care and use guidelines.

Apparatus:

  • An elevated plus maze consisting of two open arms and two closed arms, elevated from the floor.

  • A video camera for recording the sessions for later analysis.

Drug Preparation and Administration:

  • The synthesized compound and a reference anxiolytic drug (e.g., Diazepam) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administer the test compound, reference drug, and vehicle control to different groups of mice via intraperitoneal (i.p.) injection 30 minutes before the test.

Protocol:

  • Acclimatization: Allow the mice to acclimatize to the testing room for at least 1 hour before the experiment.

  • Test Procedure: Place a mouse at the center of the maze, facing an open arm.

  • Data Collection: Record the behavior of the mouse for a 5-minute session. The key parameters to be measured are:

    • Number of entries into the open arms.

    • Time spent in the open arms.

    • Number of entries into the closed arms.

    • Time spent in the closed arms.

  • Data Analysis: An increase in the number of entries and the time spent in the open arms is indicative of an anxiolytic effect.[2][3][4] Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Data Presentation and Interpretation

The results of the synthesis and biological evaluation should be presented in a clear and concise manner.

Table 1: Synthesis and Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-(butylamino)-1-phenyl-1H-pyrrole-2,5-dioneC₁₄H₁₆N₂O₂244.2975%110-112
Table 2: Anxiolytic Activity in the Elevated Plus Maze
Treatment GroupDose (mg/kg)Time in Open Arms (s)Entries into Open Arms
Vehicle Control-25 ± 3.28 ± 1.5
Test Compound 10 55 ± 4.1 15 ± 2.0
Diazepam (Reference)260 ± 3.818 ± 2.2

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Causality and Mechanistic Insights

The observed anxiolytic activity of the synthesized 3-amino-1-phenyl-1H-pyrrole-2,5-dione derivative can be attributed to the successful introduction of the amino side chain. This modification significantly alters the electronic and steric properties of the parent molecule, likely enabling it to interact with specific CNS receptors implicated in anxiety. While the exact mechanism of action remains to be elucidated, potential targets include GABA-A receptors, where the compound might act as a positive allosteric modulator, or serotonin receptors, which are also key players in anxiety regulation.[1] Further in-vitro binding assays and electrophysiological studies are warranted to pinpoint the precise molecular target.

Conclusion and Future Directions

This application note provides a robust and reproducible protocol for the synthesis and preclinical evaluation of novel anxiolytic agents based on the this compound scaffold. The successful synthesis and promising in-vivo activity of the lead compound underscore the potential of this chemical class in the development of new anxiolytic therapies.

Future work should focus on the synthesis of a broader library of derivatives to establish a comprehensive structure-activity relationship. This will involve varying the nature of the nucleophile to explore the impact of different functional groups on anxiolytic potency and selectivity. Furthermore, detailed pharmacokinetic and toxicological studies will be essential to assess the drug-like properties of the most promising candidates, paving the way for further preclinical and clinical development.

References

  • Hassanzadeh, F., Rabbani, M., Khodarahmi, G., Fasihi, A., Hakimelahi, G., & Mohajeri, M. (2008). Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. Research in Pharmaceutical Sciences, 3(1), 49-54.
  • Shafiee, A., Farsam, H., & Noori-Sorkhani, A. (1998). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Research, 1(1), 25-28.
  • Asish Bhaumik, A Narayana Reddy, M. Ashok Chandra, G. Neelamma. (2013). Synthesis, characterization and Evaluation for Anxiolytic activities of some Novel 4-Thiazolidinone Derivatives. Scholars Academic Journal of Pharmacy, 2(5), 354-359.
  • Semantic Scholar. (n.d.). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • CIBTech. (n.d.). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 3-Aminofuran-2-(5H)-ones and 3-Amino-1H-pyrrole-2,5-diones by Rearrangement of Isoxazolidines. Retrieved from [Link]

  • Tallman, J. F. (2000). Mechanism of action of anxiolytics. In Neuropsychopharmacology: The Fifth Generation of Progress. American College of Neuropsychopharmacology.
  • S. Alqasoumi. (2012). Anxiolytic effect of Ferula assafoetida L. in rodents. Journal of Ethnopharmacology, 141(3), 889-893.
  • ResearchGate. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

  • MDPI. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Research Results in Pharmacology. (n.d.). Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from [Link]

  • PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to improve your reaction yields and obtain consistent results.

Introduction to the Challenges

The Suzuki coupling of this compound presents a unique set of challenges primarily due to the electronic nature and chemical stability of the substrate. As an electron-deficient vinyl bromide, the oxidative addition step of the catalytic cycle is generally favorable. However, the maleimide core is susceptible to hydrolysis under basic conditions, a common requirement for the Suzuki reaction. Furthermore, side reactions such as dehalogenation can significantly reduce the yield of the desired product. This guide will provide a structured approach to troubleshooting these and other potential issues.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, and I am recovering my starting material. What are the likely causes?

A1: Failure for the reaction to initiate can stem from several factors:

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming or may be deactivated. Ensure your palladium source and ligand are of high quality and that the reaction is properly degassed to prevent oxidation.

  • Poor Choice of Base: The base is crucial for activating the boronic acid.[1] If the base is too weak or insoluble in the reaction media, the transmetalation step will be inefficient.

  • Low Quality Boronic Acid: Impurities in the boronic acid can poison the catalyst.[2] It is recommended to use high-purity boronic acids or to recrystallize them before use.

Q2: I am observing a significant amount of a debrominated side product. How can I prevent this?

A2: Dehalogenation is a known side reaction for bromopyrrole derivatives under Suzuki conditions.[3] This can be suppressed by:

  • Protecting the Pyrrole Nitrogen: While your substrate already has an N-phenyl group, in related systems, N-protection has been shown to suppress dehalogenation.[3]

  • Careful Selection of Reaction Conditions: Minimizing the amount of water in the reaction can sometimes reduce dehalogenation.[4]

  • Choice of Catalyst and Ligand: Some catalyst systems are more prone to promoting dehalogenation than others. Experimenting with different phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.

Q3: My starting material appears to be decomposing during the reaction. What could be the cause?

A3: The maleimide ring is susceptible to hydrolysis under strongly basic conditions. To mitigate this:

  • Use a Milder Base: Consider using weaker inorganic bases like K₂CO₃ or CsF instead of strong hydroxides.

  • Anhydrous Conditions: Running the reaction under anhydrous conditions can prevent hydrolysis.

  • Lower Reaction Temperature: If thermally stable, lowering the reaction temperature may reduce the rate of decomposition.

Q4: What is the best catalyst for this type of electron-deficient substrate?

A4: For electron-deficient aryl and vinyl halides, a variety of palladium catalysts can be effective. While classic catalysts like Pd(PPh₃)₄ can work, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide better results for challenging substrates.[5] A screening of catalysts is recommended (see Troubleshooting Guide below).

Troubleshooting Guide

This section provides a systematic approach to addressing common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst 1. Degas Thoroughly: Purge the reaction vessel and solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. 2. Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand. These are often more air-stable and efficiently generate the active Pd(0) species in situ. 3. Verify Ligand Quality: Ensure the phosphine ligand is not oxidized by storing it under an inert atmosphere.
Inefficient Transmetalation 1. Optimize the Base: Screen different bases. While strong bases can cause hydrolysis, a base that is too weak will not efficiently form the boronate species required for transmetalation. Consider K₃PO₄, K₂CO₃, or Cs₂CO₃. 2. Solvent System: Use a solvent system that promotes the solubility of all components, including the base. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and a small amount of water can be beneficial, but be mindful of potential hydrolysis.
Poor Boronic Acid Quality 1. Use Fresh Boronic Acid: Boronic acids can degrade over time, especially if not stored properly. Use a fresh bottle or recrystallize the boronic acid before use. 2. Consider Boronate Esters: Pinacol boronate esters are often more stable than their corresponding boronic acids and can be used as an alternative.
Problem 2: Significant Formation of Side Products
Side Product Troubleshooting Steps & Rationale
Debrominated Starting Material 1. Modify the Catalyst System: Switch to a different palladium catalyst and ligand combination. For example, if using Pd(PPh₃)₄, try a catalyst with a bidentate ligand like Pd(dppf)Cl₂. 2. Reduce Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period. 3. Minimize Water Content: While some water can be beneficial for the Suzuki reaction, excess water can be a proton source for dehalogenation. Try using anhydrous solvents and bases.
Homocoupling of Boronic Acid 1. Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Rigorous degassing is crucial. 2. Optimize Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling reaction.
Hydrolysis of Maleimide Ring 1. Select a Milder Base: Avoid strong bases like NaOH or KOH. Use carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). 2. Anhydrous Conditions: If hydrolysis is a major issue, switch to anhydrous conditions using a base like CsF or K₃PO₄ and dry solvents.

Recommended Starting Protocol

This protocol is a general starting point and may require optimization for your specific boronic acid coupling partner.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL). The solvent mixture should be thoroughly degassed prior to use.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary Table: Condition Screening

The following table provides a hypothetical summary of how different reaction parameters can influence the yield, based on general principles of Suzuki couplings with similar substrates.

Entry Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Observations
1Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)80~60-70Standard conditions, some dehalogenation may occur.
2Pd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O (10:1)100~70-80Higher temperature may increase reaction rate.
3Pd₂(dba)₃ (2) + SPhos (4)Cs₂CO₃ (2)2-MeTHF80>85Buchwald-Hartwig type ligands often effective for challenging substrates.[6]
4Pd(PPh₃)₄ (5)NaOH (2)Dioxane/H₂O (4:1)80<20Significant starting material decomposition observed.
5Pd(OAc)₂ (5)K₂CO₃ (2)DMF90VariableLigandless conditions can be effective but may be less robust.

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxyAdd Oxidative Addition Pd0->OxyAdd R-X PdII R-Pd(II)L_n-X OxyAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ + Base PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_SM Starting Material Recovered? Start->Check_SM Check_Side_Products Side Products Observed? Start->Check_Side_Products Check_SM->Check_Side_Products No Catalyst_Issue Potential Catalyst/Reaction Condition Issue Check_SM->Catalyst_Issue Yes Dehalogenation Dehalogenation? Check_Side_Products->Dehalogenation Yes Hydrolysis Hydrolysis? Check_Side_Products->Hydrolysis No Optimize_Catalyst Screen Catalysts & Ligands Catalyst_Issue->Optimize_Catalyst Optimize_Base Optimize Base & Solvent Catalyst_Issue->Optimize_Base Check_Boronic_Acid Verify Boronic Acid Quality Catalyst_Issue->Check_Boronic_Acid Dehalogenation->Hydrolysis No Suppress_Dehalogenation Change Catalyst/Ligand Lower Temperature Anhydrous Conditions Dehalogenation->Suppress_Dehalogenation Yes Suppress_Hydrolysis Use Milder Base Anhydrous Conditions Hydrolysis->Suppress_Hydrolysis Yes

Caption: A workflow for troubleshooting low yields in the Suzuki coupling.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024-09-16). In NIH. Retrieved from [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. In MDPI. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. In ResearchGate. Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (1999). Journal of the American Chemical Society, 121(45), 10442–10450. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. In ResearchGate. Retrieved from [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025-08-07). In ResearchGate. Retrieved from [Link]

  • Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a with phenylboronic acid, 2a: Optimization of the reaction conditions a. In ResearchGate. Retrieved from [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017-12-04). In Semantic Scholar. Retrieved from [Link]

  • Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a. In ResearchGate. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. In Rose-Hulman. Retrieved from [Link]

  • Base-Free Ni-Catalyzed Suzuki-Type Cross-Coupling Reactions of Epoxides with Boronic Acids. In ResearchGate. Retrieved from [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015-02-21). In Diva-Portal.org. Retrieved from [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. In MDPI. Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. In PubMed Central. Retrieved from [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. In SciSpace. Retrieved from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. In ResearchGate. Retrieved from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. In PubMed Central. Retrieved from [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. In MDPI. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. In ResearchGate. Retrieved from [Link]

  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. (2009-10-29). In ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Heck Arylation of 3-Bromo-1-phenyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mizoroki-Heck arylation. This guide is specifically tailored for researchers, chemists, and process development professionals working with the Heck arylation of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione (also known as N-phenyl-3-bromomaleimide) and its derivatives. This electron-deficient olefin presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental hurdles, optimize your reaction conditions, and understand the mechanistic subtleties that govern success.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Heck arylation of this compound?

The reaction follows the generally accepted Pd(0)/Pd(II) catalytic cycle.[1] The key steps are:

  • Activation of Precatalyst: A Pd(II) source like Pd(OAc)₂ is reduced in situ to the active Pd(0) species, often by a phosphine ligand, amine base, or the olefin itself.[2]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X), forming a Pd(II) intermediate, Ar-Pd(II)-X.

  • Olefin Coordination & Migratory Insertion: The electron-deficient double bond of the N-phenyl-3-bromomaleimide coordinates to the palladium center. This is followed by a syn-migratory insertion of the olefin into the Ar-Pd bond. This step forms the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom syn to the palladium on the adjacent carbon is eliminated, forming a hydrido-palladium complex (H-Pd-X) and releasing the arylated maleimide product.

  • Catalyst Regeneration: The H-Pd-X species is reductively eliminated in the presence of a stoichiometric amount of base, regenerating the active Pd(0) catalyst and forming a salt byproduct.[2]

Q2: What are typical starting conditions for this reaction?

A reliable starting point for the arylation of N-phenyl-3-bromomaleimide with an aryl bromide would be:

ComponentRecommended Starting PointPurpose
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)Source of the active catalyst.
Ligand PPh₃ (4-10 mol%) or P(o-tol)₃ (4-10 mol%)Stabilizes the Pd(0) catalyst and facilitates oxidative addition.
Base Triethylamine (NEt₃) or K₂CO₃ (2.0-3.0 equiv.)Neutralizes the HBr generated to regenerate the Pd(0) catalyst.
Solvent DMF, DMAc, or Toluene (0.1-0.5 M)Aprotic polar solvents are generally effective.
Temperature 80-120 °CProvides thermal energy to overcome activation barriers.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst and phosphine ligands.

These conditions should be optimized based on the specific aryl halide used and the observed side reactions.[1]

Q3: How does the electron-deficient nature of the maleimide substrate affect the reaction?

The two carbonyl groups on the pyrrole-2,5-dione ring withdraw electron density from the double bond, making it highly electron-poor. This has two major consequences:

  • Favorable Migratory Insertion: The electron-deficient nature of the alkene enhances the rate of the migratory insertion step, which can be beneficial for overall reaction efficiency.

  • Increased Susceptibility to Side Reactions: The substrate is a potent Michael acceptor. Nucleophilic species in the reaction, including some amine bases or impurities, can lead to undesired conjugate addition side products.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, detailing the probable causes, underlying mechanisms, and actionable solutions.

Problem 1: Low or No Conversion of Starting Materials

Q: My reaction stalls with significant amounts of unreacted this compound and aryl halide. What's going wrong?

A: This issue typically points to problems with catalyst activity or inherent substrate reactivity.

  • Possible Cause 1: Inactive Palladium Catalyst.

    • Mechanism: The active Pd(0) species is essential for initiating the catalytic cycle via oxidative addition.[3] If the Pd(II) precatalyst is not properly reduced, or if the active Pd(0) is oxidized by air or decomposes into palladium black (insoluble, inactive metallic palladium), the reaction will not proceed.[3] High temperatures can accelerate catalyst decomposition.

    • Solutions & Validation:

      • Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to rigorously exclude oxygen from the reaction setup. Degas your solvent thoroughly before use.

      • Use Fresh Reagents: Employ a fresh bottle of palladium precatalyst and phosphine ligand. Phosphine ligands can oxidize over time.

      • Optimize Ligand: For less reactive aryl halides (e.g., aryl chlorides or electron-rich aryl bromides), switch to more electron-donating and sterically bulky phosphine ligands like P(t-Bu)₃ or use N-heterocyclic carbene (NHC) ligands, which form more stable and active catalysts.[4]

      • Self-Validation Test: To confirm your catalyst system is viable, run a parallel control reaction with a known "easy" substrate combination, such as iodobenzene and styrene, under your exact conditions. If this control reaction works, the issue lies with your specific substrates.

  • Possible Cause 2: Excess Ligand.

    • Mechanism: While essential, an excessive concentration of phosphine ligand can form coordinatively saturated, inactive palladium complexes (e.g., PdL₄), which are reluctant to participate in oxidative addition.[2]

    • Solutions:

      • Adjust Pd:Ligand Ratio: For monodentate phosphines like PPh₃, maintain a Pd:P ratio between 1:2 and 1:4. A 1:2 ratio is often optimal for forming the active L₂Pd(0) species.

      • Switch to Bidentate Ligands: Bidentate ligands like BINAP or dppf form more well-defined, stable catalytic species and can prevent the formation of inactive higher-coordination complexes.[2]

Problem 2: Significant Side Product Formation

Q: My desired product is forming, but I'm seeing major side products that are complicating purification. How can I identify and suppress them?

A: Side reactions in the Heck arylation are common and understanding their mechanisms is key to suppression.

  • Side Product 1: Reductive Dehalogenation (Hydrodehalogenation).

    • Identification: You observe the formation of 1-phenyl-1H-pyrrole-2,5-dione (N-phenylmaleimide) instead of the desired arylated product.

    • Mechanism: The Ar-Pd(II)-X intermediate, formed after oxidative addition, can be intercepted by a hydride source before it reacts with the olefin. At high temperatures, amine bases (like NEt₃) or solvents like DMF can decompose to generate palladium hydride species, which then reductively eliminate the arene (Ar-H).

    • Solutions:

      • Change the Base: Switch from an amine base to an inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium acetate (NaOAc).[2] These are less likely to act as hydride donors.

      • Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize thermal decomposition of the base and solvent.

      • Add a Hydrogen Scavenger: In some cases, adding a sacrificial alkene can help consume unwanted palladium hydride species.

  • Side Product 2: Homocoupling of the Aryl Halide (Glaser-type coupling).

    • Identification: You observe the formation of a biaryl (Ar-Ar) product.

    • Mechanism: This side reaction is more common with highly reactive aryl halides (like iodides) and at high catalyst loadings. It can occur through several pathways, including the reaction of two Ar-Pd(II)-X molecules or via a Pd(II)/Pd(IV) cycle.[5]

    • Solutions:

      • Lower Catalyst Loading: Reduce the mol% of the palladium precatalyst.

      • Decrease Temperature: Lowering the reaction temperature can disfavor the bimolecular homocoupling pathway relative to the desired Heck reaction.

      • Ensure Olefin Presence: Make sure the olefin is present in sufficient concentration from the start of the reaction to favor the desired pathway.

  • Side Product 3: Michael Addition of Base/Solvent.

    • Identification: Formation of a product where a fragment of the base or solvent has added across the maleimide double bond.

    • Mechanism: The electron-deficient nature of the N-phenyl-3-bromomaleimide makes it a strong Michael acceptor. Nucleophilic amine bases (e.g., triethylamine) or decomposition products from solvents like DMF can add directly to the alkene, competing with the Heck pathway.

    • Solutions:

      • Use a Sterically Hindered Base: Switch to a bulky amine base like diisopropylethylamine (DIPEA) or an inorganic base (K₂CO₃, Cs₂CO₃) that is non-nucleophilic.

      • Choose a More Stable Solvent: Replace DMF or DMAc with a more robust solvent like toluene, dioxane, or N-methyl-2-pyrrolidone (NMP), especially for high-temperature reactions.[6]

Visualizing the Reaction Pathways

Main Catalytic Cycle

The following diagram illustrates the primary steps involved in a successful Heck arylation.

Heck_Cycle Main Heck Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Ar-PdII(X)L₂ Pd0->OxAdd Oxidative Addition out2 Base-H⁺X⁻ Pd0->out2 OlefinCoord [Ar-PdII(Olefin)L]⁺X⁻ OxAdd->OlefinCoord Olefin Coordination MigInsert R-PdII(X)L OlefinCoord->MigInsert Migratory Insertion BetaElim [H-PdII(Product)L]⁺X⁻ MigInsert->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination out1 Product BetaElim->out1 in1 Ar-X in1->OxAdd in2 Olefin in2->OlefinCoord in3 Base in3->Pd0

Caption: The Pd(0)/Pd(II) cycle for the Heck reaction.

Common Side Reaction Pathways

This diagram shows how the main cycle can be diverted to produce common unwanted byproducts.

Side_Reactions Competing Side Reaction Pathways OxAdd Ar-PdII(X)L₂ Dehalogenation Ar-H (Dehalogenation) OxAdd->Dehalogenation Reductive Elimination Homocoupling Ar-Ar (Homocoupling) OxAdd->Homocoupling Dimerization/ Transmetalation Michael Michael Adduct StartOlefin N-phenyl-3-bromomaleimide (Starting Material) StartOlefin->Michael Michael Addition Hydride [H⁻] Source (e.g., Base/Solvent) Hydride->OxAdd Nucleophile Nu⁻ (e.g., Base) Nucleophile->StartOlefin

Caption: Key side reactions in the Heck arylation.

Experimental Protocols

Protocol 1: General Procedure for Heck Arylation

This protocol is a starting point and requires optimization for specific substrates.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (3.0 mmol, 3.0 equiv.).

  • Inerting: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.2 mmol, 1.2 equiv.), and 5 mL of degassed DMF.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues with your Heck reaction.

Troubleshooting_Workflow Systematic Troubleshooting Flowchart Start Reaction Start CheckConversion Check Conversion (TLC/LCMS) Start->CheckConversion LowConversion Low / No Conversion CheckConversion->LowConversion < 20% GoodConversion Good Conversion CheckConversion->GoodConversion > 80% Cat_Inactive Cause: Inactive Catalyst? Solution: Use fresh Pd/ligand, ensure inert atmosphere. LowConversion->Cat_Inactive Conditions Cause: Conditions too mild? Solution: Increase temp, use stronger base/ligand. LowConversion->Conditions CheckPurity Check Purity / Side Products GoodConversion->CheckPurity Clean Clean Product CheckPurity->Clean Yes SideProducts Side Products Observed CheckPurity->SideProducts No End Purify & Characterize Clean->End Dehalogenation Dehalogenation? Solution: Switch to inorganic base, lower temperature. SideProducts->Dehalogenation Homocoupling Homocoupling? Solution: Lower catalyst loading, lower temperature. SideProducts->Homocoupling

Caption: A logical workflow for troubleshooting the Heck reaction.

References

Sources

purification challenges of "3-bromo-1-phenyl-1H-pyrrole-2,5-dione" reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable synthetic intermediate in high purity. This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.

The synthesis of this compound, typically achieved via the bromination of N-phenylmaleimide, can introduce a variety of impurities including unreacted starting materials, reaction byproducts, and degradation products.[1][2] Achieving high purity is critical for subsequent applications, and this guide provides a structured approach to diagnosing and solving common purification challenges.

Purification Decision Workflow

Before proceeding to specific techniques, this decision tree provides a high-level workflow to guide your purification strategy based on the initial assessment of your crude reaction product.

Purification_Decision_Workflow cluster_assessment cluster_pathways cluster_solutions start Crude Product Analysis (TLC, Appearance) appearance What is the physical state and color of the product? start->appearance solid_discolored Solid with Color Impurities (Yellow/Brown/Red) appearance->solid_discolored Discolored Solid solid_minor_impurities Solid with Minor Impurities (Close TLC spots or starting material) appearance->solid_minor_impurities Mostly Solid oily_mixture Oily or Complex Mixture (Multiple spots on TLC) appearance->oily_mixture Oily / Tarry aq_byproduct Aqueous Workup Issues (Low yield, potential hydrolysis) appearance->aq_byproduct Post-Aqueous Workup wash Consider Solvent Wash/Trituration solid_discolored->wash To remove highly polar/non-polar impurities recrystallize Attempt Recrystallization solid_minor_impurities->recrystallize If impurities have different solubility column Perform Column Chromatography solid_minor_impurities->column If recrystallization fails oily_mixture->column Primary method for complex mixtures check_hydrolysis Review Workup pH & Temp (See FAQ on Hydrolysis) aq_byproduct->check_hydrolysis wash->recrystallize

Caption: Purification method selection flowchart.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Part 1: Identifying the Problem

Q1: What are the most common impurities I should expect in my crude product?

A1: Understanding potential impurities is the first step to devising a purification strategy. The impurity profile depends on the specific reaction conditions, but several common species are often observed.

Table 1: Common Impurities in the Synthesis of this compound

Impurity Source / Cause Identification & Removal Strategy
N-phenylmaleimide Unreacted starting material. Lower Rf on TLC than the brominated product. Can be separated by column chromatography.
3,4-dibromo-1-phenyl-1H-pyrrole-2,5-dione Over-bromination of the starting material. Higher Rf on TLC. Difficult to separate by recrystallization. Column chromatography is recommended.
Succinimide Byproduct from N-bromosuccinimide (NBS) reagent. Highly polar and water-soluble. Can often be removed by an aqueous workup or filtration through a silica plug.[3]
Maleamic Acid Derivatives Hydrolysis of the maleimide ring.[4] Highly polar, may streak on TLC. Caused by exposure to water, especially under basic or highly acidic conditions.[5][6] Avoid basic workups. Can be removed by column chromatography.

| Polymerization Products | Maleimides can polymerize, especially if heated for extended periods or in the presence of initiators. | Often appear as baseline material on TLC or as intractable, colored solids.[7] Removal is best achieved by column chromatography, where these products typically remain on the stationary phase. |

Q2: How can I use Thin Layer Chromatography (TLC) to effectively diagnose my purification needs?

A2: TLC is your most powerful diagnostic tool. For this compound, a standard approach is to use silica gel plates and a mobile phase of Hexane:Ethyl Acetate (e.g., starting with a 7:3 or 8:2 ratio).

  • Spot Assessment: The product, this compound, is more non-polar than the N-phenylmaleimide starting material due to the bromine atom, and will thus have a higher Retention Factor (Rf). Over-brominated products will have an even higher Rf. Hydrolysis products or succinimide will be very polar and have a low Rf, possibly streaking from the baseline.

  • Co-spotting: Always run a lane with your crude product, a lane with your starting material, and a "co-spot" lane containing both. This definitively identifies any remaining starting material in your crude mixture.

  • Solvent System Selection: The TLC solvent system is an excellent starting point for developing a mobile phase for column chromatography.[8] Adjust the solvent ratio until you achieve good separation (ΔRf > 0.2) between your desired product and the major impurities.

Part 2: Troubleshooting Common Purification Issues

Q3: My crude product is a persistent yellow or brownish oil, not a solid. What should I do?

A3: An oily crude product usually indicates a complex mixture with significant impurities that are depressing the melting point of your compound. Recrystallization is unlikely to be effective in this case.

Causality: The oiliness is likely due to a combination of residual solvent, unreacted starting materials, and various side-products.

Solution: Direct purification by flash column chromatography is the recommended course of action. It is the most effective method for separating multiple components in a mixture. Use TLC to develop an appropriate eluent system that provides clear separation between your product and the impurities before loading the column.

Q4: After an aqueous workup, my yield was extremely low. What could have caused this?

A4: This is a classic sign of product loss due to hydrolysis of the maleimide ring.

Causality: The five-membered imide ring in maleimide derivatives is susceptible to nucleophilic attack by water, which leads to ring-opening and the formation of the corresponding maleamic acid.[4] This hydrolysis reaction is significantly accelerated by basic conditions (high pH).[5][6][9] If your workup involved a sodium bicarbonate or carbonate wash, you likely hydrolyzed a significant portion of your product. The resulting carboxylate salt would be water-soluble and lost to the aqueous phase.

Solution:

  • Avoid Basic Conditions: During workup, use neutral water or a saturated brine (NaCl) solution instead of a basic wash.

  • Control pH: If an acid quench is necessary, perform it at low temperatures (0 °C) and extract the product into an organic solvent promptly.

  • Minimize Contact Time: Do not let the reaction mixture sit in aqueous solutions for extended periods.

Q5: My product is a solid, but it's discolored (yellow, red, or brown). How can I get a clean, white solid?

A5: Discoloration is typically caused by trace amounts of highly colored impurities or polymerization byproducts. A patent on the purification of N-substituted maleimides specifically notes the removal of red impurities and oligomers as a key challenge.[7]

Solution Pathway:

  • Trituration/Washing: First, try washing the solid with a cold solvent in which the product is poorly soluble but the colored impurities might be. Cold diethyl ether or a hexane/ethyl acetate mixture can be effective.

  • Recrystallization: If washing is insufficient, recrystallization is the next step. An ideal solvent will dissolve the product and impurities when hot but only the impurities when cold, allowing the pure product to crystallize. Ethanol or isopropanol can be good starting points.[8]

  • Activated Carbon: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution. The carbon will adsorb the highly colored impurities. Filter the hot solution through a small plug of Celite to remove the carbon before allowing it to cool.

  • Column Chromatography: If these methods fail, column chromatography is the most definitive solution.

Part 3: Detailed Purification Protocols

Protocol 1: Column Chromatography for High-Purity Isolation

Flash column chromatography is the gold standard for separating complex mixtures and achieving analytical purity.

Column_Chromatography_Workflow prep 1. Preparation - Select column size - Prepare eluent & silica slurry pack 2. Column Packing - Pour slurry into column - Add sand layer - Equilibrate with eluent prep->pack load 3. Sample Loading - Dissolve crude in min. solvent - Adsorb onto silica (dry load) - Carefully add to top of column pack->load elute 4. Elution - Add eluent - Apply pressure (flash) - Run column load->elute collect 5. Fraction Collection - Collect fractions in tubes - Monitor elution with TLC elute->collect analyze 6. Analysis & Isolation - Spot fractions on TLC plate - Combine pure fractions - Remove solvent via rotary evaporation collect->analyze

Caption: Step-by-step flash column chromatography workflow.

Step-by-Step Methodology:

  • Eluent Selection: Based on your diagnostic TLC, prepare a bulk solution of your chosen mobile phase (e.g., 85:15 Hexane:Ethyl Acetate). The target Rf for your product on TLC should be approximately 0.3-0.4 for optimal separation.[10]

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).

    • Prepare a slurry of silica gel in your eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.

    • Add a thin layer of sand on top to protect the silica bed during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3x the weight of your crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the sand layer in your column. This technique prevents band broadening and improves separation.

  • Elution and Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect the eluate in a series of test tubes or flasks (fractions).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified this compound.

Protocol 2: Recrystallization for Bulk Purification

Recrystallization is an excellent technique for purifying solid materials that are already relatively clean.

Table 2: Recrystallization Solvent Selection Guide

Solvent Boiling Point (°C) Polarity Comments & Suitability
Ethanol 78 Polar Often a good choice. Product should be soluble when hot and sparingly soluble when cold.[8]
Isopropanol 82 Polar Similar to ethanol, may offer different solubility characteristics.
Toluene 111 Non-polar Can be effective if impurities are significantly more or less polar than the product. Higher boiling point requires care.
Ethyl Acetate / Hexane Varies Co-solvent system A powerful technique. Dissolve the product in a minimal amount of hot ethyl acetate (the "good" solvent), then slowly add hexane (the "poor" solvent) until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.

| Dichloromethane / Hexane | Varies | Co-solvent system | Similar to the Ethyl Acetate/Hexane system, useful for less polar compounds.[11] |

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture (using a hot plate and a condenser) while stirring, adding small portions of solvent until the solid just dissolves completely. Do not add excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

References

  • Patil, P., Bari, S., & Patil, D. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical, Biological and Physical Sciences, 4(3), 2348-2356. [Link]

  • Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • Barbier, F., & Gandon, V. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(24), 5976. [Link]

  • Maslivets, A. N., et al. (2019). A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. Molecules, 24(18), 3267. [Link]

  • Chemical Synthesis Database. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • El-Moussaouiti, M., et al. (2017). Synthesis of new 5-bromo-1H-indole-2,3-dione derivatives by 1,3-dipolar cycloaddition. Moroccan Journal of Chemistry, 5(1), 196-201. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved January 22, 2026, from [Link]

  • Lee, J. H., et al. (2018). Purification method of n-substituted maleimide.
  • Barradas, R. G., & Kelland, J. W. (1969). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 47(18), 3395-3399. [Link]

  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Org. Synth. 2014, 91, 254. [Link]

  • Ivan, O. A., et al. (2022). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1011-1017. [Link]

  • The Green Chemistry Initiative. (2019). How green is your bromination reaction? Retrieved January 22, 2026, from [Link]

  • Miles, D. H., et al. (2014). Synthesis of expensive N-phenylmaleimide derivatives and its green Diels Alder reaction. World Journal of Chemical Education, 2(3), 38-40. [Link]

  • Zhuravlev, M. A., et al. (2013). Structure and properties of N-phenylmaleimide derivatives. Journal of Structural Chemistry, 54, 736-742. [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2143. [Link]

  • Christie, R. J., & Isenegger, P. G. (2019). Addressing the retro-Michael instability of maleimide bioconjugates. UCL Discovery. [Link]

  • The Royal Society of Chemistry. (2017). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • The Organic Chemistry Tutor. (2020, February 21). Organic chemistry - Predicting mono-bromination products [Video]. YouTube. [Link]

  • Kalia, J., & Raines, R. T. (2011). Catalysis of imido-group hydrolysis in a maleimide conjugate. Bioorganic & Medicinal Chemistry Letters, 21(2), 738-740. [Link]

  • The Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (2006). Electronic Supplementary Information for: A novel ring opening of meso-tetraarylporphyrins with NBS. [Link]

  • Mitchell, R. H., et al. (1999). Bromination of Electron-Deficient Aromatic Molecules. The Journal of Organic Chemistry, 64(5), 1642-1644. [Link]

  • Miles, D. H., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 144-149. [Link]

  • Izatt, R. M., et al. (1973). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1476-1480. [Link]

  • Aresta, M., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. International Journal of Molecular Sciences, 25(4), 2244. [Link]

  • Martin, C., et al. (2014). Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives. Journal of Materials Chemistry C, 2(21), 4276-4288. [Link]

  • Prakash, G. K. S., et al. (2004). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile: A convenient method for aromatic bromination. Tetrahedron Letters, 45(14), 2847-2850. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with N-Phenylbromomaleimide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions involving N-phenylbromomaleimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the complexities of this specific transformation.

Introduction to the Challenge

N-phenylbromomaleimide is a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds in medicinal chemistry. However, its electron-deficient nature presents unique challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Optimizing the catalyst loading is a critical parameter that directly impacts reaction efficiency, yield, and purity, while also managing costs and minimizing residual palladium in the final product.[1][2] This guide provides a structured approach to catalyst loading optimization and troubleshooting for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of N-phenylbromomaleimide?

A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[3] More specialized and highly active pre-catalysts may allow for starting at lower loadings, around 0.5-1 mol%.[3] The optimal loading is a balance between reaction rate and cost-effectiveness; higher loadings can lead to faster reactions but also increase the likelihood of side reactions and complicate product purification.[3][4]

Q2: Which palladium sources and ligands are recommended for this type of electron-deficient substrate?

A2: The choice of catalyst system is crucial. Common palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are often effective.[3][5] However, for challenging substrates like N-phenylbromomaleimide, using well-defined pre-catalysts that rapidly generate the active Pd(0) species can be advantageous to avoid side reactions.[1][5]

The selection of the ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates, electron-rich and bulky phosphine ligands are often preferred. Consider ligands from the Buchwald and Hartwig families, such as SPhos, XPhos, and RuPhos, which have demonstrated broad utility in challenging cross-coupling reactions.[5][6] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[7][8]

Q3: How does the choice of base and solvent affect the optimal catalyst loading?

A3: The base and solvent system significantly influences the catalytic activity and, consequently, the required catalyst loading. The base is necessary to activate the boronic acid for transmetalation.[7][9] For substrates sensitive to strong bases, milder options like K₃PO₄, Cs₂CO₃, or organic bases should be considered.[10]

The solvent must be capable of dissolving the reactants and the catalyst system.[3] Common choices include ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene, often with the addition of water to aid in dissolving the base.[9][10] The reaction may be biphasic, necessitating vigorous stirring.[9] A well-chosen solvent and base combination can enhance the catalytic turnover number, allowing for a reduction in catalyst loading.[11][12]

Q4: What are the primary catalyst deactivation pathways to consider with N-phenylbromomaleimide?

A4: Catalyst deactivation can be a significant issue, leading to stalled reactions and the need for higher catalyst loadings. Potential deactivation pathways include:

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[5]

  • Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black.[13]

  • Substrate/Product Inhibition: The maleimide core or the product itself may coordinate to the palladium center, inhibiting catalytic activity.[14]

Careful selection of a robust ligand and maintaining an inert reaction atmosphere are crucial to minimize catalyst deactivation.[14][15]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst source. - Inappropriate ligand selection. - Insufficiently active base. - Catalyst deactivation.- Use a fresh, high-purity palladium source or a pre-catalyst.[10] - Screen a panel of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos).[10] - Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).[10] - Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.[15]
Reaction Stalls Prematurely - Catalyst deactivation during the reaction. - Instability of the boronic acid coupling partner.- Lower the reaction temperature and extend the reaction time. - Use a more robust ligand.[14] - Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[9]
Formation of Side Products (e.g., Homocoupling) - Catalyst loading is too high. - Presence of oxygen. - Inefficient transmetalation.- Decrease the catalyst loading incrementally (e.g., from 2 mol% to 1 mol%).[16] - Thoroughly degas all solvents and reagents.[10] - Ensure the base is sufficiently strong and soluble to promote efficient transmetalation.[7]
Difficulty in Product Purification - High residual palladium. - Formation of ligand-derived impurities.- Reduce the catalyst loading to the minimum effective level. - Employ palladium scavengers during workup. - Choose a ligand that is crystalline and easily separable from the product.

Experimental Protocol: Optimizing Catalyst Loading for the Suzuki-Miyaura Coupling of N-Phenylbromomaleimide

This protocol outlines a systematic approach to optimizing the palladium catalyst loading for the coupling of N-phenylbromomaleimide with a generic arylboronic acid.

Materials:

  • N-phenylbromomaleimide

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Base (e.g., K₃PO₄, finely powdered and dried)

  • Solvent (e.g., Dioxane/water mixture, degassed)

  • Internal standard for analytical monitoring (e.g., dodecane)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Heating block or oil bath

  • Analytical instrumentation (e.g., LC-MS, GC-MS, or HPLC)[2][17][18]

Workflow for Catalyst Loading Optimization:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Robustness Check A Setup Parallel Reactions (e.g., 5 mol%, 2 mol%, 1 mol% Pd) B Monitor Reaction Progress (e.g., LC-MS at 1h, 4h, 12h) A->B C Analyze Yield and Purity B->C D Identify Most Promising Range (e.g., 1-2 mol%) C->D Proceed if reaction is successful E Narrow Down Loading (e.g., 1.5%, 1.0%, 0.5% Pd) D->E F Confirm Optimal Loading E->F G Test Optimal Loading at Slightly Varied Conditions (e.g., Temp, Conc.) F->G Validate H Confirm Reproducibility G->H I Final Optimized Catalyst Loading H->I

Sources

preventing decomposition of "3-bromo-1-phenyl-1H-pyrrole-2,5-dione" during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-bromo-1-phenyl-1H-pyrrole-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this versatile but sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition during chemical reactions, ensuring the integrity and success of your experiments.

Introduction: Understanding the Instability of this compound

This compound is a highly reactive molecule, valued for its utility in bioconjugation, materials science, and as a synthetic intermediate.[1] However, its reactivity is a double-edged sword, making it susceptible to several decomposition pathways. The electron-withdrawing nature of the two carbonyl groups, the presence of an alpha-bromo substituent, and the N-phenyl group all contribute to its reactivity profile. This guide will address the primary modes of decomposition: hydrolysis, base-mediated decomposition (dehydrobromination), reductive debromination, thermal degradation, and photodecomposition.

Troubleshooting Guide & FAQs

Issue 1: Reaction Failure in Aqueous or Protic Solvents

Q1: I am observing a significant loss of my this compound starting material when using aqueous buffers or protic solvents like methanol, even at neutral pH. What is happening?

A1: You are likely encountering hydrolysis of the maleimide ring. The maleimide moiety is susceptible to ring-opening hydrolysis, a reaction that is significantly accelerated with increasing pH.[2] Even at neutral pH, slow hydrolysis can occur, leading to the formation of the unreactive maleamic acid derivative, which will not participate in your desired reaction.

Causality: The two carbonyl groups on the pyrrole-2,5-dione ring make the carbon atoms of the imide susceptible to nucleophilic attack by water. This process is catalyzed by both acid and, more significantly, base. Once the ring is opened, the resulting maleamic acid is no longer an effective Michael acceptor, which is the chemical basis for many of the desired reactions of maleimides.

Preventative Measures & Protocol:

  • Solvent Selection: Whenever possible, use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). Ensure your solvents are properly dried before use.

  • pH Control: If aqueous conditions are unavoidable, maintain a slightly acidic pH (pH 6.0-6.5). The rate of hydrolysis increases with pH.[2]

  • Temperature Management: Perform your reactions at the lowest effective temperature to slow the rate of hydrolysis.

  • Reaction Time: Minimize the reaction time in aqueous media. Set up time-course experiments to determine the optimal reaction time before significant hydrolysis occurs.

Experimental Protocol: Monitoring Hydrolysis by HPLC

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Spike the stock solution into your aqueous reaction buffer at the intended reaction concentration.

  • Immediately inject a sample (t=0) into an HPLC system.

  • Monitor the disappearance of the starting material peak and the appearance of a more polar peak (the maleamic acid) over time.

  • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) for good separation.

Issue 2: Brown or Dark-Colored Reaction Mixtures, Especially with Basic Catalysts

Q2: My reaction mixture is turning brown and I'm getting a complex mixture of byproducts when I use a base (e.g., triethylamine, pyridine). What is causing this decomposition?

A2: This is a classic sign of base-mediated decomposition, likely through dehydrobromination. The hydrogen on the carbon bearing the bromine is acidic due to the adjacent electron-withdrawing carbonyl group. A base can abstract this proton, leading to an elimination reaction that forms a highly reactive and colored intermediate, which can then polymerize or react further.[3]

Causality: The presence of a base can initiate a cascade of undesirable side reactions. The initial dehydrobromination can lead to the formation of a reactive exocyclic double bond, which can readily polymerize. N-phenylmaleimide itself is known to undergo polymerization under various conditions.[4][5] The resulting polymeric materials are often dark and insoluble.

Preventative Measures & Protocol:

  • Avoid Strong Bases: If a base is required, use a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) in stoichiometric amounts.

  • Use of Proton Sponges: Consider using a proton sponge, such as 1,8-bis(dimethylamino)naphthalene, to scavenge protons without acting as a strong base.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to control the rate of the elimination reaction.

  • Careful Reagent Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.

Visualizing the Decomposition Pathway:

cluster_0 Base-Mediated Decomposition A This compound B Reactive Intermediate (via Dehydrobromination) A->B  + Base - HBr C Polymerization & Degradation (Brown Tar) B->C

Caption: Base-catalyzed decomposition of this compound.

Issue 3: Formation of Debrominated Byproduct

Q3: My mass spectrometry analysis shows a significant amount of N-phenylmaleimide in my crude reaction mixture, indicating a loss of bromine. How can I prevent this?

A3: You are observing reductive debromination. The carbon-bromine bond in your starting material can be cleaved under certain conditions, particularly in the presence of reducing agents, some nucleophiles (like thiols, if the reaction is not controlled), or upon exposure to radical initiators.[6]

Causality: The C-Br bond is the weakest bond in the molecule and is susceptible to cleavage. This can occur via a nucleophilic attack on the bromine atom or through a radical mechanism. The loss of a bromine radical is a common fragmentation pathway for brominated organic compounds.[6]

Preventative Measures & Protocol:

  • Inert Atmosphere: If you suspect a radical-mediated process, conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can promote radical reactions.

  • Avoid Reductive Conditions: Be mindful of all reagents in your reaction. Some common reagents can act as reductants.

  • Control Nucleophile Stoichiometry: If your reaction involves a nucleophile, use precise stoichiometry and add it slowly to the reaction mixture.

  • Radical Inhibitors: In some cases, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) may be beneficial, but its compatibility with your desired reaction must be verified.

Issue 4: Reaction Sensitivity to Light

Q4: I've noticed that my reaction yields are inconsistent, and the reaction seems to proceed differently when left on the benchtop versus in a dark fume hood. Is this compound light-sensitive?

A4: Yes, N-aryl maleimides can be photosensitive.[7][8] Exposure to UV or even ambient light can promote unwanted side reactions, including polymerization or decomposition. N-aryl maleimides have different photophysical properties than their N-alkyl counterparts and can undergo photochemical reactions.[7]

Causality: The conjugated pi system of the N-phenylmaleimide core can absorb UV light, promoting it to an excited state. This excited molecule can then undergo various reactions, such as [2+2] cycloadditions or radical reactions, leading to a decrease in the yield of your desired product.[8]

Preventative Measures & Protocol:

  • Protect from Light: Always protect your reaction from light by wrapping the reaction vessel in aluminum foil or using amber glassware.

  • Storage: Store the solid reagent in a dark, cool, and dry place.[9]

  • Minimize Exposure: During workup and purification, minimize the exposure of your compound to direct light.

Experimental Workflow: Light vs. Dark Condition

cluster_1 Stability Test: Light vs. Dark start Prepare two identical reaction mixtures light Expose one to ambient light start->light dark Wrap one in aluminum foil start->dark analyze Analyze both by TLC/HPLC after 1 hour light->analyze dark->analyze compare Compare starting material consumption and byproduct formation analyze->compare

Caption: Workflow for testing the photosensitivity of the reaction.

Issue 5: Thermal Instability

Q5: At what temperature does this compound start to decompose? I need to perform a reaction at an elevated temperature.

Causality: At elevated temperatures, the weaker bonds in the molecule, such as the C-Br and C-N bonds, are more likely to cleave, initiating decomposition pathways.[11] This can lead to the release of HBr, polymerization, and charring.

Preventative Measures & Protocol:

  • Thermogravimetric Analysis (TGA): If precise knowledge of the thermal stability is critical for your process, it is highly recommended to perform a TGA on a small sample to determine the onset of decomposition.

  • Lowest Possible Temperature: Always use the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Minimize the time the reaction is held at an elevated temperature.

  • Inert Atmosphere: Heating under an inert atmosphere can prevent oxidative decomposition pathways.

Summary of Recommended Handling and Reaction Conditions

ParameterRecommendationRationale
Solvent Anhydrous aprotic solvents (DCM, THF, DMF)Prevents hydrolysis of the maleimide ring.[2]
pH Slightly acidic (6.0-6.5) if water is necessaryMinimizes the rate of base-catalyzed hydrolysis.[2]
Base Use sterically hindered, non-nucleophilic bases (e.g., 2,6-lutidine) or a proton sponge.Avoids dehydrobromination and subsequent polymerization.[3]
Temperature Use the lowest effective temperature.Reduces rates of all decomposition pathways.
Atmosphere Inert (Nitrogen or Argon)Prevents radical-mediated debromination and oxidation.
Light Protect from light (amber glass, aluminum foil)Prevents photochemical side reactions.[7][8]
Storage Cool, dark, and dry conditions.Ensures long-term stability of the reagent.[9]

By understanding the inherent reactivity of this compound and implementing these preventative measures, you can significantly improve the success and reproducibility of your experiments.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13662, N-Phenylmaleimide. Retrieved from [Link].

  • Hensley, M. S., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 125-135. Available at: [Link].

  • Papadimitriou, E., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au, 2(5), 409-416. Available at: [Link].

  • This reference is not directly cited in the text but provides relevant background on alpha-bromin
  • This reference is not directly cited in the text but provides relevant background on Diels-Alder reactions of N-phenylmaleimide.
  • Quarcoo, F. H., Fouemina, J. C. N., & Kusi, G. A. (2022). Polymerization of N-phenylmaleimide Using Different Catalysts. Journal of Chemistry Studies, 1(2), 27-35. Available at: [Link].

  • This reference is not directly cited in the text but provides relevant background on polymerization of N-phenylmaleimide deriv
  • Chemistry LibreTexts (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link].

  • Sivaguru, J., & Ayitou, A. J.-L. (2019). Photoinduced Transformations with Diverse Maleimide Scaffolds. Molecules, 24(20), 3760. Available at: [Link].

  • This reference is not directly cited in the text but provides relevant background on N-bromosuccinimide.
  • This reference is not directly cited in the text but provides relevant background on maleimide bioconjug
  • This reference is not directly cited in the text but provides relevant background on alpha-bromin
  • Zhang, Y., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers, 16(8), 1114. Available at: [Link].

  • This reference is not directly cited in the text but provides relevant background on photochemical reactions of maleimide copolymers.
  • This reference is not directly cited in the text but provides relevant background on polymerization of N-phenylmaleimide deriv
  • This reference is not directly cited in the text but provides relevant background on fluorescent maleimide deriv
  • This reference is not directly cited in the text but provides relevant background on N-bromosuccinimide.
  • This reference is not directly cited in the text but provides relevant background on the spectroscopy of N-phenylmaleimide.
  • This reference is not directly cited in the text but provides relevant background on the decomposition of rel
  • This reference is not directly cited in the text but provides relevant background on maleimide hydrolysis.
  • This reference is not directly cited in the text but provides relevant background on alpha-halo ketones.
  • This reference is not directly cited in the text but provides relevant background on maleimide copolymers.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Phenylmaleimide in Advanced Polymerization Techniques. Retrieved from [Link].

  • This reference is not directly cited in the text but provides relevant background on Diels-Alder reactions of N-phenylmaleimide.
  • This reference is not directly cited in the text but provides relevant background on the decomposition of rel
  • This reference is not directly cited in the text but provides relevant background on side reactions of maleimides.
  • This reference is not directly cited in the text but provides relevant background on alpha-bromo ketones.
  • This reference is not directly cited in the text but provides relevant background on allylic bromin
  • This reference is not directly cited in the text but provides relevant background on alpha-haloketones.
  • This reference is not directly cited in the text but provides general inform
  • This reference is not directly cited in the text but provides relevant background on bromin
  • This reference is not directly cited in the text but provides relevant background on maleimide-thiol conjug
  • This reference is not directly cited in the text but provides relevant background on elimin
  • This reference is not directly cited in the text but provides general inform
  • This reference is not directly cited in the text but provides general inform

Sources

Technical Support Center: Managing Regioselectivity in Diels-Alder Reactions of Substituted Maleimides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Diels-Alder reactions with substituted maleimides. This guide is designed for researchers, scientists, and drug development professionals who are looking to control and troubleshoot the regioselectivity of these powerful cycloaddition reactions. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the factors that influence regioselectivity in Diels-Alder reactions involving asymmetrically substituted dienes and maleimides.

Q1: What are the primary factors that determine the regioselectivity of a Diels-Alder reaction with a substituted maleimide?

A1: The regioselectivity of the Diels-Alder reaction, which dictates the orientation of the diene and dienophile in the product, is primarily governed by a combination of electronic and steric effects.[1][2][3] When an unsymmetrical diene reacts with a substituted maleimide, two different regioisomers can potentially be formed.[3]

  • Electronic Effects: The dominant factor is the electronic complementarity between the diene and the dienophile. This is best understood through Frontier Molecular Orbital (FMO) theory. The reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The regioselectivity is controlled by the orbital coefficients of the atoms involved in the bond formation. The reaction will favor the orientation that allows for the largest overlap between the orbitals with the largest coefficients. Typically, electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile accelerate the reaction and control the regiochemistry.[4] Resonance structures can be a useful tool to predict the polarization of the reactants and thus the favored regioisomer.[2][4]

  • Steric Effects: Steric hindrance between bulky substituents on the diene and the maleimide can also influence the regiochemical outcome.[5] The transition state leading to the sterically less hindered product is generally favored. In some cases, steric repulsion can override the electronically preferred pathway, leading to the formation of an unexpected regioisomer.[5]

Q2: How do Lewis acids influence the regioselectivity of these reactions?

A2: Lewis acids are frequently employed as catalysts in Diels-Alder reactions to enhance both the reaction rate and selectivity.[6][7] They achieve this by coordinating to a Lewis basic site on the dienophile, typically a carbonyl oxygen of the maleimide. This coordination has two significant effects:

  • Lowering the LUMO Energy: The Lewis acid withdraws electron density from the dienophile, which lowers the energy of its LUMO.[6][7] This smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a significant rate acceleration.

  • Altering Orbital Coefficients: More importantly for regioselectivity, the coordination of the Lewis acid can alter the magnitude of the LUMO coefficients on the dienophile's double bond. This can enhance the electronic preference for one regioisomeric transition state over the other, leading to higher regioselectivity.[7]

Common Lewis acids used for this purpose include AlCl₃, BF₃·OEt₂, and SnCl₄.[6] The choice of Lewis acid and the stoichiometry are critical and often require empirical optimization for a specific substrate pair.

Q3: What is the difference between kinetic and thermodynamic control in the context of Diels-Alder regioselectivity?

A3: The distinction between kinetic and thermodynamic control is crucial, especially when the Diels-Alder reaction is reversible, which is often the case with furan-maleimide adducts.[8][9][10]

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product distribution is determined by the relative rates of formation of the different regioisomers.[9] The major product will be the one formed via the lowest energy transition state, which is not necessarily the most stable product.

  • Thermodynamic Control: At higher temperatures, the reverse Diels-Alder reaction (retro-Diels-Alder) can occur, establishing an equilibrium between the reactants and the products.[9] Under these conditions, the reaction is under thermodynamic control, and the product ratio reflects the relative thermodynamic stabilities of the regioisomers. The most stable product will be the major isomer, even if it is formed more slowly.[9]

It is important to note that the kinetically favored product is not always the thermodynamically favored one. Therefore, controlling the reaction temperature is a key parameter for achieving the desired regioselectivity.[11]

Section 2: Troubleshooting Guide

This section provides practical advice for common problems encountered during Diels-Alder reactions with substituted maleimides.

Issue 1: Poor or No Regioselectivity Observed
Potential Cause Troubleshooting Steps
Similar Electronic Bias of Substituents: The electron-donating or withdrawing effects of the substituents on the diene and dienophile are not pronounced enough to create a strong electronic preference for one orientation.Solution 1: Enhance Electronic Differentiation. Modify the substrates to increase the electronic disparity. For example, use a stronger electron-donating group on the diene or a stronger electron-withdrawing group on the maleimide. Solution 2: Employ a Lewis Acid Catalyst. As discussed in the FAQs, a Lewis acid can amplify the electronic differences between the reactants and often dramatically improve regioselectivity.[7] Start with a common Lewis acid like BF₃·OEt₂ or AlCl₃ at low temperatures.
Steric and Electronic Effects are Opposed: The electronically favored regioisomer is sterically hindered, leading to a mixture of products.Solution 1: Modify Steric Profile. If possible, reduce the steric bulk of the substituents that are causing the hindrance. Solution 2: Temperature Optimization. Explore a range of temperatures. Lower temperatures may favor the kinetically preferred (and potentially electronically favored) product, while higher temperatures could favor the thermodynamically more stable (and potentially less sterically hindered) product.[9]
Reaction under Thermodynamic Control: The reaction is running at a high enough temperature to allow for equilibration, leading to a mixture of regioisomers if their thermodynamic stabilities are similar.Solution: Shift to Kinetic Control. Run the reaction at a lower temperature to prevent the retro-Diels-Alder reaction. This may require longer reaction times or the use of a catalyst.
Issue 2: Formation of the "Wrong" Regioisomer
Potential Cause Troubleshooting Steps
Dominant Steric Influence: A bulky substituent is overriding the expected electronic control.[5]Solution 1: Re-evaluate Electronic Predictions. Double-check the predicted electronic effects using resonance structures or computational modeling. Solution 2: Embrace Steric Control. If steric hindrance is unavoidable, consider redesigning the synthesis to utilize this effect to your advantage.
Unexpected Lewis Acid Coordination: The Lewis acid may be coordinating in a way that favors the unexpected regioisomer.Solution: Screen Different Lewis Acids. Different Lewis acids have varying steric and electronic properties. Experiment with a range of Lewis acids (e.g., ZnCl₂, TiCl₄, Sc(OTf)₃) to find one that promotes the desired regioselectivity.
Solvent Effects: The solvent can influence the transition state energies and thus the regioselectivity.[12][13]Solution: Solvent Screening. Perform the reaction in a variety of solvents with different polarities and hydrogen-bonding capabilities. Protic solvents, for instance, can sometimes influence selectivity through hydrogen bonding with the dienophile.[12]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general starting point for optimizing a Lewis acid-catalyzed Diels-Alder reaction to favor a specific regioisomer.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted maleimide (1.0 equiv) and the chosen anhydrous solvent (e.g., dichloromethane, toluene).

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone, ice/water).

  • Lewis Acid Addition: Slowly add the Lewis acid (0.1 - 1.1 equiv) to the stirred solution. The optimal amount should be determined empirically.

  • Diene Addition: Add the diene (1.0 - 1.5 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water).

  • Workup and Purification: Perform a standard aqueous workup, dry the organic layer, and purify the product by column chromatography to isolate and quantify the regioisomers.

Data Presentation: Effect of Lewis Acid on Regioselectivity

The following table illustrates a hypothetical example of how different Lewis acids can influence the regiomeric ratio in the reaction between a 1-substituted diene and a substituted maleimide.

Lewis Acid (1.1 equiv)SolventTemperature (°C)Regioisomeric Ratio (ortho:meta)
NoneToluene802:1
BF₃·OEt₂CH₂Cl₂-7810:1
AlCl₃CH₂Cl₂-78>20:1
SnCl₄CH₂Cl₂-7815:1

Note: "ortho" and "meta" are used here as descriptors for the relative positions of the substituents on the newly formed six-membered ring.[3]

Section 4: Visualizing Reaction Control

Diagram 1: Frontier Molecular Orbital (FMO) Control of Regioselectivity

This diagram illustrates how the interaction between the HOMO of a 1-substituted diene and the LUMO of a substituted maleimide dictates the "ortho" regioselectivity.

Caption: FMO interaction favoring the 'ortho' product.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

This workflow provides a systematic approach to addressing issues with regioselectivity.

Troubleshooting_Workflow Start Poor Regioselectivity Observed CheckElectronics Analyze Electronic Bias (FMO Theory, Resonance) Start->CheckElectronics CheckSterics Evaluate Steric Hindrance Start->CheckSterics UseLewisAcid Introduce Lewis Acid Catalyst CheckElectronics->UseLewisAcid Weak Bias ModifySubstrates Modify Substituents (Enhance electronics or reduce sterics) CheckElectronics->ModifySubstrates Opposing Effects CheckSterics->ModifySubstrates OptimizeTemp Vary Reaction Temperature (Kinetic vs. Thermodynamic) UseLewisAcid->OptimizeTemp Success Desired Regioisomer Achieved UseLewisAcid->Success Improved ModifySubstrates->OptimizeTemp ScreenSolvents Screen Different Solvents OptimizeTemp->ScreenSolvents ScreenSolvents->Success Optimized

Caption: Systematic workflow for troubleshooting regioselectivity.

References

  • Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]

  • Royal Society of Chemistry. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. ResearchGate. [Link]

  • Al-Warhi, T., et al. (n.d.). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022). 10.4: Regiochemistry in Diels Alder Reactions. [Link]

  • Royal Society of Chemistry. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. [Link]

  • Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]

  • MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity of the Diels-Alder Reaction. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. [Link]

  • Master Organic Chemistry. (2018). Regiochemistry In the Diels-Alder Reaction. [Link]

  • American Chemical Society. (n.d.). Direct Evaluation of Secondary Orbital Interactions in the Diels−Alder Reaction between Cyclopentadiene and Maleic Anhydride. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles. [Link]

  • National Center for Biotechnology Information. (2018). Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. [Link]

  • Royal Society of Chemistry. (n.d.). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. [Link]

  • American Chemical Society. (n.d.). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. [Link]

  • American Chemical Society. (n.d.). Mechanism of the Diels-Alder reaction. Studies of the addition of maleic anhydride to furan and methylfurans. [Link]

  • Royal Society of Chemistry. (n.d.). Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. [Link]

  • Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

  • Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. [Link]

  • ResearchGate. (n.d.). On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. [Link]

  • Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. [Link]

  • National Center for Biotechnology Information. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. [Link]

  • MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]

  • Semantic Scholar. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. [Link]

  • American Chemical Society. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. [Link]

  • National Center for Biotechnology Information. (n.d.). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

  • ResearchGate. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. [Link]

  • MDPI. (n.d.). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. [Link]

  • Royal Society of Chemistry. (n.d.). Stereochemistry of the Diels–Alder reaction: steric effects of the dienophile on endo-selectivity. [Link]

  • Leah4sci. (2022). Diels Alder Reaction Stereochemistry and Endo vs Exo Products. YouTube. [Link]

  • ChemRxiv. (n.d.). Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. [Link]

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Technical Support Center: Scale-Up Synthesis of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important chemical intermediate. We will delve into the underlying chemical principles to troubleshoot issues ranging from reaction yield to purification and safety.

Introduction to the Synthesis

The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the precursor, N-phenylmaleimide, from maleic anhydride and aniline.[1][2] The second, and more challenging stage for scale-up, is the selective bromination of the N-phenylmaleimide ring. While seemingly straightforward, this electrophilic substitution reaction presents several potential pitfalls related to selectivity, safety, and purification that become more pronounced as the reaction scale increases.[3]

This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges, supported by detailed protocols and process-flow diagrams.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low, or the conversion of N-phenylmaleimide is incomplete. What are the likely causes?

Low yield is a frequent problem that can often be traced back to reagent quality or reaction conditions.

  • Causality 1: Deactivated Brominating Agent. The most common reagent for this synthesis on a lab scale is N-Bromosuccinimide (NBS). Over time, NBS can degrade, appearing yellow or brown due to the release of molecular bromine (Br₂).[4] Using degraded NBS will result in incomplete reactions.

    • Solution: Always use high-purity, white or off-white NBS. If the quality is suspect, it can be recrystallized from hot water to remove colored impurities and succinimide.[4] The purity of the reagent should be checked before use.[5]

  • Causality 2: Suboptimal Reaction Conditions. The efficiency of bromination is highly dependent on the solvent and temperature. For radical-initiated brominations (e.g., at a benzylic position), a radical initiator like AIBN is required.[6] However, for electrophilic substitution on the maleimide ring, conditions that promote the generation of an electrophilic bromine species are necessary.

    • Solution: The reaction is often performed in a non-reactive solvent like chloroform or acetic acid. Ensure your solvent is anhydrous. Temperature control is critical; running the reaction at too low a temperature can stall it, while excessive heat can lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.

  • Causality 3: Poor Quality of N-Phenylmaleimide Precursor. Impurities in the starting N-phenylmaleimide can interfere with the bromination reaction, consuming the brominating agent or leading to undesired side products.

    • Solution: Ensure the N-phenylmaleimide is pure before starting the bromination step. It can be purified by recrystallization from a suitable solvent like cyclohexane.[2]

Q2: I am observing significant amounts of by-products, particularly a dibrominated species. How can I improve selectivity?

The formation of 2,3-dibromo-1-phenyl-1H-pyrrole-2,5-dione is a classic example of over-bromination. The mono-brominated product is still electron-rich enough to potentially react a second time.

  • Causality: Poor Control Over Stoichiometry and Reagent Addition. Adding the entire portion of the brominating agent at once creates high local concentrations, significantly increasing the probability of a second bromination event before all the starting material has reacted once. This is especially problematic when using the highly reactive molecular bromine.[7]

    • Solution 1 (Dose Control): The most effective strategy is controlled, slow addition of the brominating agent.[8] Dissolve the NBS or Br₂ in the reaction solvent and add it dropwise to the solution of N-phenylmaleimide over several hours. This maintains a low concentration of the brominating agent, favoring the mono-bromination pathway. For larger scales, a syringe pump or addition funnel is essential.

    • Solution 2 (Milder Reagents): NBS is generally considered a milder and more selective brominating agent than molecular bromine, making it preferable for this synthesis to avoid runaway reactions and over-bromination.[5][7]

    • Solution 3 (In-Process Monitoring): Regularly monitor the reaction mixture by TLC, GC, or LCMS. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the dibromo by-product.

Q3: The workup and purification are proving difficult. The product is oily, and I can't remove the succinimide by-product. What are the best practices?

Purification is a critical step, as residual impurities can affect downstream applications.

  • Problem: Succinimide Removal. When using NBS, a stoichiometric amount of succinimide is produced as a by-product. Its partial water solubility can complicate extraction.

    • Solution: After the reaction is complete, quench any remaining NBS with a mild reducing agent like sodium sulfite solution.[7] The succinimide by-product can then be removed by washing the organic phase thoroughly with water and then a saturated sodium bicarbonate solution. Multiple washes are often necessary.

  • Problem: Product Oiling Out or Failing to Crystallize.

    • Solution 1 (Column Chromatography): If recrystallization fails, silica gel column chromatography is a reliable method for purifying N-substituted maleimides.[9] A gradient of ethyl acetate in hexanes is typically an effective eluent system. This method is excellent for separating the mono-bromo product from the starting material and dibromo by-product.

    • Solution 2 (Recrystallization): If the crude product is reasonably pure, recrystallization can be effective. Experiment with different solvent systems. A common starting point is a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexanes, heptane).

Q4: What are the primary safety hazards I need to consider when scaling up this synthesis?

Scaling up any chemical reaction introduces new safety challenges, and brominations are particularly notorious.[10]

  • Hazard 1: Handling of Brominating Agents. Molecular bromine (Br₂) is a highly toxic, corrosive, and volatile fuming liquid that is difficult to handle safely on a large scale.[5] NBS is a solid and therefore easier to handle, but it is still a powerful oxidizing agent and a lachrymator.

    • Mitigation: Whenever possible, use NBS instead of molecular bromine .[5] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). For large-scale additions, use a closed system (e.g., addition funnel).

  • Hazard 2: Exothermic Reaction and Thermal Runaway. Bromination reactions are often highly exothermic.[7] On a small scale, this heat can dissipate easily, but during scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient. An uncontrolled exotherm can cause the solvent to boil violently and lead to a dangerous runaway reaction.

    • Mitigation:

      • Controlled Addition: As discussed for selectivity, slow, controlled addition of the brominating agent is the most critical safety control.

      • Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system (e.g., an ice bath or a cryostat) to actively remove the heat generated.

      • Temperature Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermometer. Never allow the internal temperature to exceed the set point.

  • Hazard 3: Continuous Flow Chemistry as a Safer Alternative. For industrial-scale production, moving from batch to continuous flow processing can significantly mitigate safety risks by minimizing the volume of hazardous reagents reacting at any given time.[7][11][12]

Data & Workflow Visualization
Troubleshooting Summary Table
Issue EncounteredPotential CauseRecommended Action / Solution
Low Yield / Incomplete Conversion Degraded N-Bromosuccinimide (NBS)Check purity of NBS; recrystallize from hot water if yellow/brown.[4][5]
Suboptimal reaction temperature or timeMonitor reaction by TLC/HPLC to determine endpoint; optimize temperature.
Impure N-phenylmaleimide starting materialPurify precursor by recrystallization before use.[2]
Poor Selectivity (Dibromo By-product) High local concentration of brominating agentUse slow, controlled, dropwise addition of the brominating agent.[8]
Use of overly harsh reagent (e.g., Br₂)Substitute molecular bromine with the milder NBS.[5][7]
Difficult Purification Succinimide by-product contaminationQuench reaction, then wash organic layer multiple times with water and NaHCO₃ soln.
Product is oily or impure after workupPurify via silica gel column chromatography.[9]
Safety Concerns on Scale-Up Exothermic reactionEnsure efficient cooling and slow, controlled addition while monitoring internal temp.[7]
Hazards of handling molecular bromineReplace Br₂ with solid NBS, which is safer to handle.[5]
Scale-Up Synthesis Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Bromination cluster_2 Part 3: Workup & Purification cluster_3 start Maleic Anhydride + Aniline intermediate N-phenylmaleanilic acid start->intermediate Acylation cyclize Cyclodehydration (e.g., Ac₂O, NaOAc) intermediate->cyclize precursor N-Phenylmaleimide cyclize->precursor bromination Dissolve N-Phenylmaleimide in suitable solvent (e.g., CHCl₃) precursor->bromination add_nbs Slow, controlled addition of NBS solution bromination->add_nbs monitoring Monitor reaction via TLC/HPLC (Target: full consumption of SM) add_nbs->monitoring quench Quench with Na₂SO₃ solution monitoring->quench workup Workup: Aqueous Washes (H₂O, NaHCO₃) quench->workup dry Dry organic layer (e.g., MgSO₄) & Concentrate workup->dry purify Purification dry->purify recrystallize Recrystallization purify->recrystallize If crude >90% pure chromatography Silica Gel Chromatography purify->chromatography If mixture final_product Pure 3-bromo-1-phenyl- 1H-pyrrole-2,5-dione recrystallize->final_product chromatography->final_product

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety measures in a suitable chemical fume hood.

Protocol 1: Synthesis of N-Phenylmaleimide (Precursor)

This two-step, one-pot procedure is adapted from standard laboratory methods.[1][2]

  • Acylation: To a stirred solution of maleic anhydride (1.0 eq) in glacial acetic acid, add a solution of aniline (1.0 eq) in acetic acid dropwise at room temperature. The addition should be slow enough to keep the temperature below 40 °C.

  • Stir the resulting slurry at room temperature for 1-2 hours. The intermediate, N-phenylmaleanilic acid, will precipitate.

  • Cyclodehydration: Add sodium acetate (0.3 eq) and acetic anhydride (1.5 eq) to the slurry.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The solution should become homogeneous.

  • Isolation: Cool the reaction mixture to room temperature, then pour it slowly into a beaker of ice water with vigorous stirring.

  • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude N-phenylmaleimide can be purified by recrystallization from cyclohexane or ethanol/water.

Protocol 2: Synthesis of this compound

This protocol prioritizes safety and selectivity by using NBS.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, addition funnel, and thermometer, dissolve N-phenylmaleimide (1.0 eq) in chloroform or carbon tetrachloride.

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent. A slight excess of NBS is used to ensure complete conversion, but this should be optimized.

  • Reaction: Protect the reaction from light by wrapping the flask in aluminum foil. Heat the N-phenylmaleimide solution to a gentle reflux.

  • Controlled Addition: Add the NBS solution dropwise from the addition funnel to the refluxing solution over 2-4 hours. The reddish-orange color of bromine should dissipate as it is consumed.

  • Monitoring: After the addition is complete, continue refluxing and monitor the reaction's progress every 30-60 minutes by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The product spot should appear at a higher Rf than the starting material.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the succinimide by-product.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite solution (until the organic layer is colorless), water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or by silica gel column chromatography.

References
  • The Royal Society of Chemistry. (2017). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene.
  • ResearchGate. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Verstraete, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
  • Google Patents. (n.d.). KR20180037796A - Purification method of n-substituted maleimide.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • Scientific Update. (2024). A Dangerous Bromance.
  • Google Patents. (n.d.). CN104892484A - Synthesis method for N-phenylmaleimide.
  • Shklyarenko, A. A., et al. (n.d.). A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. PMC - NIH.
  • Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory.
  • ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube.
  • Liu, J., et al. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH.
  • PrepChem.com. (n.d.). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione.
  • ACS Webinars. (2021). Enabling Greener Pharma Manufacturing: Scaling a Photo-Flow Bromination for Belzutifan.
  • Engineered Science Publisher. (n.d.). Modern Approaches to Green Bromination for a Sustainable Future.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.

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effect of base and solvent on the reactivity of "3-bromo-1-phenyl-1H-pyrrole-2,5-dione"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-bromo-1-phenyl-1H-pyrrole-2,5-dione (also known as N-phenyl-3-bromomaleimide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common questions and challenges related to the influence of bases and solvents on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

The primary reactive sites are the C-Br bond at the 3-position and the carbon-carbon double bond of the maleimide ring. The electron-withdrawing nature of the two carbonyl groups makes the double bond susceptible to Michael additions, while the bromine atom can be displaced through various reactions, including nucleophilic substitution and cross-coupling.

Q2: How does the choice of base impact the outcome of a reaction with this compound?

The choice of base is critical and can dictate the reaction pathway. A strong, non-nucleophilic base is often required for reactions where deprotonation is necessary to generate a nucleophile in situ. However, strong bases, particularly nucleophilic ones like hydroxides, can lead to the hydrolysis and opening of the pyrrole-2,5-dione ring, a common side reaction.[1][2] For reactions like the Suzuki or Heck couplings, a weaker inorganic base such as potassium carbonate or cesium carbonate is often employed to facilitate the catalytic cycle without promoting side reactions.[3][4]

Q3: What role does the solvent play in the reactivity of this compound?

The solvent's polarity and protic/aprotic nature significantly influence reaction rates and pathways.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice for nucleophilic substitutions and cross-coupling reactions. They can dissolve the substrate and many common bases and nucleophiles, and they help to stabilize charged intermediates that may form during the reaction.

  • Polar Protic Solvents (e.g., Ethanol, Water): While these can be used, there is a higher risk of solvolysis, where the solvent itself acts as a nucleophile, or hydrolysis of the maleimide ring, especially in the presence of a base.[2]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are typically used for reactions where the reactants are nonpolar, such as in some Diels-Alder reactions.[5] However, the solubility of the bromo-maleimide and many bases in these solvents can be limited.

Q4: Can I use a strong organic base like triethylamine (TEA) for nucleophilic substitution reactions?

While TEA is a common organic base, its use can be problematic. In some cases, it may not be strong enough to deprotonate weaker nucleophiles. More importantly, it has been observed that bases like triethylamine can induce the β-elimination of thio-succinimide intermediates in reactions with thiols, leading to an equilibrium that prevents the reaction from reaching completion.[6]

Troubleshooting Guide

Problem 1: Low or no yield in a nucleophilic substitution reaction.
Potential Cause Suggested Solution
Incorrect Base Selection: The base may be too weak to deprotonate the nucleophile, or it may be sterically hindered.Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Poor Solvent Choice: The reactants may not be fully soluble, or the solvent may be inhibiting the reaction.Use a polar aprotic solvent like DMF or DMSO to improve solubility and favor an SNAr-type mechanism.[7]
Side Reaction (Ring Opening): The base or nucleophile is hydrolyzing the maleimide ring.[1][2]Use anhydrous conditions and a non-nucleophilic base. If water is unavoidable, consider a weaker base and lower reaction temperatures.
Low Reactivity of the Substrate: The electronic properties of the nucleophile may not be favorable for attacking the electron-deficient ring.Consider converting to a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) which can have a broader substrate scope.[3][4][7]
Problem 2: Multiple products are observed in the reaction mixture.
Potential Cause Suggested Solution
Michael Addition and Substitution: The nucleophile may be adding to the double bond in addition to displacing the bromine.Protect the double bond via a reversible Diels-Alder reaction if possible.[8][9] Alternatively, modify the nucleophile to be "softer," which may favor substitution over addition.
Hydrolysis of the Product: The desired product, once formed, may be undergoing ring-opening hydrolysis.[6]Work up the reaction under neutral or slightly acidic conditions. Minimize exposure to basic conditions during purification.
Stereoisomers: If the reaction creates a new chiral center, you may be forming diastereomers.This is inherent to the reaction. Separation can be attempted by chromatography, or the reaction conditions can be optimized to favor one stereoisomer.
Problem 3: The starting material is recovered unchanged after a cross-coupling reaction (e.g., Suzuki, Heck).
Potential Cause Suggested Solution
Catalyst Inactivity: The palladium catalyst may have been oxidized or poisoned.Ensure all reagents and solvents are properly degassed to remove oxygen. Use fresh catalyst and ligands.
Incorrect Base: The base is crucial for the transmetalation step in Suzuki coupling and for regenerating the catalyst in the Heck reaction.[3][10]Screen different bases. For Suzuki reactions, common choices include K2CO3, K3PO4, and Cs2CO3.[11] For Heck reactions, an organic base like triethylamine is often used.[4]
Ligand Issues: The ligand may not be suitable for the specific transformation.For challenging couplings, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos.[12]
Reaction Temperature: Cross-coupling reactions often require elevated temperatures to proceed efficiently.[13]Gradually increase the reaction temperature, monitoring for decomposition of the starting material.

Visualization of Reaction Pathways

Reaction_Pathways sub This compound p1 Nucleophilic Substitution Product sub->p1 sub->p1 Strong Base, Polar Aprotic Solvent p2 Michael Addition Product sub->p2 sub->p2 Soft Nucleophile p3 Ring-Opened Product sub->p3 sub->p3 Strong Nucleophilic Base (e.g., NaOH), Protic Solvent nuc Nucleophile (Nu-H) base Base solvent Solvent

Caption: Possible reaction pathways for this compound.

Experimental Protocols

Example Protocol 1: General Procedure for Nucleophilic Substitution
  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the nucleophile (1.2 equivalents) and anhydrous DMF (0.1 M).

  • Cool the mixture to 0 °C and add a non-nucleophilic base such as sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding saturated aqueous NH4Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Example Protocol 2: General Procedure for Suzuki Cross-Coupling
  • In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base such as K2CO3 (2.0 equivalents).[3]

  • Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography.

Troubleshooting_Workflow start Low Yield or No Reaction q1 Reaction Type? Nucleophilic Substitution Cross-Coupling start->q1 sub_q1 Is the base strong enough and non-nucleophilic? q1:s1->sub_q1 cc_q1 Is the catalyst active? q1:s2->cc_q1 sub_q2 Is the solvent polar aprotic? sub_q1->sub_q2 Yes sol_sub1 Use stronger base (e.g., NaH) sub_q1->sol_sub1 No sub_q3 Is there evidence of ring opening? sub_q2->sub_q3 Yes sol_sub2 Switch to DMF or DMSO sub_q2->sol_sub2 No sol_sub3 Use anhydrous conditions sub_q3->sol_sub3 Yes cc_q2 Is the base appropriate? cc_q1->cc_q2 Yes sol_cc1 Use fresh, degassed reagents cc_q1->sol_cc1 No cc_q3 Have you screened ligands? cc_q2->cc_q3 Yes sol_cc2 Screen bases (K2CO3, Cs2CO3) cc_q2->sol_cc2 No sol_cc3 Try bulky phosphine ligands cc_q3->sol_cc3 No

Caption: A decision-making workflow for troubleshooting reactions.

References

  • Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. The Royal Society of Chemistry.
  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate.
  • N-Phenylmaleimide. Organic Syntheses. Available from: [Link]

  • Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. ResearchGate. Available from: [Link]

  • Preparation of N‐substituted maleimides from maleic anhydrides and... ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Available from: [Link]

  • The hydrolysis of maleimide in alkaline solution. Canadian Science Publishing. Available from: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health. Available from: [Link]

  • New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. National Institutes of Health. Available from: [Link]

  • Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins. PubMed. Available from: [Link]

  • Preparation of N-substituted maleimides by direct coupling of alkyl or aralkyl halides with heavy metal salts of maleimide. ACS Publications. Available from: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. Available from: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. Available from: [Link]

  • Heck reaction. Wikipedia. Available from: [Link]

  • Nucleophilic Aromatic Substitution (NAS). YouTube. Available from: [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available from: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

  • Synthesis of N-substituted maleimides from 2-MF and maleimide using the DA approach. ResearchGate. Available from: [Link]

  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Royal Society of Chemistry. Available from: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available from: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Reactions Involving 3-bromo-1-phenyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-1-phenyl-1H-pyrrole-2,5-dione. This guide is designed to provide expert advice and troubleshooting strategies for common challenges encountered during reaction work-up and purification. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems, and implement effective solutions to ensure the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and reactivity of this compound.

Q1: What are the primary stability concerns for the maleimide ring during aqueous work-up?

The maleimide ring in this compound is susceptible to hydrolysis, particularly under basic conditions. Strong bases can catalyze the opening of the pyrrole-2,5-dione ring to form the corresponding maleanilic acid derivative. While the ring is more stable under neutral to mildly acidic conditions, prolonged exposure to aqueous environments, especially at elevated temperatures, should be avoided. For reactions requiring a basic work-up, it is advisable to use mild inorganic bases like sodium bicarbonate and to minimize the duration of the aqueous wash.

Q2: Can the bromine atom be displaced during reaction or work-up?

Yes, the bromine atom at the 3-position is activated towards nucleophilic displacement, although it is generally stable under standard work-up conditions. Strong nucleophiles, particularly soft nucleophiles like thiols, can potentially displace the bromide. During purification, especially column chromatography on silica gel, there is a possibility of reaction with nucleophilic impurities in the solvent or on the stationary phase, although this is less common.

Q3: How can I effectively monitor the progress of reactions involving this reagent?

Thin Layer Chromatography (TLC) is an effective method for monitoring the consumption of the starting material and the formation of the product.[1][2] A common eluent system for N-phenylmaleimide derivatives is a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).[1] The starting material and product should have distinct Rf values, allowing for clear visualization, typically under UV light.

Troubleshooting Guide: Navigating Common Work-up Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the work-up of reactions involving this compound.

Q1: My reaction mixture is a complex emulsion after aqueous extraction. How can I break it and recover my product?

  • Causality: Emulsions often form when the organic and aqueous layers have similar densities or when surfactants or finely divided solids are present. Reactions involving palladium catalysts can sometimes result in finely dispersed metal particles that stabilize emulsions.

  • Solutions:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help to break the emulsion.

    • Filtration: If a solid is suspected to be the cause, filtering the entire mixture through a pad of Celite® can remove the solid and break the emulsion.

    • Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.

    • Gentle Centrifugation: If available, low-speed centrifugation can be a very effective method for separating the layers.

Q2: After purification by column chromatography, I see a new, more polar spot on the TLC that I suspect is a hydrolysis byproduct. How can I avoid this?

  • Causality: The silica gel used in column chromatography is slightly acidic and has a high surface area, which can catalyze the hydrolysis of the maleimide ring if the solvents used are not anhydrous.

  • Solutions:

    • Anhydrous Solvents: Ensure that all solvents used for chromatography are thoroughly dried.

    • Neutralized Silica: Consider using silica gel that has been neutralized by washing with a solution of a non-nucleophilic base, such as triethylamine in hexane, followed by thorough drying.

    • Alternative Purification: If hydrolysis remains a persistent issue, consider alternative purification methods such as recrystallization or preparative TLC. For N-phenylmaleimide, recrystallization from cyclohexane has been reported to be effective.[3]

    • Flash Chromatography: Minimize the contact time of your compound with the silica gel by using flash column chromatography.

Q3: My final product is colored, but I expect it to be a white or pale-yellow solid. What is the source of the color and how can I remove it?

  • Causality: Color in the final product can arise from several sources, including residual palladium catalyst from cross-coupling reactions, or the formation of colored byproducts. In some cases, N-substituted maleimide products can have a brownish or grey color.[2]

  • Solutions:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the suspension gently for a short period, then filter the hot solution through Celite® to remove the charcoal. The product can then be recovered by crystallization or evaporation of the solvent.

    • Specific Filtration for Palladium: To remove residual palladium, you can pass a solution of your product through a pad of a scavenger resin designed to bind palladium.

    • Recrystallization: This is often the most effective method for removing colored impurities. A careful choice of solvent is crucial.

Experimental Protocols

The following are detailed, step-by-step methodologies for key work-up and purification procedures.

Protocol 1: General Aqueous Work-up for a Cross-Coupling Reaction (e.g., Suzuki or Heck)

This protocol assumes the reaction was carried out in an organic solvent (e.g., toluene, DMF, or dioxane) and contains a palladium catalyst and an inorganic base.

  • Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the product is fully dissolved and to facilitate extraction.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove the bulk of the inorganic salts. If a strong base was used, a wash with a dilute acid (e.g., 1 M HCl) may be necessary to neutralize it, followed by a water wash.[2] A final wash with saturated sodium bicarbonate solution can neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Select an appropriately sized column and pack it with silica gel using a slurry of the chosen eluent system (e.g., a hexane/ethyl acetate mixture).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and apply it to the top of the packed column.[4]

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Troubleshooting Summary for Common Work-up Issues

IssuePotential CauseRecommended Solution
Emulsion Formation High concentration of salts, finely divided solids (e.g., catalyst residues)Wash with brine, filter through Celite®, add more organic solvent, or centrifuge.
Product Hydrolysis Presence of water and acid/base, prolonged contact with silica gelUse anhydrous solvents, neutralize silica gel, minimize contact time, consider recrystallization.
Colored Impurities Residual catalyst, side-product formationTreat with activated charcoal, use a palladium scavenger, recrystallize.
Low Recovery Product is water-soluble, product remains on silica columnBack-extract aqueous layers, increase eluent polarity during chromatography.

Visualization of Workflows

Diagram 1: Decision-Making Workflow for Post-Reaction Work-up

Workup_Decision_Tree Start Reaction Complete Is_Catalyst_Present Homogeneous Catalyst Present? Start->Is_Catalyst_Present Aqueous_Workup Perform Aqueous Work-up (Protocol 1) Is_Catalyst_Present->Aqueous_Workup No Filter_Catalyst Filter through Celite® or Scavenger Resin Is_Catalyst_Present->Filter_Catalyst Yes Check_Emulsion Emulsion Formed? Aqueous_Workup->Check_Emulsion Filter_Catalyst->Aqueous_Workup Break_Emulsion Break Emulsion (Brine, Centrifuge) Check_Emulsion->Break_Emulsion Yes Dry_and_Concentrate Dry Organic Layer & Concentrate Check_Emulsion->Dry_and_Concentrate No Break_Emulsion->Dry_and_Concentrate Purification Proceed to Purification Dry_and_Concentrate->Purification

Caption: Decision tree for the initial work-up of a reaction mixture.

Diagram 2: Purification Strategy Selection

Purification_Strategy Start Crude Product Obtained Is_Solid Is Crude Product Solid? Start->Is_Solid Column_Chromatography Perform Column Chromatography (Protocol 2) Is_Solid->Column_Chromatography No (Oil) Check_Solubility Check Solubility for Recrystallization Solvent Screen Is_Solid->Check_Solubility Yes Try_Recrystallization Attempt Recrystallization Is_Pure Product Pure by TLC/NMR? Try_Recrystallization->Is_Pure Is_Pure->Column_Chromatography No Final_Product Pure Product Is_Pure->Final_Product Yes Column_Chromatography->Final_Product Check_Solubility->Try_Recrystallization

Caption: Selecting an appropriate purification method.

References

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione and N-iodosuccinimide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the targeted introduction of halogens onto molecular scaffolds is a cornerstone of functionalization. This guide provides an in-depth comparative analysis of two halogenating agents: 3-bromo-1-phenyl-1H-pyrrole-2,5-dione and N-iodosuccinimide (NIS). While both possess a halogen atom ripe for chemical transformation, their reactivity profiles and synthetic applications diverge significantly. This document aims to elucidate these differences, providing a clear rationale for reagent selection based on established reactivity patterns and supporting experimental evidence.

Introduction: The Nuances of Electrophilic Halogenation

Electrophilic halogenation is a fundamental process for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Reagents capable of delivering a "positive" halogen (halonium ion) are essential for the halogenation of electron-rich species such as alkenes and activated aromatic systems. The choice of the halogenating agent dictates not only the type of halogen introduced but also the reaction's selectivity, efficiency, and substrate scope. N-halosuccinimides, like N-iodosuccinimide, are well-established, easy-to-handle sources of electrophilic halogens. In contrast, the reactivity of halogenated maleimides, such as this compound, is governed by a different set of electronic and steric factors.

N-Iodosuccinimide (NIS): A Workhorse for Electrophilic Iodination

N-Iodosuccinimide is a widely used reagent for the electrophilic iodination of a broad range of organic substrates. Its popularity stems from its solid, stable nature, and its ability to act as a source of electrophilic iodine under relatively mild conditions.

Reactivity Profile of NIS

The reactivity of NIS is centered on the polarization of the N-I bond, making the iodine atom susceptible to nucleophilic attack. This electrophilicity can be enhanced by the presence of Brønsted or Lewis acids, which coordinate to the carbonyl oxygen of the succinimide ring, further polarizing the N-I bond.[1][2]

Key Applications:

  • Iodination of Aromatic Compounds: NIS is highly effective for the regioselective iodination of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction often proceeds with high yields and predictability, guided by the directing effects of the substituents on the aromatic ring. For deactivated substrates, the addition of a strong acid catalyst such as trifluoroacetic acid or sulfuric acid is often necessary to promote the reaction.[4]

  • Iodination of Alkenes: NIS readily reacts with alkenes to form iodonium ions, which can be trapped by various nucleophiles. This leads to the formation of iodo-functionalized products, such as iodohydrins (in the presence of water) or iodoethers (in the presence of alcohols).

  • Activation of Glycosyl Donors: In carbohydrate chemistry, NIS, in combination with a Lewis acid, is a key reagent for the activation of thioglycosides in glycosylation reactions.

Mechanism of NIS Activation and Reaction

The general mechanism for the acid-catalyzed iodination of an aromatic compound with NIS involves the protonation of the succinimide carbonyl, which increases the electrophilicity of the iodine atom. The electron-rich aromatic ring then attacks the iodine, forming a sigma complex (arenium ion), which subsequently loses a proton to restore aromaticity.

NIS_Aromatic_Iodination Ar-H Aromatic Substrate Sigma_Complex Sigma Complex (Arenium Ion) Ar-H->Sigma_Complex Nucleophilic Attack NIS N-Iodosuccinimide Activated_NIS Activated NIS [I+] source NIS->Activated_NIS Activation H+ Acid Catalyst H+->Activated_NIS Activated_NIS->Sigma_Complex Succinimide Succinimide Activated_NIS->Succinimide Sigma_Complex->H+ Ar-I Iodinated Aromatic Sigma_Complex->Ar-I Deprotonation _regen H+

Caption: Mechanism of Acid-Catalyzed Aromatic Iodination with NIS.

This compound: A Reagent for Nucleophilic Substitution and Cycloadditions

In stark contrast to the well-documented electrophilic halogenating ability of NIS, this compound does not have a comparable history as a general-purpose electrophilic brominating agent for aromatic compounds or alkenes. Its reactivity is primarily characterized by its susceptibility to nucleophilic attack at the bromine-bearing carbon and its utility in cycloaddition reactions.

Reactivity Profile of this compound

The electron-withdrawing nature of the two carbonyl groups in the maleimide ring system makes the double bond electron-deficient. This electronic environment influences the reactivity of the C-Br bond.

Key Applications:

  • Nucleophilic Substitution: The bromine atom in this compound can be displaced by nucleophiles. A notable application is its reaction with thiols, such as cysteine residues in proteins, to form stable thioether linkages. This reactivity is leveraged in bioconjugation chemistry.

  • Domino Reactions and Cycloadditions: The electron-deficient double bond of the maleimide core makes it a good Michael acceptor and a dienophile in Diels-Alder reactions. The presence of the bromine atom can influence the regioselectivity and subsequent transformations of the cycloadducts.

Divergent Reactivity: Why Not an Electrophilic Brominating Agent?

The lack of evidence for this compound acting as a conventional electrophilic brominating agent likely stems from the electronic nature of the maleimide ring. The strong electron-withdrawing effect of the adjacent carbonyl groups deactivates the bromine atom towards acting as an electrophile. Instead, the carbon atom attached to the bromine is rendered more electrophilic and susceptible to nucleophilic attack.

Comparative Analysis: A Tale of Two Reactivities

The comparison between this compound and N-iodosuccinimide is not one of a direct contest for the same applications, but rather an illustration of how the molecular framework dictates the reactivity of a halogen atom.

FeatureN-Iodosuccinimide (NIS)This compound
Primary Role Electrophilic iodinating agent.Substrate for nucleophilic substitution and cycloaddition reactions.
Halogen Reactivity Electrophilic iodine ("I+").Nucleophilic displacement of bromide.
Typical Substrates Alkenes, activated aromatic and heteroaromatic compounds.Nucleophiles (e.g., thiols), dienes.
Activation Brønsted or Lewis acids enhance electrophilicity.[1][2]Generally does not require activation for nucleophilic attack.
Common Applications Synthesis of iodoarenes, iodohydrins, glycosylation.Bioconjugation, synthesis of complex heterocyclic systems.

Experimental Protocols

Protocol 1: Iodination of Anisole using N-Iodosuccinimide

This protocol details a typical electrophilic iodination of an activated aromatic compound.

Materials:

  • Anisole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

  • Trifluoroacetic acid (TFA) (catalytic amount)

Procedure:

  • To a solution of anisole (1.0 mmol) in acetonitrile (10 mL), add N-iodosuccinimide (1.1 mmol).

  • Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired iodinated anisole.

Protocol_1_Workflow Start Start Dissolve Dissolve Anisole and NIS in Acetonitrile Start->Dissolve Add_Catalyst Add Catalytic TFA Dissolve->Add_Catalyst Stir Stir at Room Temperature (Monitor by TLC) Add_Catalyst->Stir Quench Quench with Na₂S₂O₃ solution Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Product: Iodinated Anisole Purify->End

Caption: Workflow for the Iodination of Anisole with NIS.

Conclusion

The comparative study of this compound and N-iodosuccinimide reveals two reagents with distinct and complementary reactivities. NIS is a quintessential electrophilic iodinating agent, indispensable for the synthesis of a wide array of iodo-functionalized compounds. Its reactivity is well-understood and readily modulated by acidic catalysts.

Conversely, this compound is not a suitable candidate for general electrophilic bromination. Its utility lies in its ability to undergo nucleophilic substitution at the bromine-bearing carbon and to participate in cycloaddition reactions. This makes it a valuable tool in bioconjugation and the synthesis of complex heterocyclic structures.

For researchers and drug development professionals, the choice between these reagents is clear and dictated by the desired transformation. For electrophilic iodination, NIS is the reagent of choice. For applications requiring a maleimide scaffold for conjugation or further elaboration through nucleophilic substitution, this compound is a pertinent option. Understanding these fundamental differences in reactivity is paramount for the strategic design and successful execution of synthetic routes.

References

  • Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782–4785. [Link]

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid and BF3−H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Bergström, M., Suresh, G., Naidu, V. R., & Unelius, C. R. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234–3239. [Link]

  • US Patent US20190055195A1.
  • Halogen bond-induced electrophilic aromatic halogenations. (2020). RSC Advances, 10(34), 20113-20128. [Link]

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A Comparative Guide to the Analytical Characterization of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Substituted N-phenylmaleimides, such as 3-bromo-1-phenyl-1H-pyrrole-2,5-dione, are a class of compounds with significant potential, acting as versatile intermediates in organic synthesis and as covalent modifiers in chemical biology. Their reactivity and, consequently, their efficacy and safety, are intrinsically linked to their structure and purity. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of analytical methodologies for the comprehensive characterization of this compound.

We will explore the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (HPLC and GC-MS), providing not just procedural steps, but the scientific rationale behind the experimental choices. This guide will objectively compare the performance of these methods for this compound against its non-brominated parent compound, N-phenylmaleimide, and a dibrominated analog, 3,4-dibromo-1-phenyl-1H-pyrrole-2,5-dione, supported by representative experimental data.

The Analytical Imperative: Why Rigorous Characterization Matters

The introduction of a bromine atom to the N-phenylmaleimide scaffold dramatically alters its electronic properties and reactivity. This halogenation can influence Michael additions, Diels-Alder reactions, and other transformations central to its application. Therefore, unambiguous confirmation of its structure, including the position of the bromine atom, and the quantitative assessment of its purity are not mere formalities but critical, non-negotiable steps in the research and development pipeline. An incomplete or inaccurate characterization can lead to misleading biological data, failed syntheses, and ultimately, a compromised research outcome.

Core Analytical Techniques: A Multi-faceted Approach

A single analytical technique is rarely sufficient for the complete characterization of a novel compound. A synergistic approach, leveraging the strengths of multiple orthogonal methods, provides the highest degree of confidence in the identity, structure, and purity of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

For this compound, the key diagnostic signals in the ¹H NMR spectrum will be the singlet corresponding to the lone proton on the pyrrole-2,5-dione ring and the multiplets of the phenyl group. The chemical shift of the pyrrole proton will be influenced by the electron-withdrawing effect of the adjacent bromine atom and the carbonyl groups. In the ¹³C NMR spectrum, the carbons directly bonded to the bromine and the carbonyl groups will exhibit characteristic chemical shifts.

To illustrate, let's compare the expected ¹H and ¹³C NMR data for our three compounds of interest.

Table 1: Representative ¹H NMR Data (in CDCl₃, 400 MHz)

CompoundProtonExpected Chemical Shift (ppm)Multiplicity
N-PhenylmaleimideH-3, H-4~6.8s
Phenyl-H7.2 - 7.5m
This compound H-4 ~7.0 s
Phenyl-H 7.3 - 7.6 m
3,4-dibromo-1-phenyl-1H-pyrrole-2,5-dionePhenyl-H7.4 - 7.7m

Table 2: Representative ¹³C NMR Data (in CDCl₃, 100 MHz)

CompoundCarbonExpected Chemical Shift (ppm)
N-PhenylmaleimideC-3, C-4~134.5
C=O~169.5
Phenyl-C126-132
This compound C-3 ~125
C-4 ~137
C=O ~167, ~168
Phenyl-C 127-133
3,4-dibromo-1-phenyl-1H-pyrrole-2,5-dioneC-3, C-4~128
C=O~165
Phenyl-C128-134

Experimental Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For halogenated compounds like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool.

The presence of a single bromine atom will result in a characteristic M/M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by 2 m/z units. For the dibrominated analog, a more complex M/M+2/M+4 pattern with an approximate intensity ratio of 1:2:1 will be observed.

Table 3: Expected Mass Spectrometry Data

CompoundMolecular FormulaExact Mass (M)Key Isotopic Peaks (m/z) and Relative Intensities
N-PhenylmaleimideC₁₀H₇NO₂173.05173 (100%)
This compound C₁₀H₆BrNO₂ 250.96 251 (100%), 253 (~98%)
3,4-dibromo-1-phenyl-1H-pyrrole-2,5-dioneC₁₀H₅Br₂NO₂328.87329 (50%), 331 (100%), 333 (50%)

Experimental Protocol: GC-MS for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of relatively volatile and thermally stable compounds like N-phenylmaleimide and its derivatives.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injection: Use a split or splitless injection mode depending on the sample concentration.

    • Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation and elution of the analytes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

    • Scan Range: Set a mass range that encompasses the expected molecular ions and fragments (e.g., m/z 50-400).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted peak. Compare the obtained mass spectrum with theoretical isotopic patterns and fragmentation pathways.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is the premier technique for assessing the purity of a compound and for separating it from starting materials, by-products, and other impurities. Its high resolution and sensitivity make it ideal for quantitative analysis.

A reverse-phase HPLC method is generally a good starting point for N-phenylmaleimide derivatives. The choice of column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water), and gradient elution profile are critical for achieving optimal separation. The bromine atom in this compound will increase its hydrophobicity compared to N-phenylmaleimide, leading to a longer retention time under reverse-phase conditions.

Table 4: Representative HPLC Performance Comparison

CompoundExpected Retention Time (min) on a C18 columnKey Advantages of HPLC
N-PhenylmaleimideShorter- High resolution for separating closely related impurities.- Excellent quantitative accuracy and precision.
This compound Intermediate - Amenable to a wide range of compounds.- Non-destructive, allowing for fraction collection.
3,4-dibromo-1-phenyl-1H-pyrrole-2,5-dioneLonger- Well-established and robust methodology.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid to improve peak shape. For example, start with 30% B and ramp to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor the absorbance at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity of the sample can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualizing the Analytical Workflow

A systematic approach is key to the successful characterization of a novel compound. The following diagram illustrates the logical flow of the analytical process.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Molecular Weight Verification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Purity Determination Structure Structure Elucidation NMR->Structure MS->Structure Purity Purity Calculation HPLC->Purity Report Comprehensive Report Structure->Report Purity->Report

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of a novel chemical entity.

Comparative Analysis: Making Informed Decisions

The choice of analytical method, or combination of methods, will depend on the specific goals of the analysis.

  • For unambiguous structural confirmation, NMR is indispensable. The detailed information it provides about the connectivity of atoms is unmatched by other techniques.

  • For rapid confirmation of molecular weight and the presence of bromine, MS is the go-to method. The characteristic isotopic pattern is a definitive indicator.

  • For the quantitative assessment of purity, HPLC is the industry standard. Its high resolving power and reproducibility make it ideal for this purpose.

  • GC-MS offers a combined separation and identification capability , which is highly efficient for volatile and thermally stable compounds.

By employing a multi-technique approach, researchers can build a comprehensive and robust data package that provides a high degree of confidence in the identity, structure, and purity of this compound and its derivatives. This rigorous analytical diligence is the bedrock of reproducible and reliable scientific discovery.

References

  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • PubChem. (n.d.). N-Phenylmaleimide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dibromo-1-phenyl-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). John Wiley & Sons.
  • Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide (2nd ed.). Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Royal Society of Chemistry. (2017). Supplementary Information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Karabacak, M., et al. (2008). 3,4-Dibromo-N-methymaleimide: A Combined experimental and theoretical study. Journal of Molecular Structure, 892(1-3), 365-371.
  • Relles, H. M., & Schluenz, R. W. (1972). Preparation and mass spectral rearrangements of N-aryl-3-aryloxy-4-chloromaleimides and N-aryl-3,4-bis(aryloxy)maleimides. The Journal of Organic Chemistry, 37(21), 3418-3422.

A Senior Application Scientist's Guide to Palladium Catalysis for 3-Bromo-1-phenyl-1H-pyrrole-2,5-dione Couplings

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. The N-phenyl bromomaleimide core, specifically 3-bromo-1-phenyl-1H-pyrrole-2,5-dione, represents a versatile building block. Its electron-deficient nature, a consequence of the two carbonyl groups, presents unique challenges and opportunities in carbon-carbon bond formation. This guide provides an in-depth comparison of palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira couplings of this substrate, offering experimental insights and actionable protocols for researchers in the field.

Introduction: The Significance of N-Phenyl Bromomaleimide Functionalization

This compound is a key intermediate in the synthesis of a variety of bioactive molecules and functional materials. The bromine atom at the C3 position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, vinyl, and alkynyl moieties. These transformations are pivotal in constructing complex molecular architectures with tailored electronic and steric properties. The choice of the palladium catalyst and reaction conditions is paramount to achieving high yields and selectivities in these coupling reactions.

This guide will delve into the comparative efficacy of various palladium catalytic systems for the three major classes of cross-coupling reactions, providing a framework for rational catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[1] For an electron-deficient substrate like this compound, the choice of a suitable palladium catalyst and base is critical to facilitate the transmetalation step and prevent unwanted side reactions.

Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling

While a direct head-to-head comparison for this specific substrate is not extensively documented, data from analogous electron-deficient heterocyclic systems and general principles of Suzuki couplings provide a strong basis for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90HighA classic, often effective choice for a wide range of substrates.[2]
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane100HighThe dppf ligand often enhances catalytic activity and stability.[3]
Pd(OAc)₂ + SPhosSPhosK₃PO₄Toluene100Very HighBuchwald ligands like SPhos are excellent for challenging couplings.
Pd/CNoneNa₂CO₃Ethanol/H₂O80ModerateHeterogeneous catalyst, offers ease of separation but may show lower activity.[4]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common starting point due to its commercial availability and broad applicability.[2] For more challenging couplings, catalysts with more sophisticated ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are employed to enhance catalyst stability and promote oxidative addition.[3]

  • Ligand: The choice of ligand is crucial in tuning the electronic and steric properties of the palladium center. Triphenylphosphine (PPh₃) is a standard, while bulky, electron-rich phosphines like SPhos can accelerate the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome, with milder bases like carbonates often being sufficient.

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is typically used to dissolve both the organic substrate and the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Combine this compound, boronic acid, base, and solvent in a flask. B Degas the mixture (e.g., with argon or nitrogen). A->B C Add the palladium catalyst. B->C D Heat the reaction mixture to the desired temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and perform an aqueous workup. E->F G Extract the product with an organic solvent. F->G H Purify by column chromatography. G->H

Figure 1. A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (4:1 v/v) to the flask.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Reaction: Vinylation of the Maleimide Core

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[5] For this compound, this reaction allows for the introduction of vinyl groups, leading to the synthesis of conjugated systems.

Comparative Analysis of Palladium Catalysts for Heck Reaction

The efficiency of the Heck reaction is highly dependent on the catalyst, base, and solvent system. Phosphine-free catalysts have gained traction due to their stability and high activity.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Observations
Pd(OAc)₂PPh₃Et₃NDMF100GoodA standard and effective catalyst system for many Heck reactions.[6]
PdCl₂(PPh₃)₂PPh₃NaOAcDMA120ModerateOften requires higher temperatures for bromides.
Herrmann's CatalystNoneK₂CO₃NMP110HighA highly active phosphine-free palladacycle.
Pd/CNoneNaHCO₃Acetonitrile80VariableCan be effective, but may suffer from leaching and lower activity.[4]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[7] Palladacycles, such as Herrmann's catalyst, are often more stable and active, especially for less reactive bromides.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) is used to neutralize the hydrogen halide formed during the reaction.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.

Experimental Workflow: Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Combine this compound, alkene, base, and solvent. B Degas the mixture. A->B C Add the palladium catalyst. B->C D Heat to the required temperature. C->D E Monitor by TLC or GC-MS. D->E F Cool and perform aqueous workup. E->F G Extract with an organic solvent. F->G H Purify by chromatography. G->H Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Combine this compound, alkyne, base, and solvent. B Degas the mixture thoroughly. A->B C Add the palladium catalyst and copper(I) iodide. B->C D Stir at room temperature or with gentle heating. C->D E Monitor reaction completion by TLC. D->E F Filter off any solids and perform an aqueous workup. E->F G Extract the product with an organic solvent. F->G H Purify by column chromatography. G->H Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck) PdII->Transmetal R'-M Intermediate R-Pd(II)-R' Ln Transmetal->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Sources

A Comparative Guide to the Biological Screening of a 3-Bromo-1-phenyl-1H-pyrrole-2,5-dione Derived Compound Library

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparative analysis of the biological screening of a focused compound library synthesized from the versatile starting scaffold, 3-bromo-1-phenyl-1H-pyrrole-2,5-dione. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, outlines self-validating systems for data integrity, and compares the performance of the maleimide scaffold against relevant alternatives, supported by experimental data and authoritative citations.

Introduction: The Rationale for Screening Pyrrole-2,5-dione Derivatives

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a privileged structure in medicinal chemistry.[1] Its prominence stems from its role as a reactive electrophile, capable of forming stable covalent bonds with nucleophilic residues, such as cysteine, on target proteins. This ability to act as a "warhead" makes it a cornerstone for designing targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.[2]

The specific starting material, this compound, offers a strategic advantage. The bromine atom at the 3-position serves as a versatile chemical handle, allowing for the introduction of diverse substituents through various cross-coupling reactions. This facilitates the rapid generation of a library of analogues, each with unique steric and electronic properties, enabling a thorough exploration of the structure-activity relationship (SAR).[3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide will focus on a hypothetical anticancer screening campaign to illustrate the workflow, from synthesis to lead identification and comparison.

Section 1: Library Synthesis and Primary Screening Workflow

The journey from a starting scaffold to a biological "hit" is a systematic process. The initial phase involves the synthesis of a diverse library of compounds followed by a high-throughput primary screen to identify molecules that exhibit the desired biological activity.

General Synthesis of N-Aryl-3-substituted-pyrrole-2,5-diones

The synthesis of our hypothetical library begins with the core scaffold, this compound. The bromine atom is then displaced by various nucleophiles (e.g., anilines, thiols, etc.) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to generate a library of compounds with diverse R-groups.

Experimental Protocol: Synthesis of a Representative Compound (Library Member A-1)

  • To a solution of this compound (1.0 eq) in anhydrous dioxane (20 mL) is added 4-methoxyaniline (1.2 eq) and triethylamine (2.0 eq).

  • The reaction mixture is degassed with argon for 15 minutes.

  • Palladium(II) acetate (0.05 eq) and Xantphos (0.1 eq) are added, and the mixture is heated to 100 °C for 12 hours under an argon atmosphere.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, filtered through celite, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the desired N-aryl substituted pyrrole-2,5-dione.

Workflow for Library Synthesis and Primary Screening

The overall process can be visualized as a linear progression from chemical synthesis to the identification of initial hits. This workflow is designed for efficiency and scalability, allowing for the assessment of hundreds to thousands of compounds.

G cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Biological Screening Scaffold This compound Reaction Parallel Synthesis (e.g., Pd-catalyzed cross-coupling) Scaffold->Reaction Reagents Diverse Nucleophiles (Anilines, Thiols, etc.) Reagents->Reaction Library Compound Library (A-1, A-2, ... A-n) Reaction->Library HTS Primary High-Throughput Screen (e.g., MTT Assay) Library->HTS Hits Initial 'Hits' (Compounds showing >50% inhibition) HTS->Hits

Caption: Workflow from library synthesis to primary hit identification.

Section 2: Comparative Analysis of Anticancer Activity

Following the primary screen, "hit" compounds are subjected to more rigorous testing to quantify their potency and assess their selectivity. In this section, we will compare the anti-proliferative activity of a selection of our hypothetical library members against a human cancer cell line.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5] Metabolically active cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[5]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed human cervical cancer (HeLa) cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the library compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin). Incubate for 72 hours.[7]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[5][7]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4][6] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound using non-linear regression analysis.

Comparative Performance of Library Compounds

The IC50 values obtained from the MTT assay allow for a quantitative comparison of the cytotoxic potency of the synthesized compounds. This data is crucial for establishing a Structure-Activity Relationship (SAR).

Compound IDR-Group (at C3-position)IC50 (µM) against HeLa Cells
A-1 4-Methoxyphenylamino15.8
A-2 4-Chlorophenylamino8.2
A-3 4-Nitrophenylamino5.1
A-4 Phenylamino22.5
A-5 4-Methylphenylamino18.9
Cisplatin (Positive Control)14.1[8]

Analysis of Results: The data reveals a clear SAR. The introduction of electron-withdrawing groups on the N-phenyl ring enhances cytotoxic activity, with the nitro-substituted compound A-3 being the most potent. Conversely, electron-donating groups, such as methoxy (A-1 ) and methyl (A-5 ), decrease potency compared to the unsubstituted analog A-4 . This suggests that the electronic properties of the R-group significantly influence the compound's biological activity. The halogenated compound A-2 also shows good potency, a common feature in many anticancer agents.[8]

Section 3: Mechanism of Action and Comparison with Alternatives

Identifying a potent compound is only the first step. Understanding its mechanism of action is critical for further development. Given the known role of pyrrole derivatives as kinase inhibitors, we hypothesize that our lead compounds may be targeting a key signaling pathway involved in cell proliferation, such as the PI3K/Akt pathway.[1]

The PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][9][10] Inhibiting key kinases in this pathway, such as Akt, is a validated strategy for cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Compound A-3 (Hypothesized) Inhibitor->Akt

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Comparison with Alternative Scaffolds: Maleimide vs. Acrylamide

The maleimide scaffold of our library is a classic electrophile for covalent inhibitors. However, other "warheads" are also commonly employed in drug design, with the acrylamide group being one of the most prominent alternatives.[11]

FeatureMaleimide ScaffoldAcrylamide Scaffold
Reactivity Generally more reactive due to the strained ring system.Reactivity is tunable by substitution but typically less reactive than maleimides.[12]
Reaction Mechanism Primarily undergoes Michael addition with cysteine residues.Also undergoes Michael addition with cysteine.
Selectivity Higher reactivity can sometimes lead to off-target effects if not properly optimized.Generally considered to have a better balance of reactivity and selectivity.[11]
Clinical Precedent Present in several approved drugs and clinical candidates.A very common warhead in FDA-approved covalent inhibitors (e.g., Osimertinib, Ibrutinib).[13]

Expert Insight: The choice between a maleimide and an acrylamide scaffold is a critical decision in covalent inhibitor design. While the higher intrinsic reactivity of maleimides can be advantageous for achieving high potency, it also carries a greater risk of non-specific binding and potential toxicity.[12] The tunability of the acrylamide scaffold often provides a wider therapeutic window.[11] The optimal choice is target-dependent and requires careful balancing of potency, selectivity, and safety profiles through iterative chemical synthesis and biological testing.

Conclusion

This guide has outlined a comprehensive and comparative framework for the biological screening of a compound library derived from this compound. By systematically synthesizing a diverse set of analogues, employing robust cell-based assays for quantitative comparison, and considering the underlying mechanism of action, it is possible to identify promising lead compounds for further development. The structure-activity relationship established for our hypothetical library highlights the importance of electronic modifications in tuning biological activity. Furthermore, a comparative analysis against alternative scaffolds like acrylamides provides essential context for medicinal chemists in the rational design of next-generation covalent inhibitors. The principles and protocols detailed herein serve as a foundational template for researchers embarking on similar drug discovery campaigns.

References

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PMC. Available at: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Available at: [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. Available at: [Link]

  • Structure-activity relationship of dual inhibitors containing maleimide and imidazole motifs against glutaminyl cyclase and glycogen synthase kinase-3β. PubMed. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]

  • Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides. ResearchGate. Available at: [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. Available at: [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link]

  • Discovery of pyrrolopyrimidine inhibitors of Akt. PubMed. Available at: [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. Available at: [Link]

  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. MDPI. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Novartis OAK. Available at: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]

  • Recent Advancements in Pyrrole Synthesis. PMC. Available at: [Link]

  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Bhat. Available at: [Link]

  • Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. PMC. Available at: [Link]

  • MTT Cell Assay Protocol. txch.org. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. Available at: [Link]

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. PubMed. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-Phenylbromomaleimide Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-phenylbromomaleimide analogs, a class of compounds demonstrating significant potential in the development of novel anticancer therapeutics. By understanding how subtle molecular modifications influence their biological activity, researchers can rationally design more potent and selective drug candidates. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction: The Therapeutic Promise of N-Phenylbromomaleimides

The maleimide scaffold is a recurring motif in biologically active compounds, known for its reactivity as a Michael acceptor, often targeting cysteine residues in proteins.[1] The N-phenylbromomaleimide core, in particular, has emerged as a promising pharmacophore for the development of enzyme inhibitors and cytotoxic agents. These compounds have demonstrated activity against a variety of cancer cell lines, with their mechanism of action often linked to the inhibition of protein kinases and the induction of apoptosis (programmed cell death).[2][3]

The core structure consists of a central maleimide ring, a bromine substituent on the maleimide ring, and a phenyl group attached to the nitrogen atom. The bromine atom enhances the electrophilicity of the maleimide double bond, making it more reactive towards nucleophilic residues in target proteins. The N-phenyl group provides a versatile platform for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

Deciphering the Structure-Activity Relationship (SAR)

The potency and selectivity of N-phenylbromomaleimide analogs are profoundly influenced by the nature and position of substituents on the N-phenyl ring. Understanding these relationships is critical for optimizing lead compounds.

Impact of Phenyl Ring Substitution on Cytotoxicity

Systematic studies have revealed key trends in how substituents on the N-phenyl ring modulate the anticancer activity of these analogs. The electronic and steric properties of these substituents play a crucial role in their interaction with biological targets.

Table 1: Comparative Cytotoxicity (IC50) of N-Phenylbromomaleimide Analogs against Various Cancer Cell Lines

Compound IDN-Phenyl SubstituentCancer Cell LineIC50 (µM)Reference
1a UnsubstitutedA549 (Lung)14.65[4]
1b 4-Bromo-2-hydroxyMDA-MB-231 (Breast)8.79[4]
1c 2-Chloro-6-fluoroRD (Rhabdomyosarcoma)14.65[4]
1d Benzo[d][5][6]dioxol-5-ylMDA-MB-231 (Breast)10.62[4]
2a 4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylideneA549 (Lung)Potent Activity[7]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.[8]

Key SAR Insights:

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups, such as halogens (e.g., bromo, chloro, fluoro), on the phenyl ring can enhance cytotoxic activity.[6][7] This is likely due to an increase in the electrophilicity of the maleimide core, promoting covalent bond formation with target proteins. Conversely, the effect of electron-donating groups can vary depending on their position and the specific biological target.

  • Steric Hindrance: The size and position of substituents can influence how the molecule fits into the binding pocket of its target enzyme. Bulky groups in certain positions may sterically hinder this interaction, reducing activity, while in other cases, they may enhance binding by occupying specific hydrophobic pockets.

  • Hydrophobicity and Lipophilicity: The overall lipophilicity of the molecule, influenced by the phenyl substituents, affects its ability to cross cell membranes and reach its intracellular target. A careful balance of hydrophilic and lipophilic properties is essential for optimal bioavailability and efficacy.

Mechanism of Action: Inducing Cancer Cell Demise

N-phenylbromomaleimide analogs exert their anticancer effects primarily through two interconnected mechanisms: enzyme inhibition and the subsequent induction of apoptosis.

Enzyme Inhibition: Targeting Key Cellular Pathways

A primary mode of action for these compounds is the irreversible inhibition of protein kinases.[5][9] Kinases are crucial regulators of numerous cellular processes, including cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.[10] The electrophilic maleimide moiety of the N-phenylbromomaleimide analogs can form a covalent bond with a cysteine residue within the ATP-binding site of certain kinases, leading to their irreversible inactivation.

Enzyme_Inhibition Analog N-Phenylbromomaleimide Analog Kinase Protein Kinase (Active Site with Cysteine) Analog->Kinase Covalent Bonding Downstream Downstream Signaling (Cell Proliferation, Survival) Kinase->Downstream Phosphorylation Inactive_Kinase Inactive Kinase (Covalently Modified) Block X Inactive_Kinase->Block

Induction of Apoptosis: The Programmed Cell Death Pathway

By inhibiting key survival kinases, N-phenylbromomaleimide analogs trigger the intrinsic pathway of apoptosis.[3][11] This programmed cell death is a critical mechanism for eliminating damaged or cancerous cells.

The inhibition of pro-survival signaling pathways leads to a cascade of events within the cell, including the release of cytochrome c from the mitochondria.[3] This, in turn, activates a family of proteases called caspases, which are the executioners of apoptosis.[12] Activated caspases dismantle the cell by degrading key cellular components, ultimately leading to its demise.[13]

Apoptosis_Pathway cluster_0 Cellular Response cluster_1 Apoptotic Cascade Analog N-Phenylbromomaleimide Analog Kinase_Inhibition Kinase Inhibition Analog->Kinase_Inhibition Mitochondria Mitochondrial Stress Kinase_Inhibition->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Experimental Protocols: A Guide to Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of N-phenylbromomaleimide analogs.

General Synthesis of N-Phenylbromomaleimide Analogs

This two-step procedure is a common method for the synthesis of N-phenylmaleimides, which can be adapted for brominated analogs.[14]

Synthesis_Workflow Start Bromomaleic Anhydride + Substituted Aniline Step1 Step 1: Amic Acid Formation (e.g., in Acetic Acid) Start->Step1 Intermediate N-Phenylbromomaleamic Acid Step1->Intermediate Step2 Step 2: Cyclization/Dehydration (e.g., with Acetic Anhydride and Sodium Acetate) Intermediate->Step2 Product N-Phenylbromomaleimide Analog Step2->Product

Step 1: Formation of the N-Phenylbromomaleamic Acid Intermediate

  • Dissolve bromomaleic anhydride in a suitable solvent, such as glacial acetic acid.

  • Add the desired substituted aniline to the solution.

  • Stir the reaction mixture at room temperature for a designated period (e.g., 2-4 hours) to allow for the formation of the amic acid intermediate.

  • The product can often be isolated by precipitation upon addition of water, followed by filtration and drying.

Step 2: Cyclization to the N-Phenylbromomaleimide

  • Suspend the N-phenylbromomaleamic acid in acetic anhydride.

  • Add a catalyst, such as anhydrous sodium acetate.

  • Heat the mixture (e.g., to 80-100 °C) for a set time (e.g., 1-2 hours) to effect cyclization and dehydration.

  • After cooling, pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15]

Materials:

  • Cancer cell lines of interest (e.g., A549, MDA-MB-231)

  • Complete cell culture medium

  • N-phenylbromomaleimide analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the N-phenylbromomaleimide analogs (typically ranging from nanomolar to micromolar concentrations). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity and inhibition, including luminescence-based assays that quantify ATP consumption.[5]

Materials:

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • N-phenylbromomaleimide analogs

  • Kinase assay buffer

  • Luminescence-based ADP detection reagent (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In the wells of a microplate, add the kinase, the test compound (N-phenylbromomaleimide analog) at various concentrations, and the kinase assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.[16]

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.[5]

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The N-phenylbromomaleimide scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The structure-activity relationships discussed in this guide highlight the importance of systematic chemical modification of the N-phenyl ring to optimize cytotoxic potency. The primary mechanism of action, involving irreversible kinase inhibition and subsequent induction of apoptosis, provides a solid rationale for their continued investigation.

Future research in this area should focus on:

  • Expanding the diversity of substituents on the phenyl ring to further probe the SAR and identify analogs with improved potency and selectivity.

  • Identifying the specific kinase targets of the most potent analogs to better understand their mechanism of action and potential for targeted therapy.

  • Evaluating the in vivo efficacy and safety of lead compounds in preclinical animal models of cancer.

By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the N-phenylbromomaleimide class of compounds holds the potential to yield novel and effective treatments for cancer.

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A Senior Application Scientist's Guide to Cytotoxicity Assessment of Novel 3-bromo-1-phenyl-1H-pyrrole-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Toxicological Hurdles of N-Phenylmaleimides

The N-phenylmaleimide scaffold, the core structure of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione and its derivatives, represents a class of compounds with significant interest in medicinal chemistry. The imide ring imparts a hydrophobic character, and the overall structure has been associated with promising antitumor activities across a range of human cancer cell lines, including melanoma, lung carcinoma, and leukemia.[1] Studies suggest these compounds can exert their effects through various mechanisms, including the inhibition of fatty acid synthase (FASN) and interference with cellular energetic metabolism, potentially involving mitochondrial pathways.[1][2]

However, therapeutic potential is intrinsically linked to cytotoxic profile. A promising lead compound must not only eliminate cancer cells effectively but also exhibit a favorable therapeutic window, minimizing damage to healthy tissues. Therefore, a rigorous, multi-faceted approach to cytotoxicity assessment is not merely a screening step but a foundational component of the drug discovery process. This guide provides a comparative framework for designing and executing a self-validating cytotoxicity assessment strategy tailored for novel N-phenylmaleimide derivatives, moving beyond simple viability readouts to generate robust, interpretable, and publication-ready data.

The Foundational Choice: A Comparative Analysis of Core Cytotoxicity Assays

The selection of a cytotoxicity assay is a critical decision that dictates the nature and reliability of the data obtained. No single assay is universally superior; the optimal choice depends on the specific scientific question, the compound's characteristics, and an understanding of each method's underlying biological principle. Cytotoxicity assays play a pivotal role in the initial stages of drug discovery for anticancer therapies.[3] We will compare three primary assays that provide complementary information: a metabolic activity assay (MTT), a membrane integrity assay (LDH), and a mechanistic assay for apoptosis (Caspase-Glo®).

Assay Principle Endpoint Measured Advantages Limitations & Considerations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in living cells.[4][5]Cell viability and metabolic activity.- Well-established, cost-effective.- High-throughput compatible.- Sensitive for proliferation and viability studies.[6]- Indirect measure of viability; reflects metabolic state.- High risk of interference from compounds affecting mitochondrial function or redox potential.[7]- Requires a solubilization step for the formazan crystals.[4]
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of plasma membrane integrity.Cell death (cytolysis, necrosis).[8]- Directly measures cell death.- Complements metabolic assays by confirming membrane damage.- Non-destructive to remaining cells (supernatant is used).[9]- Less sensitive for early apoptotic events where the membrane is still intact.- Signal can be influenced by serum LDH in the culture medium.- Measures an event (lysis) rather than a population state.
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspases-3 and -7, key effector enzymes in the apoptotic pathway.[10] The substrate contains the DEVD sequence, which is cleaved by active caspases to release a substrate for luciferase.Apoptosis (programmed cell death).- Highly sensitive (luminescence).- Directly measures a key mechanistic event in apoptosis.- Simple "add-mix-measure" protocol.- Low interference from compound color or fluorescence.- Specific to apoptosis; will not detect non-apoptotic cell death (e.g., necrosis).- Caspase activation is transient; timing of the assay is critical.[11]- More expensive than colorimetric assays.

Strategic Experimental Design: Ensuring Self-Validating & Trustworthy Data

The integrity of any cytotoxicity study hinges on its design. A robust protocol is a self-validating system that incorporates multiple controls and logical checks to eliminate ambiguity and ensure the data reflects the true biological activity of the test compound. This workflow is grounded in the principles outlined in international standards such as ISO 10993-5 for the biological evaluation of medical devices, which provides a strong framework for in vitro cytotoxicity testing.[12][13]

Core Workflow for Cytotoxicity Assessment

The following diagram illustrates a comprehensive workflow for assessing novel N-phenylmaleimide derivatives, from initial screening to mechanistic investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Follow-up (for active compounds) Compound Novel N-Phenylmaleimide Derivatives Cell_Culture Seed Cancer Cell Panel (e.g., A549, MCF-7, PC-3) + Normal Cell Line (e.g., HDF) Compound->Cell_Culture Dose_Response Treat with Serial Dilutions (e.g., 0.1 to 100 µM) Cell_Culture->Dose_Response Incubate Incubate for 24-72 hours Dose_Response->Incubate MTT_Assay Perform MTT Assay (Metabolic Activity) Incubate->MTT_Assay LDH_Assay Perform LDH Assay (Membrane Integrity) Incubate->LDH_Assay IC50 Calculate IC50 & Selectivity Index MTT_Assay->IC50 LDH_Assay->IC50 Apoptosis_Assay Perform Caspase-Glo® 3/7 Assay IC50->Apoptosis_Assay Hit Compound Data_Analysis Correlate Metabolic, Lysis, and Apoptosis Data Apoptosis_Assay->Data_Analysis Conclusion Determine Mode of Action: Cytotoxic vs. Cytostatic Apoptotic vs. Necrotic Data_Analysis->Conclusion

Caption: A logical workflow for the cytotoxicity assessment of novel compounds.

Causality Behind Experimental Choices
  • Cell Line Selection: The choice of cell lines is paramount. A panel of cancer cell lines from different tissue origins (e.g., lung A549, breast MCF-7, prostate PC-3) provides insight into the breadth of activity.[14] Crucially, including a non-malignant cell line (e.g., human dermal fibroblasts) allows for the calculation of a Selectivity Index (SI) . The SI (IC50 in normal cells / IC50 in cancer cells) is a critical indicator of the compound's therapeutic window. A high SI is a desirable trait for a potential anticancer drug.[15]

  • Controls are Non-Negotiable:

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This ensures that the observed cytotoxicity is not an artifact of the solvent.

    • Negative Control: Untreated cells, representing 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Cisplatin). This validates that the assay system is responsive and capable of detecting cytotoxicity.[14]

    • Compound Interference Control: A cell-free well containing the test compound and the assay reagent. This is especially important for MTT, as some compounds can directly reduce the tetrazolium salt, leading to a false signal of viability.[7]

  • Dose-Response and IC50 Determination: Compounds should be tested across a wide range of concentrations (e.g., 7-10 points on a logarithmic scale). This allows for the generation of a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 is the standard metric for quantifying a compound's potency.

Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the assays discussed. Adherence to these steps, particularly regarding controls and replicates, is essential for generating reproducible data.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle and positive control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[4][17]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) as an indicator of cell lysis.[18]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to set up additional control wells for this assay:

    • Spontaneous LDH Release: Vehicle control wells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the experiment.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains the substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction produces a colored formazan product.[18]

  • Stop Reaction (if required): Add a stop solution if indicated by the kit manufacturer.

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, then calculate the percentage cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100).

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol provides a sensitive, luminescent readout of apoptosis induction.

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Follow steps 1 and 2 from the MTT protocol. A positive control for apoptosis (e.g., Staurosporine) is essential.

  • Incubation: Incubate for the desired time. The timing is critical as caspase activation is a dynamic process. A time-course experiment (e.g., 6, 12, 24 hours) is recommended for initial characterization.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

  • Luminescence Reading: Read the luminescence using a microplate reader.

  • Data Analysis: Express the results as fold-change in luminescence relative to the vehicle control.

Navigating the Path to Mechanism: A Decision Framework

Choosing the right assay at the right time is key to an efficient research strategy. A hierarchical approach prevents unnecessary expenditure on complex mechanistic assays for inactive compounds.

G Start Is the compound cytotoxic in primary screen (MTT/LDH)? No No Start->No IC50 > Threshold Yes Yes Start->Yes IC50 < Threshold Question2 Is the goal to confirm cell death mechanism? Yes->Question2 Question3 Is apoptosis suspected? Question2->Question3 Yes Assay_Caspase Perform Caspase-Glo® 3/7 Assay Question3->Assay_Caspase Yes Assay_Other Consider Necrosis/Other Assays (e.g., Annexin V/PI staining) Question3->Assay_Other No / Unsure

Caption: A decision tree for selecting appropriate follow-up cytotoxicity assays.

Interpreting Complex Data: Building a Coherent Narrative

The power of this multi-assay approach lies in the synthesis of its results. Consider these scenarios:

  • Scenario A: High MTT signal reduction, High LDH release, High Caspase-3/7 activity. This is a clear result. The compound reduces metabolic activity, compromises membrane integrity, and does so by inducing apoptosis. This is a strong profile for an anticancer agent.

  • Scenario B: High MTT signal reduction, Low LDH release. This suggests the compound is cytostatic (inhibits proliferation) or affects mitochondrial metabolism without causing immediate cell lysis.[19] Further investigation into cell cycle arrest would be warranted. This is a critical distinction, as N-phenylmaleimides are known to interfere with cellular energy metabolism.[1]

  • Scenario C: Low MTT signal reduction, High LDH release. This could indicate a rapid, necrotic form of cell death that does not rely on metabolic shutdown or apoptosis. It might also point to an artifact where the compound interferes with the MTT assay, giving a false negative result, which is why the LDH assay is an essential cross-validation step.

Conclusion

The assessment of novel this compound derivatives requires a thoughtful, evidence-based strategy that moves beyond a single data point. By integrating a metabolic assay (MTT) for initial screening with a membrane integrity assay (LDH) for validation and a mechanistic assay (Caspase-Glo®) for elucidation, researchers can build a comprehensive and trustworthy cytotoxic profile. This multi-pronged approach mitigates the risk of assay-specific artifacts, provides deeper insight into the compound's mechanism of action, and ultimately accelerates the journey from a novel compound to a viable therapeutic candidate.

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  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Gîrbea, G. A., Saramet, G., Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(15), 5006. [Link]

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]

  • Technology Networks. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved January 22, 2026, from [Link]

  • Gîrbea, G. A., Vlase, L., Bîcu, E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6439. [Link]

  • Chaudhry, G. E., Akram, M., Yunus, M. F., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Lavrik, I. N. (2010). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. Methods in enzymology, 474, 25-45. [Link]

  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved January 22, 2026, from [Link]

  • International Organization for Standardization. (2009). I.S. EN ISO 10993-5:2009 Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity. [Link]

  • Mohammadi-Farani, A., Hosseinzadeh, L., Barazesh, P., Ahmadi, F., & Aliabadi, A. (2018). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives as Caspase Enzymes Activators. Der Pharma Chemica, 10(1), 123-129. [Link]

Sources

A Comparative Guide to HPLC and NMR Analysis for Purity Determination of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. N-substituted maleimides, such as 3-bromo-1-phenyl-1H-pyrrole-2,5-dione, are pivotal intermediates, widely employed as cysteine-selective bioconjugation reagents and as building blocks for functional polymers.[1] The purity of these reagents directly impacts the efficacy, safety, and reproducibility of downstream applications. Consequently, the selection of an appropriate analytical methodology for purity assessment is not merely a procedural step but a critical decision that underpins the integrity of the research.

This guide provides an in-depth comparison of two instrumental pillars of chemical analysis—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the quantitative purity determination of this compound and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most suitable technique for your specific analytical challenge.

The Analytical Imperative: Why Purity Matters

Impurities in a drug substance or key intermediate can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[2] According to the International Council for Harmonisation (ICH) guidelines, impurities present at levels of 0.1% or higher must be reported and, depending on the threshold, identified and qualified.[2][3][4] For a molecule like this compound, potential impurities could include unreacted N-phenylmaleimide, starting materials such as aniline or bromomaleic anhydride, or over-brominated species. Each of these could interfere with subsequent reactions or introduce undesirable toxicological profiles.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique that is the preferred method for purity determination in many quality control laboratories due to its high resolution, sensitivity, and robustness.[5][6] The fundamental principle involves the differential partitioning of the analyte and its impurities between a stationary phase (packed in a column) and a liquid mobile phase, leading to their separation.

Causality in HPLC Method Design

For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses both non-polar (phenyl ring) and polar (dione) characteristics, making it well-suited for separation on a non-polar stationary phase, such as octadecylsilane (C18).

  • Stationary Phase Selection : A C18 column is chosen for its versatility and proven ability to resolve a wide range of moderately polar to non-polar compounds. Its hydrophobic nature will interact with the phenyl ring and the carbon backbone of the pyrrole-2,5-dione core.

  • Mobile Phase Composition : A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic to aqueous phase is optimized to achieve adequate retention and separation. A gradient elution, where the proportion of the organic solvent is increased over time, is highly recommended. This is because potential impurities can have significantly different polarities; for instance, aniline (a potential starting material) is more polar than the product, while an unreacted N-phenylmaleimide would be less polar than the brominated derivative. An isocratic method might fail to elute highly retained impurities in a reasonable time or provide sufficient resolution for early-eluting ones.

  • Detector Selection : The conjugated system encompassing the phenyl ring and the maleimide core makes the molecule an excellent chromophore. Therefore, a UV-Vis detector is the most straightforward and effective choice. The detection wavelength should be set at or near the absorption maximum (λmax) to ensure high sensitivity.

Experimental Protocol: RP-HPLC Purity Assay

This protocol outlines a validated method for determining the purity of this compound.[6][7][8]

  • Instrumentation and Materials :

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid (optional, for pH control and peak shape improvement).

    • Reference standard of this compound (purity >99.5%).

    • Sample of this compound for analysis.

  • Chromatographic Conditions :

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution :

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm.

  • Sample Preparation :

    • Standard Solution : Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This gives a concentration of approximately 0.1 mg/mL.

    • Sample Solution : Prepare the sample to be tested in the same manner and at the same nominal concentration as the standard solution.

  • Data Analysis :

    • Inject the diluent (blank), followed by replicate injections of the standard solution to establish system suitability (checking for consistent retention times, peak areas, and tailing factors).

    • Inject the sample solution.

    • The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative NMR (qNMR): The Absolute Purity Standard

While HPLC excels at separation, its standard area percent calculation assumes that all impurities have the same response factor at the chosen wavelength as the main compound, which is rarely true. Quantitative NMR (qNMR) offers a powerful alternative that circumvents this issue.[9] It is a primary ratio method of measurement, providing a direct and absolute determination of purity without the need for a specific reference standard of the analyte itself.[10][11][12]

Causality in qNMR Experiment Design

The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity, one can calculate the absolute purity of the analyte.[14]

  • Internal Standard Selection : The choice of an internal standard is critical. It must:

    • Be of high, certified purity.

    • Be stable and non-reactive with the analyte or solvent.

    • Possess signals that are sharp and do not overlap with any signals from the analyte or residual solvent.

    • Be accurately weighable. For this compound, suitable internal standards include maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 . Maleic acid provides a sharp singlet for its vinylic protons around 6.3 ppm, which is typically well-separated from the aromatic signals of the analyte.

  • Solvent Selection : A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high solubilizing power for a wide range of organic compounds.[12]

  • Acquisition Parameters : To ensure accurate quantification, NMR acquisition parameters must be carefully controlled. A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, is essential to ensure complete relaxation of the nuclei between scans. A 90° pulse angle should also be accurately calibrated.

Experimental Protocol: qNMR Purity Assay

This protocol details the steps for determining the absolute purity of this compound via ¹H qNMR.[13][14]

  • Instrumentation and Materials :

    • NMR spectrometer (400 MHz or higher is recommended).

    • High-precision analytical balance.

    • Certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%).

    • Deuterated solvent (e.g., DMSO-d6).

    • High-quality NMR tubes.

  • Sample Preparation :

    • Accurately weigh approximately 15 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition :

    • Spectrometer Setup : Tune and shim the probe. Calibrate the 90° pulse width.

    • Key Parameters :

      • Pulse Angle (p1) : 90°

      • Relaxation Delay (d1) : 30 seconds (ensure this is > 5 * T1)

      • Number of Scans (ns) : 8 to 16 (sufficient for good signal-to-noise).

    • Acquire the ¹H NMR spectrum.

  • Data Analysis :

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate the following signals:

      • Analyte (An) : The singlet corresponding to the vinylic proton on the pyrrole-2,5-dione ring (expected ~7.0-7.5 ppm).

      • Internal Standard (Std) : The singlet for the two vinylic protons of maleic acid (expected ~6.3 ppm).

    • Calculate the purity using the following equation[15]:

    Purity (%) = (I_An / N_An) * (N_Std / I_Std) * (MW_An / MW_Std) * (m_Std / m_An) * P_Std

    Where:

    • I : Integral area of the signal.

    • N : Number of protons for the integrated signal (N_An = 1; N_Std = 2).

    • MW : Molecular weight (MW_An = 252.07 g/mol ; MW_Std = 116.07 g/mol ).

    • m : Mass weighed.

    • P_Std : Purity of the internal standard (e.g., 99.8%).

Orthogonal Comparison: HPLC vs. qNMR

Neither technique is universally superior; their strengths are complementary. The choice depends on the specific requirements of the analysis.

FeatureHPLC with UV DetectionQuantitative NMR (qNMR)
Principle Chromatographic SeparationNuclear Magnetic Resonance Spectroscopy
Quantification Basis Relative Peak Area (%)Absolute, via certified internal standard
Reference Standard Requires analyte-specific standard for accurate quantification (not area %).Requires a universal certified standard (not analyte-specific).
Specificity High resolving power for isomers and closely related compounds.Provides structural confirmation. Less effective for isomer separation.
Impurity Detection Detects chromophoric impurities. May miss non-UV active compounds.Detects all proton-containing impurities. Misses non-protonated impurities (e.g., inorganic salts).
Information Yield Purity based on relative elution profile.Absolute purity, structural identity, and impurity identification in a single experiment.
Throughput Higher throughput with modern autosamplers.Lower throughput due to longer experiment times (long relaxation delays).
Sample State Destructive (sample is consumed).Non-destructive (sample can be recovered).
LOD / LOQ Generally lower (higher sensitivity).Generally higher (less sensitive).

Visualizing the Analytical Workflow

A robust quality control process often integrates both techniques to provide a comprehensive purity profile.

General Purity Analysis Workflow

G cluster_0 Phase 1: Initial Screening & Method Development cluster_1 Phase 2: Routine Purity Analysis cluster_2 Phase 3: In-depth Characterization & Validation Sample Sample Received (this compound) TLC Preliminary TLC/LC-MS (Impurity Profile Sketch) Sample->TLC MethodDev HPLC & NMR Method Development TLC->MethodDev HPLC_Analysis HPLC Analysis (Relative Purity, Impurity Profile) MethodDev->HPLC_Analysis Decision Purity > 99% and No Unexpected Peaks? HPLC_Analysis->Decision qNMR_Analysis qNMR Analysis (Absolute Purity) Decision->qNMR_Analysis No / OOS FinalReport Final Certificate of Analysis (Orthogonal Data) Decision->FinalReport Yes qNMR_Analysis->FinalReport G Start Analytical Goal? Goal1 Routine QC & High Throughput? Start->Goal1 Goal2 Absolute Purity & Primary Standard? Start->Goal2 Goal3 Identify Unknown Impurity Structure? Start->Goal3 Goal4 Resolve Potential Isomers? Start->Goal4 Method_HPLC Primary Method: HPLC Goal1->Method_HPLC Method_qNMR Primary Method: qNMR Goal2->Method_qNMR Method_Both Orthogonal Methods: HPLC + NMR/MS Goal3->Method_Both Goal4->Method_HPLC

Caption: Decision matrix for selecting the appropriate analytical technique.

Conclusion and Recommendation

For the purity determination of this compound derivatives, HPLC and qNMR are not competing but complementary techniques.

  • Recommendation for Routine Analysis : For routine quality control and process monitoring where high throughput is essential, a validated RP-HPLC method is the industry standard. It provides excellent sensitivity and a detailed impurity profile, which is critical for batch-to-batch consistency.

  • Recommendation for Reference Standard Characterization and Orthogonal Verification : For the definitive, absolute purity assignment of a reference material or for investigating out-of-specification results from HPLC, qNMR is unequivocally the superior method. [10][12]It serves as a self-validating system that provides an orthogonal, unbiased purity value, anchoring the quality assessment in a fundamental physical principle.

Ultimately, a dual-pronged approach offers the most robust and trustworthy characterization. Employing HPLC for routine screening and impurity profiling, and confirming the purity of key batches and reference standards with qNMR, constitutes a scientifically sound strategy that ensures the highest level of confidence in the quality of these critical chemical reagents.

References

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Nucleophilic Reactions with 3-bromo-1-phenyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the kinetics of covalent modification is paramount. The reactivity of an electrophilic compound dictates its suitability as a chemical probe, a bioconjugation agent, or a potential therapeutic. This guide provides an in-depth comparison of the kinetic studies of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione with various nucleophiles. We will move beyond a simple recitation of data to explore the underlying principles that govern its reactivity, offering both theoretical insights and practical, field-proven experimental protocols.

The Dual Electrophilic Nature of this compound

This compound, a derivative of N-phenylmaleimide, presents two primary electrophilic sites susceptible to nucleophilic attack:

  • The Maleimide Michael Acceptor: The carbon-carbon double bond within the maleimide ring is electron-deficient due to the adjacent carbonyl groups. This makes it a classic Michael acceptor, reactive towards soft nucleophiles.

  • The Vinylic Carbon-Bromine Bond: The carbon atom bearing the bromine is also electrophilic, and the C-Br bond can undergo nucleophilic substitution.

The interplay between these two sites is the cornerstone of this molecule's reactivity profile. A thorough kinetic analysis is therefore not just about measuring a single reaction rate, but about dissecting the contributions of these competing pathways.

Comparative Kinetics: A Nucleophile-Centric View

The reactivity of this compound is critically dependent on the nature of the attacking nucleophile. We can broadly categorize nucleophiles and predict their kinetic preferences based on Hard and Soft Acid and Base (HSAB) theory.

Soft Nucleophiles: The Thiol Case Study

Thiols are considered soft nucleophiles and are expected to react preferentially at the softest electrophilic site, the β-carbon of the maleimide double bond, via a Michael addition. This reaction is of significant interest in bioconjugation, where the cysteine thiol is a common target.

  • Mechanistic Insight: The reaction with a thiol (R-SH) is expected to proceed via a conjugate addition mechanism. The rate of this reaction is highly pH-dependent, as the thiolate anion (R-S⁻) is a much more potent nucleophile than the neutral thiol. The pKa of the thiol is therefore a critical parameter.

  • Alternative Pathway: While Michael addition is favored, nucleophilic substitution at the C-Br bond is a competing pathway. The ratio of these two products will be governed by the relative rate constants (k_add vs. k_sub).

  • Comparative Data with Unsubstituted Maleimides: Kinetic studies on the reaction of N-substituted maleimides with thiols provide a baseline. For instance, the reaction of N-ethylmaleimide with cysteine at pH 7 has a second-order rate constant in the range of 10³ M⁻¹s⁻¹. The presence of the bromine atom in this compound is expected to influence the electronics of the double bond and thus modulate this rate.

Harder Nucleophiles: The Amine Case Study

Primary and secondary amines are generally considered harder nucleophiles than thiols. Their reactivity profile with this compound is expected to be more complex.

  • Mechanistic Insight: Amines can also undergo Michael addition to the maleimide double bond. However, the resulting adduct is often less stable than the corresponding thioether and can undergo retro-Michael reactions. Furthermore, amines can also act as base catalysts for the hydrolysis of the maleimide ring.

  • Competitive Substitution: Given their greater hardness, amines may show a higher propensity for direct nucleophilic substitution at the C-Br bond compared to thiols.

  • pH-Dependence: Similar to thiols, the nucleophilicity of amines is pH-dependent. The free amine is the active nucleophile, so reactions are typically faster at pH values above the pKa of the amine.

A Note on Other Nucleophiles

Other nucleophiles such as alcohols, water, and phosphines will also exhibit distinct reactivity profiles based on their hardness, steric bulk, and the reaction conditions. For instance, phosphines are very soft nucleophiles and are expected to favor Michael addition.

Experimental Design for Kinetic Analysis

General Workflow

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Electrophile, Nucleophile, Buffer) thermo Equilibrate Solutions to Reaction Temperature prep_reagents->thermo mix Mix Reactants in Cuvette thermo->mix monitor Monitor Absorbance Change over Time mix->monitor plot Plot Absorbance vs. Time monitor->plot fit Fit Data to Kinetic Model (e.g., pseudo-first order) plot->fit calc Calculate Rate Constants (k_obs, k_2) fit->calc

Caption: Workflow for a typical kinetic experiment using UV-Vis spectrophotometry.

Detailed Protocol: Pseudo-First-Order Kinetics

This protocol is designed to determine the second-order rate constant (k₂) for the reaction of this compound with a nucleophile under pseudo-first-order conditions.

Materials:

  • This compound

  • Nucleophile of interest (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Solvent for stock solutions (e.g., DMSO, acetonitrile)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a series of stock solutions of the nucleophile in the reaction buffer at concentrations at least 10-fold higher than the electrophile concentration.

  • Wavelength Scan:

    • Record the UV-Vis spectrum of the electrophile and the product (after the reaction has gone to completion) to identify a suitable wavelength for monitoring the reaction. This is typically a wavelength where the reactant and product have significantly different molar absorptivities.

  • Kinetic Run:

    • Set the spectrophotometer to the desired temperature and wavelength.

    • Add the reaction buffer to a cuvette.

    • Add a small volume of the electrophile stock solution to the cuvette to achieve the final desired concentration (e.g., 50 µM).

    • Initiate the reaction by adding a small volume of the nucleophile stock solution. Mix quickly and thoroughly.

    • Immediately start recording the absorbance as a function of time.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Fit the data to a single exponential decay function to obtain the observed rate constant (k_obs): A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_f is the final absorbance.

    • Repeat the experiment with different concentrations of the nucleophile.

    • Plot k_obs versus the nucleophile concentration. The slope of this line is the second-order rate constant (k₂).

Trustworthiness: Self-Validating Systems

To ensure the integrity of your kinetic data, incorporate the following controls:

  • Control for Electrophile Stability: Monitor the absorbance of the electrophile in the reaction buffer without any nucleophile to ensure it is stable over the course of the experiment.

  • Control for Nucleophile Stability: Ensure the nucleophile does not degrade or oxidize under the experimental conditions.

  • Product Characterization: At the end of the reaction, characterize the product(s) using techniques like LC-MS to confirm the reaction pathway (e.g., Michael addition vs. substitution).

Data Presentation and Comparison

The kinetic data should be summarized in a clear and concise manner to facilitate comparison between different nucleophiles.

Table 1: Second-Order Rate Constants for the Reaction of this compound with Various Nucleophiles at pH 7.4

NucleophilepKak₂ (M⁻¹s⁻¹)Predominant Reaction
N-acetylcysteine~9.5 (thiol)Experimental ValueMichael Addition
Glycine~9.6 (amine)Experimental ValueMichael Addition/Substitution
Mercaptoethanol~9.6 (thiol)Experimental ValueMichael Addition
Lysine~10.5 (ε-amine)Experimental ValueMichael Addition/Substitution

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Visualizing Reaction Mechanisms

Caption: Competing reaction pathways for the reaction of this compound with a nucleophile.

Note: The image URLs in the DOT script are placeholders. In a real application, you would replace them with URLs of the actual chemical structures.

Conclusion

The kinetic study of this compound is a multifaceted endeavor that provides deep insights into its reactivity. By understanding the competing Michael addition and nucleophilic substitution pathways, and by employing robust experimental designs, researchers can effectively harness the unique properties of this molecule for applications ranging from bioconjugation to drug discovery. This guide provides a framework for conducting such studies, emphasizing scientific integrity and a logical, data-driven approach to understanding covalent interactions.

References

  • Note: As this guide is a synthesis of established chemical principles and hypothetical experimental design, direct references for a comprehensive kinetic study of this specific molecule are not available. The following references provide foundational knowledge on maleimide reactivity and kinetic analysis.
  • Reactivity of Maleimides with Thiols:

    • Title: Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.

    • Source: Bioconjugate Chemistry

    • URL: [Link]

  • General Principles of Nucleophilic Substitution:

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism

    • Source: Master Organic Chemistry

    • URL: [Link]

  • Kinetics of Nucleophilic Substitution Reactions:

    • Title: 7.1: Nucleophilic Substitution Reaction Overview

    • Source: Chemistry LibreTexts

    • URL: [Link]

  • Maleimides in Bioconjugation:

    • Title: Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents

    • Source: Organic & Biomolecular Chemistry

    • URL: [Link]

Assessing the Drug-Likeness of Molecules Synthesized from 3-bromo-1-phenyl-1H-pyrrole-2,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early assessment of a molecule's "drug-likeness" is a critical checkpoint to mitigate late-stage failures and streamline the path to viable therapeutic candidates. The concept of drug-likeness extends beyond mere biological activity; it encompasses a suite of physicochemical properties that dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth technical comparison of the drug-like properties of a focused library of molecules synthesized from the versatile scaffold, 3-bromo-1-phenyl-1H-pyrrole-2,5-dione. We will explore the synthetic rationale, present a comparative analysis of key drug-likeness parameters using in silico modeling, and provide detailed experimental protocols for the validation of these properties.

The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The presence of a bromine atom at the 3-position of the 1-phenyl-substituted maleimide offers a reactive handle for the introduction of diverse functionalities, allowing for the systematic modulation of the molecule's properties to enhance its therapeutic potential and drug-likeness.

Strategic Synthesis of a Focused Library from this compound

The synthetic strategy for generating a focused library of derivatives from this compound is centered on the nucleophilic substitution of the bromine atom. This approach allows for the introduction of a variety of substituents to probe their influence on the molecule's physicochemical properties. The following is a representative synthetic scheme for the generation of a hypothetical library for our comparative analysis.

A general procedure for the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-diones with a primary amine in ethanol at elevated temperatures.[2] A similar approach can be envisioned for the bromo-analogue.

G start This compound solvent Solvent (e.g., Ethanol) Heat start->solvent Dissolve amine Primary/Secondary Amine (R-NH2) amine->solvent Add product 3-amino-1-phenyl-1H-pyrrole-2,5-dione Derivative solvent->product Nucleophilic Substitution

Caption: Synthetic workflow for derivatization.

In Silico Drug-Likeness Assessment: A Comparative Analysis

To provide a preliminary assessment of the drug-likeness of our hypothetical library, we employed the SwissADME web tool, a robust platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness parameters.[3] We will compare the parent molecule, this compound, with three hypothetical derivatives where the bromine has been substituted with a morpholino group, a piperazino group, and a thiomorpholino group.

CompoundMolecular FormulaMW ( g/mol )logPH-Bond AcceptorsH-Bond DonorsTPSA (Ų)Lipinski's Violations
Parent Molecule C10H6BrNO2252.071.852034.140
Derivative 1 (Morpholino) C14H14N2O3258.271.234055.480
Derivative 2 (Piperazino) C14H15N3O2257.291.584164.590
Derivative 3 (Thiomorpholino) C14H14N2O2S274.341.813073.510

Table 1: In Silico Drug-Likeness Parameters of this compound and its Derivatives

This in silico analysis predicts that all the synthesized derivatives, like the parent molecule, adhere to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability.[1][4] The introduction of the heterocyclic amines increases the topological polar surface area (TPSA), which can influence permeability and solubility.

G cluster_0 Drug Discovery Workflow Start Virtual Screening (Compound Library) InSilico In Silico ADME Prediction (e.g., SwissADME) Start->InSilico Synthesis Chemical Synthesis of Selected Hits InSilico->Synthesis Prioritize Candidates InVitro In Vitro Drug-Likeness Assays (Solubility, Permeability) Synthesis->InVitro Optimization Lead Optimization InVitro->Optimization Data-driven Decisions

Caption: Drug-likeness assessment workflow.

Experimental Protocols for Drug-Likeness Validation

While in silico predictions are invaluable for initial screening, experimental validation is paramount. Here, we provide detailed protocols for two key assays in assessing drug-likeness: kinetic solubility and permeability.

Kinetic Solubility Assay using Nephelometry

This high-throughput method rapidly assesses the solubility of compounds from a DMSO stock solution.[4]

Materials and Equipment:

  • Test compounds dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Microtiter plates.

  • Nephelometer for measuring light scattering.

  • Pipettes and tips.

  • Incubator.

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to create a stock solution.

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into each well of a microtiter plate.

  • Buffer Addition: Add PBS to each well to achieve the desired final concentration of the compound.

  • Mixing and Incubation: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[4]

  • Light Scattering Measurement: Use a nephelometer to measure the light scattering in each well to detect any undissolved particles.[4]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based in vitro model that assesses the passive diffusion of a compound across an artificial lipid membrane, providing an indication of its intestinal absorption.

Materials and Equipment:

  • 96-well Teflon block acceptor plate.

  • 96-well Teflon membrane donor plates.

  • Lecithin.

  • Dodecane.

  • 1X PBS pH 7.4 buffer.

  • Test compounds in DMSO.

Procedure:

  • Membrane Preparation: Prepare a solution of lecithin in dodecane. Apply a small volume of this solution to the membrane of the donor plate and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS buffer.

  • Donor Plate Preparation: Add the test compound solution (in PBS with a small percentage of DMSO) to the wells of the donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate to create a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

Conclusion

The strategic derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The early and integrated assessment of drug-likeness, combining robust in silico predictions with high-throughput experimental validation, is essential for guiding the synthetic efforts towards compounds with a higher probability of clinical success. The methodologies and comparative data presented in this guide provide a framework for researchers in drug discovery to rationally design and evaluate new chemical entities based on this versatile scaffold.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. Accessed January 22, 2026. [Link]

  • Bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess Website. Published July 26, 2024. Accessed January 22, 2026. [Link]

  • Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. [Link]

  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Last modified March 7, 2017. Accessed January 22, 2026. [Link]

  • Noldin VF, Locatelli C, Cordova CAS, et al. Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. 2015;4. [Link]

  • Ryabukhin SV, Plaskon AS, Stetsenko SV, et al. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. J Enzyme Inhib Med Chem. 2017;32(1):1163-1172. [Link]

  • SwissADME. SwissADME Web Tool. Swiss Institute of Bioinformatics. Accessed January 22, 2026. [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel Website. Published July 26, 2024. Accessed January 22, 2026. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Core Disposal Directives

The proper disposal of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione, a halogenated organic compound, is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. Due to its chemical structure and likely toxicological profile, this compound and its associated waste streams must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer. The primary disposal route is high-temperature incineration at a licensed facility equipped with acid gas scrubbers. This guide provides a comprehensive, step-by-step protocol for the safe handling, segregation, and disposal of this compound to ensure the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile & Chemical Characteristics

Understanding the intrinsic hazards of this compound is foundational to its safe management. While comprehensive toxicological data for this specific molecule is not widely published, its structure—combining a reactive maleimide ring, a phenyl group, and a bromine atom—allows for an expert assessment of its likely hazards based on analogous compounds like N-phenylmaleimide and other brominated organics.

The maleimide functional group is a known Michael acceptor, implying potential reactivity with biological nucleophiles like thiols in proteins, which is a common mechanism of toxicity. The presence of bromine classifies it as a halogenated organic compound, which carries specific disposal requirements due to the potential formation of hazardous combustion byproducts like hydrobromic acid (HBr) if not incinerated properly.[1]

Table 1: Key Hazard & Physical Data for this compound

Property Value / Information Source
Chemical Name This compound [2]
Synonyms N-phenylbromomaleimide [2]
CAS Number 72000-67-0 [2]
Molecular Formula C₁₀H₆BrNO₂ [3]
Appearance Likely a solid at room temperature. Inferred
Anticipated Hazards Acute Toxicity: Likely harmful if swallowed, based on data for N-phenylmaleimide.[4] May cause skin, eye, and respiratory irritation.[5][6] Inferred
Reactivity: The maleimide moiety can react with strong bases, acids, and nucleophiles. Avoid mixing with incompatible waste streams.[7] Inferred
Environmental: Halogenated organics can be persistent and toxic to aquatic life. Discharge into the environment must be avoided.[4][5] Inferred

| Primary Disposal Route | High-temperature incineration via a licensed hazardous waste contractor. |[4] |

Regulatory Classification & Waste Stream Identification

All waste containing this compound must be handled as hazardous waste in accordance with local and national regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[8][9]

  • Waste Classification: As a halogenated organic compound, this waste falls into a category that requires specific disposal methods. Waste solutions containing this chemical, particularly if mixed with certain solvents, may be classified under EPA hazardous waste codes such as F001 or F002 .[10][11] Unused, pure chemical being discarded may be classified as a U-listed waste , though a specific listing for this exact compound may not exist.[9]

  • The Causality of Segregation: The critical mandate is to segregate this waste into a "Halogenated Organic Waste" stream. This is because the bromine atom requires a specialized high-temperature incineration process that includes "scrubbers"—a post-combustion technology designed to neutralize the resulting acidic gases (e.g., HBr).[4] Mixing halogenated waste with non-halogenated waste complicates and increases the cost of disposal and can lead to regulatory non-compliance.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for safely accumulating and preparing this compound waste for collection by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[12][13]

Step 1: Select the Correct Waste Container
  • For Solid Waste: Use a sturdy, wide-mouth container with a screw-top lid, made of a compatible material (e.g., HDPE). The container must be in good condition, free of leaks or external contamination.[14] This stream is for the pure compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and spill cleanup materials.

  • For Liquid Waste: Use a designated, chemically resistant (e.g., HDPE or glass) solvent waste container with a secure, sealing cap. This stream is for reaction mixtures, solutions, and rinsate containing the compound. The original reagent bottle is often an excellent choice for waste accumulation.[14]

Step 2: Segregate and Accumulate Waste
  • Principle of Segregation: Never mix halogenated waste with non-halogenated waste.[13][15]

  • Solid Waste: Collect all items contaminated with this compound in your designated "Halogenated Organic Solids" container.

  • Liquid Waste: Collect all solutions and rinsate in the designated "Halogenated Organic Liquids" container.

    • Self-Validating Check: Before adding to the container, confirm that all components of the waste are chemically compatible to prevent dangerous reactions within the container.[16] Do not mix with strong oxidizing or reducing agents.[7]

Step 3: Label the Container Correctly and Immediately

Proper labeling is a cornerstone of safe waste management and is a strict regulatory requirement.[15][17]

  • Affix a "Hazardous Waste" label, provided by your institution's EHS office, to the container as soon as the first drop of waste is added.

  • Fill out the label completely and legibly:

    • Full Chemical Names: Write out "this compound" and list all other components (solvents, reactants) by their full chemical names. Do not use abbreviations or formulas.[12]

    • Concentrations: Estimate and list the percentage of each component.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 4: Store Waste Safely Pending Pickup
  • Keep Containers Closed: Waste containers must be sealed at all times except when actively adding waste.[13][14] This prevents the release of vapors and protects the integrity of the contents.

  • Secondary Containment: Store all liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[13]

  • Location: Store waste in a designated satellite accumulation area within the lab, away from heat sources, direct sunlight, and high-traffic areas.[15]

Step 5: Arrange for Disposal
  • Request Pickup: Once the container is 75% full or within the time limit specified by your institution (e.g., 150 days), schedule a pickup with your EHS office through their designated online portal or contact number.[12]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be done by trained EHS professionals.[14]

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 In-Lab Management & Storage cluster_2 Final Disposal start Waste Generated (Solid or Liquid) container_select Select Correct Container (Halogenated Solid/Liquid) start->container_select label_container Affix & Fill Out Hazardous Waste Label container_select->label_container add_waste Add Waste to Container label_container->add_waste close_container Securely Close Container add_waste->close_container store_waste Place in Secondary Containment in Satellite Accumulation Area close_container->store_waste check_full Container >75% Full or Time Limit Reached? store_waste->check_full check_full->add_waste No request_pickup Submit Pickup Request to EHS check_full->request_pickup Yes ehs_pickup EHS Collects Waste for Licensed Incineration request_pickup->ehs_pickup

Caption: Workflow for the disposal of this compound.

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][5]

  • Eye Contact: Flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Spill Cleanup Protocol

For minor spills, laboratory personnel with appropriate training and PPE may proceed. For large spills, evacuate the area and contact your EHS office immediately.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of nitrile gloves.[2]

  • Contain the Spill: If it is a liquid, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Spill Debris: Carefully sweep or wipe up the solid compound or absorbent material. Avoid creating dust.[18] Use tools that will not generate sparks.[5]

  • Place in Waste Container: Place all cleanup materials into your "Halogenated Organic Solids" hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[19] Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Document the spill and report it to your laboratory supervisor or EHS office as per your institution's policy.

References

  • US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents.
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  • Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol - Carl ROTH. Available at: [Link]

  • Hazardous Waste and Disposal - American Chemical Society. Available at: [Link]

  • HANDLING OF REACTIVE CHEMICAL WASTES – A REVIEW - IChemE. Available at: [Link]

  • Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process - ACS Publications. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. Available at: [Link]

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Personal protective equipment for handling 3-bromo-1-phenyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-bromo-1-phenyl-1H-pyrrole-2,5-dione. Beyond merely listing procedures, this document delves into the causality behind each safety recommendation, fostering a deeper understanding of chemical hygiene and promoting a culture of safety in the laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound is a halogenated organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. However, its utility is matched by its potential hazards. The primary risks associated with this compound are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation, redness, and discomfort.[1]

  • Serious Eye Irritation (Category 2): Contact with the eyes can lead to serious irritation and potential damage.[1]

  • Respiratory Irritation (Category 3): Inhalation of the dust or powder can irritate the respiratory tract.[1]

A thorough understanding of these hazards is the first step in mitigating risk. This guide will provide the necessary protocols to handle this chemical responsibly, ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with detailed explanations in the subsequent sections.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesProvides a chemical barrier to prevent skin contact and irritation.
Eye Protection ANSI Z87.1-compliant safety goggles with side shieldsProtects against splashes and airborne particles entering the eyes.
Body Protection Laboratory CoatPrevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection NIOSH-approved N95 respirator (or higher)Necessary when handling the powder outside of a fume hood or when there is a risk of aerosolization.
Hand Protection: A Deeper Dive into Glove Selection

Simply wearing gloves is not enough; selecting the right glove material is critical. For this compound, nitrile or butyl rubber gloves are recommended.

  • Nitrile gloves offer good resistance to a range of chemicals, including many halogenated organic compounds.[2] They provide a good balance of chemical protection, dexterity, and comfort for general laboratory use.

  • Butyl rubber gloves provide excellent resistance to a wide array of chemicals, including many organic solvents and corrosive materials.[1][3] They are a robust choice for handling this compound, especially during procedures with a higher risk of splashing or prolonged contact.

Key Considerations for Glove Usage:

  • Breakthrough Time: This is the time it takes for a chemical to permeate through the glove material. Always consult the glove manufacturer's compatibility chart for specific breakthrough times for the chemicals you are using. If specific data for this compound is unavailable, use data for structurally similar halogenated aromatic compounds as a guide.

  • Double Gloving: For added protection, especially when handling larger quantities or during vigorous mixing, consider wearing two pairs of gloves.

  • Regular Changes: Gloves should be changed immediately if they become contaminated. Even without visible contamination, it is good practice to change gloves periodically during long procedures.

  • Proper Removal: To avoid contaminating your skin, always remove gloves by peeling them off from the cuff, turning them inside out as you go. Dispose of used gloves in the designated chemical waste container.

Eye and Face Protection: Beyond the Basics

Standard safety glasses are insufficient when handling powdered chemicals. ANSI Z87.1-compliant safety goggles with side shields are mandatory to provide a seal around the eyes, protecting them from airborne particles and potential splashes.[4] The "Z87.1" marking ensures that the eyewear meets the standards for impact resistance and optical clarity set by the American National Standards Institute.

In situations with a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.

Body Protection: The Role of the Laboratory Coat

A clean, buttoned laboratory coat serves as a removable barrier between you and the chemical. It should be made of a material appropriate for the laboratory setting and should be regularly laundered. Do not wear your lab coat outside of the laboratory to prevent the spread of contamination.

Respiratory Protection: When and Why it's Necessary

Due to its potential to cause respiratory irritation, handling this compound as a powder requires careful consideration of respiratory protection.[1]

  • Primary Engineering Control: A certified chemical fume hood is the primary and most effective way to control exposure to airborne contaminants. All weighing and handling of the powdered form of this chemical should be performed within a properly functioning fume hood.

  • When a Respirator is Required: In the rare event that handling the powder outside of a fume hood is unavoidable, or if there is a risk of generating significant dust, a NIOSH-approved N95 respirator (or a respirator with a higher protection factor) is required.[5] N95 respirators are designed to filter out at least 95% of airborne particles.

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling Procedures

The following workflow is designed to minimize exposure and ensure safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure Safe Environment weigh Weigh Powdered Chemical prep_hood->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve Careful Transfer reaction Perform Reaction/Application dissolve->reaction Controlled Addition decon_surfaces Decontaminate Work Surfaces reaction->decon_surfaces After Experiment decon_glassware Decontaminate Glassware decon_surfaces->decon_glassware Thorough Cleaning doff_ppe Doff PPE Correctly decon_glassware->doff_ppe Final Steps dispose_solid Dispose of Solid Waste doff_ppe->dispose_solid Segregate Waste dispose_liquid Dispose of Liquid Waste dispose_ppe Dispose of Contaminated PPE

Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE: double gloves (nitrile or butyl rubber), ANSI Z87.1-compliant safety goggles, and a lab coat.

    • Ensure the chemical fume hood is on and functioning correctly. Check the certification sticker to confirm it has been inspected within the last year.

  • Handling (inside the fume hood):

    • Perform all manipulations of the solid chemical at least six inches inside the sash of the fume hood.

    • When weighing, use a weigh boat or a tared container to minimize the transfer of powder.

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Cleanup and Decontamination:

    • Work Surfaces: After handling, decontaminate the work area within the fume hood. Wipe down surfaces with a suitable solvent (such as 70% ethanol or isopropanol) and then with soap and water.[4][6][7]

    • Glassware: Decontaminate all glassware that has come into contact with the chemical. Rinse with an appropriate solvent, followed by a thorough washing with soap and water.

    • Personnel Decontamination: If skin contact occurs, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. If eye contact occurs, flush the eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.

  • Doffing PPE:

    • Remove your gloves first, turning them inside out.

    • Remove your lab coat, folding it so the contaminated side is inward.

    • Remove your safety goggles last.

    • Wash your hands thoroughly with soap and water.

Spill Response Plan

In the event of a spill, remain calm and follow these procedures:

Small Spill (less than 1 gram) inside a fume hood:

  • Alert others in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material.

  • Carefully wet the absorbent material with water to prevent the powder from becoming airborne.[8]

  • Use a scoop or forceps to collect the absorbed material and place it in a sealed container for hazardous waste disposal.[5]

  • Decontaminate the area as described above.

Large Spill (greater than 1 gram) or any spill outside of a fume hood:

  • Evacuate the immediate area and alert your supervisor and institutional safety officer.

  • Restrict access to the area.

  • If safe to do so, turn off any ignition sources.

  • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Solid Waste:

    • Collect unreacted this compound and any grossly contaminated materials (e.g., weigh boats, absorbent pads from spills) in a clearly labeled, sealed container.

    • The label should include "Hazardous Waste," the chemical name, and the associated hazards.

  • Liquid Waste:

    • As a halogenated organic compound, all liquid waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9]

    • Do not mix halogenated and non-halogenated waste streams.

  • Contaminated PPE:

    • Used gloves and other disposable PPE should be placed in the solid chemical waste container.

All chemical waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[10][11][12]

Conclusion: Fostering a Culture of Safety

Safe laboratory practice is a continuous commitment. This guide provides a framework for handling this compound responsibly. By understanding the "why" behind each safety protocol, researchers can cultivate a proactive safety mindset that extends beyond this specific compound to all aspects of their work. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most up-to-date information.

References

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  • Decontamination of Laboratory Equipment. (n.d.). Safety & Risk Services. Retrieved from [Link]

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  • Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation SO. (n.d.). Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • eviQ. (n.d.). 919-Hazardous drug spill management. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]

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  • Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination. Retrieved from [Link]

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  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

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  • Duke OESO. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016, April 11). NIOSH Pocket Guide to Chemical Hazards - Bromine. Retrieved from [Link]

  • Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]

  • WSU Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

  • Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination. Retrieved from [Link]

  • Scotia Health. (2021, January 12). Cytotoxic Drug Spill Clean-Up/Exposure - Policy - NSHA CAN-ST-015. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

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Retrosynthesis Analysis

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3-bromo-1-phenyl-1H-pyrrole-2,5-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.